molecular formula C10H12O3 B11718615 Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Cat. No.: B11718615
M. Wt: 180.20 g/mol
InChI Key: QOHGMEYPUKSMST-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is a chiral ester of significant interest in advanced chemical and pharmaceutical research. While its direct biological activity is not fully characterized in public literature, structurally similar 4-hydroxyphenyl propanoate derivatives are reported to exhibit notable biological functions. For instance, research indicates that Methyl 3-(4-hydroxyphenyl)propionate (MHPP) acts as a natural nitrification inhibitor in plants and can modulate root system architecture by influencing auxin pathways, reactive oxygen species, and nitric oxide production . This suggests potential research applications for the (S)-enantiomer in agricultural chemistry and plant physiology studies. The primary research value of this specific (S)-configured enantiomer lies in its role as a crucial chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The high enantiopurity is essential for developing therapeutics with targeted mechanisms of action, as the chirality of a molecule can profoundly impact its biological interaction and efficacy. One documented application of a closely related (S)-enantiomer compound is its use as a key intermediate in the synthesis of landiolol hydrochloride, a short-acting beta-blocker . Researchers can leverage this compound in asymmetric synthesis and for the development of novel chiral molecules in medicinal chemistry. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2S)-2-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1

InChI Key

QOHGMEYPUKSMST-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Precision Analytics and Applications of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of maintaining stereochemical integrity while scaling up chiral building blocks. Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a critical synthon used in the asymmetric synthesis of targeted therapeutics, including PPAR agonists and specialized arylpropanoic acid derivatives.

Understanding the precise molecular weight (180.20 g/mol ) and the monoisotopic mass (180.0786 Da) of this compound is not merely a routine quality control metric; it is the stoichiometric anchor that dictates the success of downstream cross-coupling and etherification reactions. This whitepaper provides an in-depth, self-validating framework for the synthesis, molecular weight verification, and chiral analysis of this essential intermediate.

Physicochemical Profiling & Molecular Weight Dynamics

In high-resolution mass spectrometry (HRMS) and stoichiometric scale-up, differentiating between the average molecular weight and the exact monoisotopic mass is paramount. The average molecular weight of 180.20 g/mol accounts for natural isotopic abundance and is used for bulk molar calculations. However, for impurity profiling and pharmacokinetic tracking, the exact monoisotopic mass of 180.0786 Da must be utilized to distinguish the target ester from isobaric impurities.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for batch release and analytical validation:

ParameterValue / SpecificationMethod of Determination
Chemical Formula C10H12O3Elemental Analysis
Average Molecular Weight 180.20 g/mol Stoichiometric Calculation
Exact Mass (Monoisotopic) 180.0786 DaLC-HRMS (Orbitrap/Q-TOF)
CAS Registry Number 124508-78-7
Appearance White to off-white solidVisual Inspection
Enantiomeric Excess (ee) > 99.0%Chiral HPLC

Synthetic Methodology: Preserving Stereochemical Integrity

The synthesis of Methyl (S)-2-(4-hydroxyphenyl)propanoate is typically achieved via the Fischer esterification of (S)-2-(4-hydroxyphenyl)propanoic acid. The primary risk in this workflow is the racemization of the α -chiral center due to excessive thermal stress or harsh acidic conditions.

Synthesis SM (S)-2-(4-Hydroxyphenyl)propanoic Acid MW: 166.17 g/mol Starting Material Reagents Methanol + Catalytic H2SO4 Strict Temp Control (<60°C) SM->Reagents Esterification Product Methyl (S)-2-(4-Hydroxyphenyl)propanoate MW: 180.20 g/mol Target Product Reagents->Product Reflux & Neutralization QC Orthogonal Validation (HRMS & Chiral HPLC) Product->QC Batch Release

Figure 1: Synthetic workflow for Methyl (S)-2-(4-Hydroxyphenyl)propanoate.
Step-by-Step Synthesis Protocol
  • Rationale & Causality: Fischer esterification is selected over diazomethane to avoid the use of highly toxic, explosive reagents and to prevent the unwanted over-methylation of the phenolic hydroxyl group. Sulfuric acid is chosen as it acts as both a catalyst and a desiccant, driving the equilibrium toward the ester[1].

  • Preparation: Charge a flame-dried round-bottom flask with (S)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Add concentrated H2​SO4​ (0.05 eq) dropwise. Causality: Exothermic addition can cause localized heating, leading to the enolization and subsequent racemization of the sensitive α -chiral center.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction via LC-MS until the starting material peak is <1%.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Causality: Immediate neutralization prevents acid-catalyzed hydrolysis of the newly formed ester during the aqueous workup.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the target ester.

Analytical Validation: A Self-Validating System

To ensure total confidence in the synthesized batch, I employ a self-validating analytical system. This means utilizing orthogonal techniques—LC-HRMS for exact molecular weight confirmation and Chiral HPLC for stereochemical purity—so that the data independently verifies both the structural and spatial integrity of the molecule[2].

Analytical Prep Sample Prep 1.0 mg/mL in MeOH Split Aliquoting Prep->Split HRMS LC-HRMS (ESI-) Target m/z: 179.0714 Split->HRMS Mass Accuracy HPLC Chiral HPLC Target ee > 99.0% Split->HPLC Stereopurity Data Data Integration & Quality Release HRMS->Data HPLC->Data

Figure 2: Orthogonal analytical validation protocol for MW and ee.
Step-by-Step Analytical Protocol

Part A: LC-HRMS Molecular Weight Validation

  • Rationale: High-Resolution Mass Spectrometry ensures that the exact mass matches the theoretical monoisotopic mass (180.0786 Da), ruling out isobaric impurities that a standard single-quadrupole MS might miss.

  • Dilute the purified product to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile (containing 0.1% Formic Acid).

  • Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes to elute the compound sharply.

  • Detect using an Orbitrap or Q-TOF mass spectrometer in negative Electrospray Ionization (ESI-) mode. Causality: The phenolic hydroxyl group readily deprotonates, making ESI- highly sensitive for this molecule.

  • Extract the exact mass chromatogram for [M−H]− at m/z 179.0714. Accept the batch only if the mass error is < 5 ppm.

Part B: Chiral HPLC for Enantiomeric Excess (ee)

  • Rationale: Mass spectrometry cannot differentiate enantiomers. Chiral HPLC acts as the orthogonal check to ensure the 0°C acid addition successfully prevented racemization.

  • Prepare a 1 mg/mL solution of the analyte in Hexane/Isopropanol (90:10).

  • Inject 5 µL onto a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

  • Elute isocratically with Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min.

  • Monitor UV absorbance at 254 nm.

  • Integrate the peaks corresponding to the (S)-enantiomer and the (R)-enantiomer. Calculate the enantiomeric excess (ee). A passing batch must demonstrate an ee > 99.0%.

Conclusion

The precise determination and validation of the molecular weight of Methyl (S)-2-(4-hydroxyphenyl)propanoate (180.20 g/mol ) is intrinsically linked to its successful application as a chiral building block. By employing a tightly controlled synthetic methodology paired with a self-validating, orthogonal analytical framework, researchers can ensure absolute stereochemical and structural integrity prior to downstream API synthesis.

References

  • Accela ChemBio. "Product Category: Methyl (S)-2-(4-Hydroxyphenyl)propanoate SY232324". Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis and Chiral Resolution of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a highly valuable chiral building block, structurally classified as a phenolic analog of the 2-arylpropanoic acid (profen) family [4]. It serves as a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor modulators.

Direct asymmetric alkylation of arylacetic acids often requires stoichiometric amounts of expensive chiral auxiliaries (e.g., Evans oxazolidinones). Therefore, the most scalable and industrially relevant synthetic pathway relies on a two-phase approach: (1) the construction of the racemic core via enolate alkylation , followed by (2) enantioselective enzymatic kinetic resolution (EKR) using lipases. This guide details the mechanistic causality, step-by-step protocols, and analytical validation required to execute this pathway with high enantiomeric excess ( ee ).

Retrosynthesis SM Methyl 2-(4-hydroxyphenyl)acetate Protected TMS-Protected Enolate SM->Protected 1. TMSCl 2. LDA, -70°C Racemic Racemic Methyl 2-(4-hydroxyphenyl)propanoate Protected->Racemic 1. MeI 2. HCl (aq) Target Methyl (S)-2-(4-Hydroxyphenyl)propanoate Racemic->Target CAL-B Lipase Kinetic Resolution

Retrosynthetic and forward workflow for the targeted (S)-enantiomer synthesis.

Phase I: Construction of the Racemic Scaffold

The foundational step involves the α -alkylation of methyl 2-(4-hydroxyphenyl)acetate.

Mechanistic Causality & Expert Insights

Direct treatment of the starting material with a strong base like Lithium Diisopropylamide (LDA) would result in the immediate deprotonation of the acidic phenolic hydroxyl group ( pKa​≈10 ). This phenoxide formation not only consumes an equivalent of the base but also significantly decreases the solubility of the intermediate, hindering the subsequent enolization at the α -carbon.

To circumvent this, the phenol must be transiently protected as a trimethylsilyl (TMS) ether. Following protection, enolization is strictly performed at -70°C under kinetic control to prevent unwanted Claisen self-condensation. The subsequent addition of methyl iodide ( SN​2 mechanism) yields the racemic α -methylated product [1].

Step-by-Step Protocol: Enolate Alkylation
  • Protection : Dissolve methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in anhydrous dimethoxyethane (DME). Add hexamethyldisilazane (HMDS, 0.6 eq) and trimethylsilyl chloride (TMSCl, 0.1 eq). Stir at room temperature until TMS protection is complete (monitored by TLC).

  • Enolization : In a rigorously dried, argon-purged flask, prepare a solution of LDA (1.1 eq) in anhydrous DME, cooled to -70°C using a dry ice/acetone bath.

  • Addition : Add the protected ester solution dropwise to the LDA solution, carefully maintaining the internal temperature at -70°C to ensure kinetic enolate formation.

  • Alkylation : Introduce methyl iodide (MeI, 1.5 eq) dropwise to the cold reaction mixture. Allow the system to stir and slowly warm to room temperature overnight.

  • Deprotection & Workup : Quench the reaction with dilute aqueous HCl (1M). This step neutralizes the remaining base and simultaneously hydrolyzes the labile TMS protecting group, revealing the free phenol.

  • Isolation : Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude racemic methyl 2-(4-hydroxyphenyl)propanoate via vacuum distillation.

Phase II: Enantioselective Enzymatic Kinetic Resolution (EKR)

To isolate the desired (S)-enantiomer, the racemic mixture is subjected to biocatalytic resolution.

Mechanistic Causality & Expert Insights

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit a highly defined chiral binding pocket that differentiates between the enantiomers of 2-arylpropanoic esters. In an aqueous/organic biphasic system, CAL-B preferentially binds and hydrolyzes the (R)-enantiomer into its corresponding carboxylic acid, while the (S)-enantiomer remains largely unreacted as the ester [2, 3].

Because this is a kinetic resolution, the maximum theoretical yield of the (S)-ester is 50%. The reaction must be strictly monitored and terminated at exactly 50% conversion to ensure maximum enantiomeric purity (>98% ee ).

EKR_Pathway Racemate Racemic Ester (R/S Mixture) Enzyme CAL-B Lipase (Aqueous Buffer / Isooctane) Racemate->Enzyme SEster (S)-Ester (Retained Target) Enzyme->SEster Enantioselective Non-Hydrolysis RAcid (R)-Acid (Hydrolyzed Byproduct) Enzyme->RAcid Enantioselective Hydrolysis

Enzymatic kinetic resolution pathway utilizing CAL-B to isolate the (S)-ester.

Step-by-Step Protocol: Lipase-Catalyzed EKR
  • System Preparation : Suspend racemic methyl 2-(4-hydroxyphenyl)propanoate (1.0 eq) in a non-polar organic solvent (e.g., isooctane or methyl tert-butyl ether, MTBE).

  • Buffer Addition : Add an equal volume of 0.1 M sodium phosphate buffer (pH 7.2) to establish a biphasic reaction medium.

  • Biocatalyst Introduction : Add immobilized CAL-B (e.g., Novozym 435, 10% w/w relative to the substrate).

  • Incubation : Incubate the mixture at 45°C under continuous orbital shaking (200 rpm) to maximize interfacial surface area.

  • Analytical Monitoring : Withdraw 50 μL aliquots every 4 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to track conversion and ee .

  • Termination & Separation : Once 50% conversion is achieved (typically 24-48 hours), terminate the reaction by filtering off the immobilized enzyme.

  • Extraction : Separate the organic layer, which contains the highly enantioenriched Methyl (S)-2-(4-hydroxyphenyl)propanoate. The aqueous layer contains the (R)-acid byproduct, which can be recovered, chemically racemized, and recycled to improve overall process atom economy.

Quantitative Data & Process Parameters

The following table summarizes the critical thermodynamic and kinetic parameters, alongside expected yields for the two-step synthesis.

Process ParameterPhase I: Racemic α -AlkylationPhase II: Enzymatic Kinetic Resolution
Primary Reagents LDA, MeI, TMSClImmobilized CAL-B (Novozym 435)
Solvent System Anhydrous Dimethoxyethane (DME)Isooctane / Phosphate Buffer (pH 7.2)
Operating Temperature -70°C (Addition) to 25°C (Warming)45°C (Isothermal incubation)
Reaction Time 12 - 16 hours24 - 48 hours (Conversion dependent)
Expected Yield 85 - 88% (Purified racemate)42 - 48% (Theoretical max: 50%)
Enantiomeric Excess ( ee ) N/A (Racemic mixture)> 98% (S)-Enantiomer
Validation Method 1 H-NMR, GC-MSChiral HPLC (Chiralcel OD-H)

References

  • Synthesis of MHPP (Methyl 2-(4-hydroxyphenyl)propanoate) . PrepChem. Available at:[Link]

  • Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids . MDPI. Available at: [Link]

  • Lipase-Catalyzed Resolution of Ibuprofen and Related Profens . ResearchGate. Available at:[Link]

Enantioselective Synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and scalable asymmetric synthesis.

Executive Summary

Derivatives of 2-arylpropanoic acids (profens) and their phenolic analogs are critical chiral building blocks in the pharmaceutical industry, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics. The physiological and pharmacological activity of these compounds is profoundly enantiodependent, with the (S)-enantiomer typically exhibiting the desired therapeutic profile.

This technical whitepaper provides an in-depth analysis of the enantioselective synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate . As a Senior Application Scientist, I have structured this guide to critically evaluate the three most robust methodologies for establishing the C2 stereocenter: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of the (S)-configured stereocenter at the alpha-position of the propanoate core requires strict stereofacial control. The selection of a synthetic route depends heavily on the project phase (e.g., discovery vs. process scale-up).

  • Asymmetric Hydrogenation: Relies on the chiral environment of a transition metal catalyst (e.g., Ru-BINAP) to dictate the face of olefin coordination. It is highly atom-economical and ideal for large-scale manufacturing [1].

  • Asymmetric Alkylation: Utilizes a covalently attached chiral auxiliary (Evans oxazolidinone) to sterically block one face of an enolate intermediate. This method guarantees near-perfect absolute stereocontrol, making it the gold standard for bench-scale discovery [2].

  • Enzymatic Kinetic Resolution: Exploits the evolutionary stereospecificity of lipases (e.g., CALB) to selectively hydrolyze the undesired enantiomer from a racemic mixture. This represents a highly sustainable, "green chemistry" approach [3].

Retrosynthetic strategies for Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Asymmetric Hydrogenation (Noyori Protocol)

Mechanistic Causality

The Noyori asymmetric hydrogenation utilizes a Ru(II)-BINAP complex to reduce alpha-aryl acrylates. The causality of the stereocontrol lies in the C2-symmetric chiral pocket of the BINAP ligand. When Methyl 2-(4-benzyloxyphenyl)acrylate coordinates to the ruthenium center, the steric bulk of the equatorial phenyl rings on the BINAP ligand forces the substrate to bind exclusively via its Re face. Subsequent oxidative addition of H2 and migratory insertion occur strictly from this less hindered face, yielding the (S)-enantiomer [1].

Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation.

Self-Validating Protocol

Note: The phenolic hydroxyl is protected as a benzyl ether to prevent catalyst poisoning and ensure high enantiomeric excess (ee).

  • Catalyst Preparation: Under an inert argon atmosphere, dissolve [RuCl2(benzene)]2 and (S)-BINAP in anhydrous DMF. Heat to 100 °C for 10 minutes, cool, and concentrate to yield the active Ru(II) catalyst.

  • Hydrogenation: Dissolve Methyl 2-(4-benzyloxyphenyl)acrylate (10 mmol) in degassed methanol (30 mL). Add the Ru-catalyst (0.01 mmol, S/C = 1000).

  • Pressurization: Transfer to a high-pressure reactor. Purge with H2 gas three times, then pressurize to 50 atm. Stir at 25 °C for 24 hours.

  • Validation Check: Analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H). The reaction is self-validating if the conversion is >99% and the (S)-enantiomer peak integrates to >95% ee.

  • Global Deprotection: Transfer the crude mixture to a standard flask, add 10% Pd/C (5 mol%), and stir under 1 atm H2 for 4 hours to cleave the benzyl ether. Filter through Celite and concentrate to yield pure Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Chiral Auxiliary-Mediated Alkylation (Evans Protocol)

Mechanistic Causality

The Evans alkylation provides absolute stereocontrol through predictable transition states. By attaching 2-(4-benzyloxyphenyl)acetic acid to a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, the system is primed for enolization. Treatment with Lithium Diisopropylamide (LDA) exclusively forms the Z-enolate due to the minimization of allylic 1,3-strain. The lithium cation chelates both the enolate oxygen and the auxiliary carbonyl, locking the conformation. The bulky phenyl/methyl groups of the auxiliary completely shield the Re face. Consequently, methyl iodide (MeI) can only approach from the Si face, perfectly establishing the (S)-stereocenter[2].

Step-by-step workflow for Evans auxiliary-mediated asymmetric alkylation.

Self-Validating Protocol
  • Enolization: Dissolve the N-acyl oxazolidinone adduct (5 mmol) in anhydrous THF (25 mL) under argon. Cool to -78 °C. Add LDA (5.5 mmol) dropwise. Stir for 30 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add Methyl Iodide (15 mmol) dropwise at -78 °C. Stir for 2 hours, then slowly warm to -20 °C. Quench with saturated aqueous NH4Cl.

  • Validation Check: Isolate the intermediate via extraction. 1H NMR will validate the diastereoselectivity (>99:1 dr) by the distinct chemical shift of the newly introduced alpha-methyl doublet.

  • Cleavage to Ester: Dissolve the alkylated adduct in anhydrous methanol (20 mL) at 0 °C. Add Sodium Methoxide (NaOMe, 1.2 eq). Stir for 1 hour. This directly cleaves the auxiliary, yielding the methyl ester and liberating the reusable oxazolidinone.

  • Deprotection: Subject the resulting Methyl (S)-2-(4-benzyloxyphenyl)propanoate to Pd/C catalyzed hydrogenolysis (1 atm H2, MeOH, 3 hours) to yield the final target.

Enzymatic Kinetic Resolution (CALB)

Mechanistic Causality

Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is a highly robust biocatalyst. When exposed to a racemic mixture of Methyl 2-(4-hydroxyphenyl)propanoate, the enzyme's active site (containing a Ser-His-Asp catalytic triad) exhibits a profound stereopreference. Based on Kazlauskas' rule, the stereospecific binding pocket accommodates the (R)-enantiomer's methyl group much more favorably during the formation of the acyl-enzyme intermediate. As a result, the enzyme rapidly hydrolyzes the (R)-ester into the (R)-carboxylic acid, leaving the desired (S)-ester completely unreacted [3].

Self-Validating Protocol
  • Reaction Setup: Dissolve Racemic Methyl 2-(4-hydroxyphenyl)propanoate (20 mmol) in a biphasic mixture of MTBE (40 mL) and 0.1 M Sodium Phosphate buffer (pH 7.0, 40 mL).

  • Biocatalysis: Add Novozym 435 (CALB, 10% w/w relative to substrate). Incubate the suspension at 35 °C in an orbital shaker (200 rpm).

  • Monitoring: Monitor the reaction via chiral HPLC. Stop the reaction when exactly 50% conversion is reached (typically 12-24 hours). The E-value (enantiomeric ratio) for this transformation is typically >100.

  • Separation (Self-Validation): Filter off the immobilized enzyme. Transfer the filtrate to a separatory funnel. The organic phase contains the unreacted (S)-ester, while the aqueous phase (at pH 7.0) contains the water-soluble sodium salt of the hydrolyzed (R)-acid.

  • Isolation: Wash the organic phase with saturated NaHCO3 (2 x 20 mL) to ensure complete removal of any trace acid. Dry over MgSO4 and evaporate to yield optically pure Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Quantitative Data Summary

The following table synthesizes the operational metrics of the three methodologies, allowing researchers to select the optimal route based on their specific scale and resource constraints.

MethodologyStereocontrol MechanismTypical ee (%)ScalabilityKey Reagents
Asymmetric Hydrogenation Chiral metal-ligand pocket (Ru-BINAP)92 - 98%High (Industrial)Ru(OAc)2((S)-BINAP), H2 gas
Evans Asymmetric Alkylation Steric face-shielding via chiral auxiliary> 99%Moderate (Bench)(4R,5S)-Oxazolidinone, LDA, MeI
Enzymatic Kinetic Resolution Active-site stereospecificity (CALB)95 - 99%High (Green Chem)Novozym 435, pH 7.0 Buffer

References

  • Ohta, T.; Takaya, H.; Kitamura, M.; Nagai, K.; Noyori, R. "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." The Journal of Organic Chemistry.
  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances.
  • Arroyo, M.; Sinisterra, J. V. "High Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by Immobilized Lipase from Candida antarctica: A Mechanistic Approach." The Journal of Organic Chemistry.

Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Comprehensive Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7)[1] is a highly versatile chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. Understanding its solubility profile across various organic solvents is critical for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering crystallization processes.

As a Senior Application Scientist, I approach the solubility of this compound not just as empirical data, but as a predictable thermodynamic outcome dictated by its molecular architecture. The molecule consists of three distinct functional domains that govern its solvation dynamics:

  • The Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen-bond donor and acceptor.

  • The Ester Carbonyl (-COOCH3): Acts primarily as a hydrogen-bond acceptor and participates in dipole-dipole interactions.

  • The Aromatic Ring and Aliphatic Chiral Center: Contributes to hydrophobicity, relying on van der Waals (dispersion) forces and π−π stacking interactions.

By mapping these functional groups to Hansen Solubility Parameters (HSP)—specifically dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )—we can accurately predict and manipulate its behavior in solution. Safety and handling data for its racemic counterpart (CAS: 65784-33-0)[2] further underscores the need for precise solvent control to avoid aerosolization and ensure safe laboratory practices.

Solvation A Methyl (S)-2-(4-Hydroxyphenyl)propanoate B Phenolic -OH Group (H-Bond Donor/Acceptor) A->B C Ester Carbonyl (H-Bond Acceptor) A->C D Aromatic Core (Hydrophobic/vdW) A->D E Polar Protic Solvents (e.g., MeOH) B->E Strong H-Bonds F Polar Aprotic Solvents (e.g., DMSO) B->F H-Bond Donation C->E H-Bond Acceptance C->F Dipole-Dipole G Non-Polar Solvents (e.g., Hexane) D->G Dispersion Forces

Fig 1: Solvation mechanisms of Methyl (S)-2-(4-Hydroxyphenyl)propanoate by functional group.

Empirical Solubility Profiling in Organic Solvents

Because empirical solubility data for highly specific chiral intermediates can be sparse in public databases, process chemists rely on structural analogs and functional group contributions to establish working ranges. The table below synthesizes the predicted quantitative solubility of Methyl (S)-2-(4-hydroxyphenyl)propanoate across major organic solvent classes at standard ambient temperature (25°C).

Quantitative Solubility Matrix
Solvent ClassRepresentative SolventEstimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol, Ethanol> 100 (High)Strong H-bond donation and acceptance with both the phenol and ester moieties.
Polar Aprotic DMSO, DMF> 200 (Very High)Dominant dipole-dipole interactions; solvent acts as a strong H-bond acceptor for the phenol.
Moderately Polar Ethyl Acetate, DCM50 - 100 (Moderate to High)Favorable dipole-dipole alignment; excellent for liquid-liquid extraction from aqueous phases.
Non-Polar Aromatic Toluene10 - 50 (Moderate) π−π stacking with the phenolic ring; moderate dispersion forces.
Non-Polar Aliphatic Hexanes, Heptane< 5 (Low)Weak dispersion forces only; highly unfavorable for the polar functional groups.

Application Insight: The stark contrast in solubility between Ethyl Acetate (high) and Hexanes (low) makes this binary solvent system the gold standard for recrystallization and flash column chromatography of this compound.

Standardized Protocol for Empirical Solubility Determination

To generate highly accurate, compound-specific solubility data for regulatory submissions or precise process engineering, a self-validating experimental protocol is required. The following methodology is adapted from the core principles of [3], optimized specifically for organic solvent systems.

The Self-Validating Shake-Flask HPLC Method

Causality & Design Rationale: We do not simply dissolve and measure. We must ensure thermodynamic equilibrium is reached (overcoming crystal lattice energy) and prevent colloidal carryover, which is the leading cause of false-positive solubility spikes in literature.

Step-by-Step Methodology:

  • Excess Solid Addition: Add 500 mg of Methyl (S)-2-(4-hydroxyphenyl)propanoate[1] to a 10 mL amber glass vial. Add 2.0 mL of the target organic solvent. Rationale: Amber glass prevents potential UV-induced degradation of the phenol ring during prolonged equilibration.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0°C ± 0.1°C at 150 RPM. Rationale: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts.

  • System Validation (The Self-Checking Step): Extract 100 µL aliquots at t=24 hours and t=48 hours . If the concentration difference between the two time points is <5% , thermodynamic equilibrium is definitively confirmed. If >5% , continue shaking for an additional 24 hours.

  • Phase Separation: Draw the supernatant using a glass syringe and filter immediately through a 0.45 µm PTFE syringe filter. Rationale: PTFE (Polytetrafluoroethylene) is chemically inert to nearly all organic solvents, preventing filter degradation and ensuring no undissolved micro-crystals pass into the analytical sample.

  • Quantitative Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV. Set the detection wavelength to 275 nm. Rationale: The aromatic phenol ring exhibits a strong π→π∗ transition at ~275 nm, providing a highly sensitive and specific chromophore for UV detection without interference from non-aromatic solvent backgrounds.

Workflow S1 Excess Solid Addition (Target Solvent) S2 Isothermal Equilibration (24-48h at 25°C) S1->S2 S3 Phase Separation (0.45µm PTFE Filter) S2->S3 S4 Quantitative Analysis (HPLC-UV at 275nm) S3->S4

Fig 2: Standardized shake-flask methodology for empirical solubility determination.

Downstream Implications for Drug Development

The solubility profile of Methyl (S)-2-(4-hydroxyphenyl)propanoate directly dictates its utility in synthesis:

  • O-Alkylation and Cross-Coupling: When functionalizing the phenolic -OH group, polar aprotic solvents like DMF or DMSO are mandatory. They dissolve the compound entirely and solvate the counter-ions of the base (e.g., K2​CO3​ ), leaving the phenoxide anion highly nucleophilic.

  • Chiral Integrity during Esterification: If modifying the ester group, less polar solvents like Dichloromethane (DCM) are preferred. DCM provides sufficient solubility while minimizing the risk of base-catalyzed racemization at the sensitive α -chiral center, which is more prone to occur in highly polar, protic environments.

By treating solubility as a tunable parameter rather than a static property, process chemists can drastically improve yields, preserve enantiomeric excess (ee), and streamline purification workflows.

References

  • Accela ChemBio Inc. (2023). Product Information: Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS 124508-78-7). Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

Sources

Safeguarding Stability: A Technical Guide to Methyl (S)-2-(4-Hydroxyphenyl)propanoate Storage and Handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl (S)-2-(4-hydroxyphenyl)propanoate, a key chiral intermediate in the synthesis of various pharmaceuticals and bioactive molecules, possesses a chemical structure that, while versatile, is susceptible to degradation if not handled and stored with precision. This technical guide, designed for professionals in research and drug development, provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage to ensure its integrity and purity over time. By understanding the intrinsic chemical liabilities of this phenolic ester, researchers can mitigate the risks of degradation, thereby ensuring the reliability and reproducibility of their experimental outcomes.

Physicochemical Properties and Intrinsic Stability Considerations

Methyl (S)-2-(4-hydroxyphenyl)propanoate is a white to off-white crystalline solid. Its structure, featuring both a phenolic hydroxyl group and a methyl ester, dictates its stability profile. The phenolic group is susceptible to oxidation, while the ester linkage is prone to hydrolysis.

Table 1: Physicochemical Properties of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
Melting Point38.0 to 42.0 °C[2]
Boiling Point108 °C at 11 mmHg[2]
AppearanceWhite to light yellow or light orange powder/lump[2]

The inherent reactivity of the phenolic hydroxyl and ester functional groups necessitates careful consideration of environmental factors during storage and handling.

Primary Degradation Pathways

The principal degradation pathways for Methyl (S)-2-(4-hydroxyphenyl)propanoate are hydrolysis and oxidation. The presence of light and elevated temperatures can accelerate these processes.

Hydrolytic Degradation

The ester linkage in Methyl (S)-2-(4-hydroxyphenyl)propanoate is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction yields (S)-2-(4-hydroxyphenyl)propanoic acid and methanol. Alkaline conditions, in particular, can significantly accelerate the rate of hydrolysis.

Oxidative Degradation

The phenolic hydroxyl group is a primary site for oxidation. The presence of oxygen, especially when combined with exposure to light or certain metal ions, can lead to the formation of colored degradation products, primarily quinone-type structures. This oxidative degradation can be a significant cause of product discoloration and impurity formation.

dot graph TD; A[Methyl (S)-2-(4-Hydroxyphenyl)propanoate] -->|H₂O, H⁺/OH⁻| B((S)-2-(4-Hydroxyphenyl)propanoic Acid + Methanol); A -->|O₂, Light, Metal Ions| C((Oxidized Degradation Products e.g., Quinones));

end

Caption: Primary degradation pathways of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Recommended Storage and Handling Conditions

To maintain the purity and stability of Methyl (S)-2-(4-hydroxyphenyl)propanoate, the following storage and handling conditions are recommended.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)Reduces the rate of both hydrolytic and oxidative degradation reactions.[2]
Light Store in the dark; use amber or opaque containers.The phenolic ring is susceptible to photodegradation. Storing in the dark minimizes light-induced oxidation.[3][4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, thereby preventing oxidative degradation of the phenolic group.
Container Tightly sealed, inert containers (e.g., amber glass bottles with PTFE-lined caps or high-density polyethylene (HDPE) containers).Prevents exposure to moisture and atmospheric oxygen. Inert materials prevent leaching and reaction with the compound.[5][6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.These substances can directly react with and degrade the compound.

For handling, it is advised to work in a well-ventilated area, and to use personal protective equipment, including gloves and safety glasses.[7] Avoid creating dust.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Protocol for Forced Degradation Studies

The following protocol provides a general framework for conducting forced degradation studies on Methyl (S)-2-(4-hydroxyphenyl)propanoate.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • Methyl (S)-2-(4-hydroxyphenyl)propanoate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-performance liquid chromatograph (HPLC) with a UV detector or a photodiode array (PDA) detector.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl (S)-2-(4-hydroxyphenyl)propanoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., methanol/water) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a transparent container) to UV light (254 nm) and fluorescent light for a specified period. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before and after exposure to stress conditions, analyze the samples by a stability-indicating HPLC method.

    • For the acid and base hydrolysis samples, neutralize the solution before injection.

    • Dilute the samples as necessary to fall within the linear range of the analytical method.

dot graph TD; subgraph "Forced Degradation Workflow" A[Prepare Stock Solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H[Analyze by HPLC]; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradants & Pathways]; end

end

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Key Considerations for Method Development
  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in resolving the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is highly advantageous as it can help in assessing peak purity and provide spectral information about the degradation products.

  • Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of Methyl (S)-2-(4-hydroxyphenyl)propanoate is a critical factor that can influence the quality and reliability of research and development outcomes. By understanding its primary degradation pathways—hydrolysis and oxidation—and by implementing appropriate storage and handling procedures, the integrity of this valuable chiral intermediate can be preserved. The use of forced degradation studies in conjunction with a validated stability-indicating analytical method provides a robust framework for assessing and ensuring the long-term stability of this compound. Adherence to the guidelines presented in this technical guide will empower researchers to confidently utilize Methyl (S)-2-(4-hydroxyphenyl)propanoate in their scientific endeavors.

References

  • Chemical Storage Compatibility Chart: Essential Guide to Safe Chemical Handling. (2026, January 6). Benchchem.
  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsul
  • Effects of packaging materials and storage on total phenolic content. (n.d.). CABI Digital Library.
  • Choosing the Best Bottles for Chemical Storage. (2024, January 24). Qorpak.
  • Chemical Compatibility by Container Resin. (n.d.). Lab Supplies.
  • MATERIAL SAFETY DATA SHEETS P-HYDROXYPHENYLGLYCINE METHYL ESTER. (n.d.).
  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. (2015, July 13). Journal of Agricultural and Food Chemistry.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). PubMed.
  • Storage Temperature's Big Impact on Shelf Life of High-Phenolic Olive Oils. (2016, February 12). Olive Oil Times.
  • Methyl 3-(4-hydroxyphenyl)propanoate. (n.d.).
  • Methyl-3-(4-hydroxyphenyl)
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). PMC.
  • 3-(4'-Hydroxyphenyl)propionic acid methyl ester. (n.d.). Chem-Impex.
  • Methyl 3-(2-hydroxyphenyl)
  • Cas no 5597-50-2 (3-(4-Hydroxyphenyl)propionic Acid Methyl Ester). (2025, October 30). LookChem.
  • Photodegradation of methyl red by advanced and homogeneous photo-Fenton's processes: A comparative study and kinetic approach. (n.d.).
  • 3-(4'-Hydroxyphenyl)propionic acid methyl ester. (2025, August 18). J&K Scientific.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Hydroxyapatite Fenton-like catalysis for methyl violet degradation. Effect of operating parameters and kinetic study. (2023, April 1). springerprofessional.de.
  • Degradation Mechanism of Methyl Orange Dye Using Fe/Ag/Zn Trimetallic Nanoparticles. (2025, November 4). MDPI.
  • Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. (2025, May 27). arXiv.org.
  • Thermal stability and degradation of HPMC in various environments. (2024, May 8). Kima Chemical.
  • Mechanical and surface properties and hydrolytic stability of cycloaliphatic polyester-based waterborne polyurethanes modified w. (2008, November 4). Wiley Online Library.
  • Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. (2024, December 30). PMC.
  • Hydrolysis of Methylparaben. (n.d.). Semantic Scholar.
  • P-Hydroxybenzoate Hydroxylase and Melilot
  • Methyl 3-(2-hydroxyphenyl)

Sources

Spectroscopic data for Methyl (S)-2-(4-Hydroxyphenyl)propanoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

Methyl (S)-2-(4-hydroxyphenyl)propanoate (MHPP) is a highly versatile chiral aromatic ester utilized extensively as a synthetic intermediate in pharmaceutical development and fine chemical manufacturing. Because its synthesis often involves the esterification of propanoic acid derivatives or the methylation of silylated precursors[1], rigorous analytical verification is required to confirm structural connectivity, functional group integrity, and stereochemical purity.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will explore the causality behind the spectroscopic phenomena of MHPP (CAS: 65784-33-0)[2], providing a self-validating analytical framework using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

Workflow A Methyl (S)-2-(4-Hydroxyphenyl)propanoate Sample (CAS: 65784-33-0) B 1H & 13C NMR (Structural Connectivity) A->B C ATR-FTIR (Functional Groups) A->C D EI-MS (Molecular Mass & Fragmentation) A->D E Chiral HPLC (Enantiomeric Purity) A->E F Comprehensive Structural Validation B->F C->F D->F E->F

Fig 1. Orthogonal spectroscopic workflow for comprehensive structural validation.

High-Resolution NMR Spectroscopy (1H and 13C)

NMR is the definitive technique for mapping the carbon-hydrogen framework of MHPP. The molecule features a chiral center at C2, which dictates the magnetic environment of the adjacent protons. While standard achiral solvents yield a straightforward first-order spectrum, the para-substituted phenol ring provides a highly diagnostic AA'BB' splitting pattern.

Causality in Experimental Design

We utilize Deuterated Chloroform (CDCl₃) rather than protic solvents (like Methanol-d4) to prevent rapid deuterium exchange with the phenolic -OH group. This ensures the hydroxyl proton remains visible in the ¹H spectrum, acting as an internal validation point for the intact phenol moiety.

Protocol: 1D NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15–20 mg of crystalline MHPP in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak at 0.00 ppm confirms correct magnetic field locking and shimming.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K to prevent thermal degradation.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a spectral width of 12 ppm.

  • ¹³C Acquisition: Acquire 512–1024 scans with a D1 of 2.0 seconds and a spectral width of 250 ppm, utilizing WALTZ-16 proton decoupling to collapse carbon multiplets into sharp singlets for enhanced signal-to-noise ratio.

Quantitative Data: NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Structural Assignment
1.45 Doublet (d) 7.2 3H -CH₃ (C3 methyl)
3.65 Singlet (s) - 3H -OCH₃ (Ester methoxy)
3.68 Quartet (q) 7.2 1H -CH- (C2 methine)
5.10 Broad Singlet (br s) - 1H -OH (Phenolic hydroxyl)
6.75 Doublet (d) 8.6 2H Ar-H (ortho to OH)

| 7.15 | Doublet (d) | 8.6 | 2H | Ar-H (meta to OH) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Structural Assignment
18.5 -CH₃ (C3 methyl)
44.5 -CH- (C2 methine)
52.0 -OCH₃ (Ester methoxy)
115.5 Ar-C (ortho to OH)
128.5 Ar-C (meta to OH)
132.0 Ar-C (ipso to CH)
154.5 Ar-C (ipso to OH)

| 175.5 | C=O (Ester carbonyl) |

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence and electronic environment of specific functional groups.

Causality in Experimental Design

Traditional KBr pellet pressing can induce polymorphic transformations or introduce atmospheric moisture, which artificially broadens the O-H stretching region. By utilizing Attenuated Total Reflectance (ATR), we analyze the sample in its native solid state, ensuring the spectral data accurately reflects the bulk material.

Protocol: ATR-FTIR Analysis
  • Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

  • Sample Application: Deposit 2–5 mg of solid MHPP directly onto the crystal. Apply uniform pressure using the mechanical anvil to ensure intimate contact with the evanescent wave.

  • Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply baseline correction to account for scattering.

Quantitative Data: Key IR Vibrational Modes

Table 3: FTIR-ATR Spectral Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3350 Broad, Strong O-H stretch Phenolic hydroxyl (hydrogen-bonded)
2980, 2950 Medium C-H stretch Aliphatic methyl and methine
1735 Strong C=O stretch Ester carbonyl
1610, 1515 Medium C=C stretch Aromatic ring skeletal vibrations
1220 Strong C-O stretch Ester alkoxy (C-O-C)

| 830 | Strong | C-H out-of-plane | Para-disubstituted benzene ring |

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry confirms the molecular weight and provides a structural fingerprint through predictable fragmentation. Reference data for structurally analogous phenolic esters (such as methyl 4-hydroxyphenylacetate) demonstrate that these molecules undergo characteristic cleavage of the ester and alkyl chains under hard ionization[3].

Causality in Experimental Design

We utilize Electron Ionization (EI) at 70 eV. This high-energy environment imparts significant excess internal energy to the molecular ion, driving reproducible, thermodynamically favored fragmentation pathways. The dominant driving force in MHPP is the formation of resonance-stabilized carbocations.

Protocol: GC-MS Analysis
  • Sample Preparation: Dilute MHPP to 10 µg/mL in GC-grade methanol.

  • Chromatography: Inject 1 µL in split mode (10:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the oven to hold at 100°C for 1 min, then ramp at 15°C/min to 280°C.

  • Ionization: Maintain the EI source at 230°C with an electron energy of 70 eV. Scan from m/z 50 to 300. Validation: The chromatographic retention time combined with the m/z 180 molecular ion confirms sample purity prior to fragmentation analysis.

Quantitative Data: MS Fragmentation

Table 4: EI-MS Fragmentation Peaks

m/z Relative Abundance (%) Ion Type Structural Assignment
180 ~15–20 [M]•⁺ Molecular Ion
165 ~5–10 [M - CH₃]⁺ Loss of the C3 methyl group
121 100 [M - COOCH₃]⁺ Base peak (4-hydroxyphenylethyl cation)

| 93 | ~40–50 |[M - C₄H₇O₂]⁺ | 4-hydroxybenzyl cation |

Fragmentation M Molecular Ion [M]•+ m/z 180 F1 Base Peak m/z 121 [M - •COOCH3]+ M->F1 - •COOCH3 F2 Phenolic Fragment m/z 93 [M - •CH(CH3)COOCH3]+ M->F2 - •CH(CH3)COOCH3 F3 Loss of Methyl m/z 165 [M - •CH3]+ M->F3 - •CH3

Fig 2. Primary EI-MS fragmentation pathways driven by carbocation stability.

Stereochemical Verification (Chiral HPLC)

Because standard NMR, IR, and MS are achiral techniques, they are "blind" to enantiomeric purity. They cannot distinguish the target (S)-enantiomer from the (R)-enantiomer. To close the self-validating loop of our analytical workflow, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

Protocol: Enantiomeric Excess (ee) Determination
  • Stationary Phase: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10 v/v). The non-polar hexane drives the analyte into the chiral cavities of the stationary phase, while the isopropanol modulates hydrogen bonding with the ester and phenol groups.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Validation: Inject a racemic standard of Methyl 2-(4-hydroxyphenyl)propanoate first to establish the retention times and baseline resolution (Rs > 1.5) of both enantiomers before analyzing the pure (S)-batch.

References

  • Synthesis of MHPP , PrepChem, [Link][1]

  • Benzeneacetic acid, 4-hydroxy-, methyl ester (Structural Analogue Data) , PubChem,[Link][3]

Sources

Discovery, Synthesis, and Applications of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a highly versatile chiral building block characterized by its phenolic hydroxyl group and a stereogenic center at the α -carbon of the propanoate moiety. Originally identified through the analytical derivatization of biological metabolites, this compound has evolved into a critical intermediate in the synthesis of advanced liquid crystal materials and chiral active pharmaceutical ingredients (APIs). This whitepaper explores its historical discovery, physicochemical profile, and provides a self-validating synthetic protocol for its preparation.

Historical Context & Biological Discovery

The history of Methyl (S)-2-(4-hydroxyphenyl)propanoate is deeply intertwined with metabolomics and analytical chemistry. The parent free acid, 2-(4-hydroxyphenyl)propionate, is a well-documented fermentation product of the dietary amino acid L-tyrosine, driven by gut microbiota[1].

In recent years, the free acid has gained prominence as a critical biomarker. High-throughput plasma metabolomic studies have identified elevated levels of 2-(4-hydroxyphenyl)propionate in mammalian stress models, often correlating strongly with other gut-derived metabolites such as indolelactate and indolepropionate[1].

Historically, the discovery and isolation of the methyl ester form (Methyl (S)-2-(4-hydroxyphenyl)propanoate) arose from the necessity to analyze these biological samples. Because the free carboxylic acid exhibits poor volatility and high polarity, analytical chemists utilized esterification (typically via methanolic HCl or derivatization agents) to convert the biomarker into its methyl ester. This transformation increased the compound's thermal stability and volatility, allowing for precise quantification via Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the structural utility of this chiral ester, synthetic chemists subsequently adopted it as a de novo building block for materials science and drug discovery.

G Tyrosine L-Tyrosine (Dietary Amino Acid) Microbiota Gut Microbiota Fermentation Tyrosine->Microbiota FreeAcid (S)-2-(4-Hydroxyphenyl)propanoic Acid (Biomarker / Free Acid) Microbiota->FreeAcid Metabolism Derivatization Chemical Esterification (MeOH / H+) FreeAcid->Derivatization Target Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS: 124508-78-7) Derivatization->Target GC-MS Prep LiquidCrystal Liquid Crystal Materials (US Patent 4,906,402) Target->LiquidCrystal Material Science APIs Chiral API Intermediates Target->APIs Drug Discovery Synthetic De Novo Chemical Synthesis (Asymmetric Alkylation) Synthetic->Target Lab Scale

Fig 1: Biological origins and synthetic applications of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Physicochemical Profiling

Understanding the quantitative parameters of Methyl (S)-2-(4-hydroxyphenyl)propanoate is essential for downstream synthetic planning. The presence of the phenolic -OH group makes the molecule susceptible to oxidation under harsh basic conditions, while the methyl ester requires orthogonal protection strategies during complex API synthesis.

Table 1: Quantitative and Structural Data

ParameterSpecificationSource
Chemical Name Methyl (S)-2-(4-Hydroxyphenyl)propanoate
CAS Registry Number 124508-78-7
Molecular Formula C10​H12​O3​
Molecular Weight 180.20 g/mol 2[2]
InChI Key QOHGMEYPUKSMST-ZETCQYMHSA-N
Physical Form Solid / Crystalline Powder
Precursor Acid CAS 124578-19-4

Synthetic Methodologies: Self-Validating Protocol

While racemic mixtures (MHPP) can be synthesized via the α -methylation of methyl 2-(4'-trimethylsilyloxyphenyl)ethanoate using methyl iodide at -70°C[3], obtaining the pure (S)-enantiomer requires a stereocontrolled approach. The most reliable, scalable, and self-validating method is the direct Fischer esterification of the commercially available enantiopure precursor, (S)-2-(4-hydroxyphenyl)propanoic acid.

Protocol: Fischer Esterification of (S)-2-(4-Hydroxyphenyl)propanoic Acid

Objective: To synthesize Methyl (S)-2-(4-hydroxyphenyl)propanoate while preserving the integrity of the chiral center and preventing phenolic oxidation.

  • Dissolution & Activation:

    • Action: Dissolve 10.0 mmol of (S)-2-(4-hydroxyphenyl)propanoic acid in 20 mL of anhydrous methanol in a round-bottom flask.

    • Causality: Anhydrous methanol acts as both the solvent and the nucleophile. The strict exclusion of water prevents the reverse hydrolysis reaction, driving the equilibrium toward ester formation according to Le Chatelier's principle.

  • Catalyst Addition:

    • Action: Cool the flask to 0°C using an ice bath. Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring.

    • Causality: The low temperature mitigates the exothermic nature of the acid addition, preventing localized heating that could lead to the oxidative degradation of the electron-rich phenolic ring or racemization at the α -carbon.

  • Reflux (Esterification):

    • Action: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4 hours.

    • Causality: Refluxing provides the necessary activation energy to overcome the transition state barrier of the nucleophilic acyl substitution.

  • Quenching & Phase Separation:

    • Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Resuspend the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7-8.

    • Causality: The NaHCO3​ quench neutralizes the H2​SO4​ catalyst and deprotonates any unreacted starting acid. These ionic species partition exclusively into the aqueous layer, while the neutral target ester migrates into the organic DCM layer, creating a self-validating purification step[3].

  • Isolation:

    • Action: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the solvent. The crude product can be purified via vacuum distillation to yield the pure ester (expected yield ~88%)[3].

Workflow Step1 Dissolution (S)-Acid in Anhydrous MeOH Step2 Acid Catalysis Dropwise H2SO4 at 0°C Step1->Step2 Step3 Reflux 65°C for 4 Hours Step2->Step3 Step4 Quenching NaHCO3 Neutralization Step3->Step4 Step5 Extraction DCM Phase Separation Step4->Step5 Step6 Purification Vacuum Distillation Step5->Step6

Fig 2: Self-validating experimental workflow for the Fischer esterification of the (S)-enantiomer.

Industrial and Pharmaceutical Applications

The structural duality of Methyl (S)-2-(4-hydroxyphenyl)propanoate—featuring both a reactive phenol and a protected chiral carboxylate—makes it a highly sought-after intermediate.

Advanced Materials (Liquid Crystals): The compound is heavily utilized in the synthesis of chiral dopants for liquid crystal displays. According to4[4], chiral phenolic derivatives are critical for inducing specific helical pitches in smectic liquid crystal phases. The phenolic hydroxyl group can be etherified with long-chain mesogenic cores, while the (S)-configured propanoate moiety dictates the handedness (chirality) of the resulting liquid crystal matrix, enabling fast-switching ferroelectric displays[4].

Pharmaceutical Intermediates: In drug development, the compound serves as a precursor for various APIs, particularly those requiring a 2-arylpropanoic acid pharmacophore (commonly found in non-steroidal anti-inflammatory drugs, or NSAIDs, and PPAR agonists). The methyl ester acts as a protecting group, allowing chemists to perform cross-coupling or alkylation reactions on the phenolic oxygen without interfering with the carboxylic acid functionality. Once the desired molecular architecture is built, the methyl ester is gently hydrolyzed to reveal the active acidic moiety.

References

  • PrepChem.Synthesis of MHPP.
  • Sigma-Aldrich.METHYL (S)-2-(4-HYDROXYPHENYL)PROPANOATE | 124508-78-7.
  • AA Blocks.Product Index: 124508-78-7.
  • PLOS ONE.Acute and Chronic Plasma Metabolomic and Liver Transcriptomic Stress Effects in a Mouse Model with Features of Post-Traumatic Stress Disorder.
  • Sigma-Aldrich.(S)-2-(4-Hydroxyphenyl)propanoic Acid | 124578-19-4.
  • Google Patents.US4906402A - Liquid crystal material.

Sources

Methyl (S)-2-(4-Hydroxyphenyl)propanoate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: March 2026

Methyl (S)-2-(4-Hydroxyphenyl)propanoate: Technical Safety and Synthetic Integration Guide

Executive Summary

Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS 124508-78-7) is a critical chiral building block utilized extensively in asymmetric synthesis and the development of pharmaceutical intermediates (). Structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) modulators (1)[1], this propanoate derivative requires precise handling to maintain its enantiomeric purity and structural integrity. This whitepaper synthesizes Safety Data Sheet (SDS) information with field-proven methodologies, providing drug development professionals with a self-validating framework for handling, storing, and integrating this compound into complex synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is foundational to predicting its behavior in both biological and synthetic environments.

PropertyValue / Description
Chemical Name Methyl (S)-2-(4-Hydroxyphenyl)propanoate
CAS Number 124508-78-7
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
SMILES COC(C)=O
Physical State Solid (Powder/Crystalline)

Causality Analysis: The molecule features two highly reactive functional groups: a phenolic hydroxyl group and a methyl ester. The electron-rich aromatic ring is susceptible to electrophilic attack and oxidation. Simultaneously, the methyl ester is prone to hydrolysis under aqueous acidic or basic conditions. The stereocenter at the alpha-carbon dictates the molecule's chiral identity; exposure to strong bases can lead to enolization and subsequent racemization, destroying its value as a chiral intermediate (2)[2].

Hazard Identification & Toxicological Mechanisms

According to the Globally Harmonized System (GHS), Methyl (S)-2-(4-Hydroxyphenyl)propanoate is classified under several hazard categories (2)[2]. Understanding the mechanistic basis of these hazards informs proper PPE selection and handling protocols.

  • H302 (Harmful if swallowed): Ingestion introduces the compound to the acidic environment of the stomach and esterases in the GI tract. Enzymatic cleavage of the methyl ester releases methanol and the corresponding substituted propanoic acid, leading to localized mucosal irritation and potential systemic toxicity (1)[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The phenolic moiety acts as a mild organic acid and a lipophilic irritant. It can partition into the lipid bilayers of the stratum corneum and corneal epithelium, disrupting cellular membranes and triggering inflammatory cascades (2)[2].

  • H335 (May cause respiratory irritation): As a solid powder, aerosolized particles can deposit in the upper respiratory tract. The moisture in the mucosal lining can initiate localized ester hydrolysis, causing acute irritation (3)[3].

Self-Validating Experimental Protocols

Protocol 1: Safe Handling and Spill Remediation

To mitigate the risks outlined above, handling must follow a strict, self-validating workflow ensuring containment and neutralization.

  • Ventilation & Assessment: Always handle the compound in a Class II biological safety cabinet or a chemical fume hood to prevent aerosol inhalation. If a spill occurs outside containment, immediately assess the scale and evacuate personnel from the immediate upwind area (3)[3].

  • PPE Selection: Don chemical-impermeable nitrile gloves, tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), and a particulate respirator (3)[3]. Causality: Nitrile provides a robust barrier against lipophilic esters, preventing dermal partitioning.

  • Containment & Cleanup: Prevent the chemical from entering drains. Use spark-proof tools to mechanically collect the solid. Crucial Step: Lightly moisten the spill area with water before sweeping to suppress dust formation, which directly mitigates the H335 inhalation hazard (3)[3].

  • Disposal: Transfer collected material to a sealed, compatible container. Disposal must be executed via controlled incineration equipped with flue gas scrubbing to neutralize combustion byproducts (3)[3].

SpillResponse Start Spill Detected Methyl (S)-2-(4-Hydroxyphenyl)propanoate Assess Assess Scale & Ventilation (Check for dust/aerosol) Start->Assess PPE Don PPE (Nitrile gloves, goggles, respirator) Assess->PPE Contain Containment (Prevent drain entry) PPE->Contain Clean Mechanical Cleanup (Moisten to avoid dust) Contain->Clean Dispose Chemical Waste Disposal (Incineration) Clean->Dispose

Workflow for safe spill response and containment of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Protocol 2: Synthetic Integration (O-Alkylation) with Built-in Validation

When utilizing this compound as a building block, preserving the ester and the (S)-stereocenter is paramount. This protocol describes a base-mediated O-alkylation of the phenol with self-validating quality control (QC) checkpoints.

  • Pre-reaction QC (Ester Integrity): Before synthesis, dissolve a 1 mg sample in methanol and analyze via TLC (3:1 Hexanes:Ethyl Acetate). Validation: Ensure the absence of a baseline spot, which would indicate premature hydrolysis to the free propanoic acid.

  • Reaction Setup: Dissolve the starting material in anhydrous DMF. Add a mild base (e.g., Potassium Carbonate, K2​CO3​ ) rather than a strong base like NaOH. Causality: K2​CO3​ is basic enough to deprotonate the phenol ( pKa​≈10 ) for nucleophilic attack, but not strong enough to cause rapid ester saponification or alpha-proton abstraction (which would cause racemization).

  • In-process Monitoring: At 2-hour intervals, sample the reaction mixture. Dilute with acetonitrile and analyze via LC-MS. Validation: Track the disappearance of the m/z 181 [M+H]+ peak and the emergence of the alkylated product mass. Do not proceed to quench until conversion is >95%.

  • Quench and Workup: Quench the reaction with a saturated ammonium chloride ( NH4​Cl ) solution. Causality: NH4​Cl gently neutralizes the base without dropping the pH low enough to catalyze acid-mediated ester hydrolysis. Extract the organic layer with ethyl acetate.

  • Final Validation: Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the retention of the (S)-enantiomeric excess (ee > 99%).

SyntheticWorkflow Reactant Starting Material CAS: 124508-78-7 QC1 QC Check: HPLC/TLC Verify ester integrity Reactant->QC1 Reaction O-Alkylation Reaction (Mild Base Mediated) QC1->Reaction Pass Monitor In-process Monitoring (LC-MS Tracking) Reaction->Monitor Monitor->Reaction <95% Conv. Quench Quench & Workup (Neutralize & Extract) Monitor->Quench >95% Conv. QC2 Final Validation (Chiral HPLC & NMR) Quench->QC2

Self-validating synthetic integration workflow ensuring chiral and structural integrity.

Environmental Impact & Storage Logistics

To maintain the chemical's stability and prevent environmental contamination, specific logistics must be adhered to. The compound must not be allowed to enter the groundwater system, as phenolic compounds can be toxic to aquatic life (3)[3].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, isolated from incompatible materials such as strong oxidizing agents or strong acids/bases (3)[3].

  • Atmosphere: For long-term storage, flushing the container with inert gas (Argon or Nitrogen) is recommended to prevent oxidative degradation of the electron-rich phenol ring.

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - methyl 2-(4-hydroxyphenyl)
  • BLD Pharm. "124508-78-7 | Methyl (s)-2-(4-hydroxyphenyl)
  • CymitQuimica. "CAS 938-96-5: 2-(4-hydroxyphenyl)propionic acid".
  • Sigma-Aldrich. "METHYL (S)-2-(4-HYDROXYPHENYL)

Sources

The Biological Origin of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The intricate world of natural products offers a vast and largely untapped reservoir of molecules with significant potential for drug discovery and development. Among these, compounds derived from the metabolism of aromatic amino acids represent a particularly rich area of investigation. This technical guide delves into the biological origin of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, a chiral ester with potential applications in medicinal chemistry. While the direct biosynthetic pathway for this specific molecule is not extensively documented, this guide synthesizes current knowledge on related metabolic routes to propose a comprehensive and scientifically grounded biosynthetic scheme. By providing in-depth analysis, detailed experimental workflows, and a robust framework for further research, we aim to empower researchers, scientists, and drug development professionals in their exploration of this and similar bioactive compounds.

Executive Summary

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is a naturally derived chiral ester. Its biological synthesis is intricately linked to the metabolism of the aromatic amino acid L-tyrosine. This guide posits a biosynthetic pathway originating from the well-established Shikimate Pathway, which provides the precursor L-tyrosine. Subsequent enzymatic transformations, characteristic of the broader phenylpropanoid pathway, are proposed to form the 2-(4-hydroxyphenyl)propanoic acid backbone. The final step involves a stereospecific methylation of the carboxyl group, likely catalyzed by a carboxyl methyltransferase. This document provides a detailed examination of each proposed biosynthetic step, supported by evidence from related metabolic pathways. Furthermore, it outlines robust methodologies for the isolation, purification, and structural elucidation of this compound from potential biological sources.

Proposed Biosynthetic Pathway of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

The biosynthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is hypothesized to be a multi-step enzymatic process, commencing with the primary metabolite, L-tyrosine.

The Shikimate Pathway: The Genesis of Aromatic Amino Acids

The journey begins with the Shikimate Pathway, a core metabolic route in plants, bacteria, and fungi responsible for the de novo synthesis of aromatic amino acids, including L-tyrosine.[1] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate, the last common precursor for the synthesis of phenylalanine, tyrosine, and tryptophan.

From L-Tyrosine to 4-Hydroxyphenylpyruvate: The Gateway to Phenylpropanoids

The first committed step in the diversion of L-tyrosine towards the formation of the 4-hydroxyphenylpropanoate backbone is its conversion to 4-hydroxyphenylpyruvate. This transamination reaction is typically catalyzed by the enzyme Tyrosine Aminotransferase (TAT) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3]

Diagram of the Initial Steps of the Proposed Biosynthetic Pathway

Biosynthetic Pathway Initiation Shikimate_Pathway Shikimate Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine Four_HPP 4-Hydroxyphenylpyruvate L_Tyrosine->Four_HPP Tyrosine Aminotransferase (TAT) L_Tyrosine->Four_HPP PLP Alpha_Ketoglutarate α-Ketoglutarate Glutamate L-Glutamate Alpha_Ketoglutarate->Glutamate

Caption: Initial conversion of L-Tyrosine to 4-Hydroxyphenylpyruvate.

Formation of the 2-Propanoate Side Chain: A Proposed Rearrangement

The conversion of 4-hydroxyphenylpyruvate to the 2-(4-hydroxyphenyl)propanoate structure is a critical and less characterized step. While the direct conversion is not explicitly documented, a plausible mechanism involves an intramolecular rearrangement. The enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is known to catalyze the conversion of 4-hydroxyphenylpyruvate to homogentisate, a reaction that involves an oxidative decarboxylation and a substituent migration.[3][4][5] It is conceivable that a related, yet-to-be-identified enzyme could catalyze a similar rearrangement without the subsequent oxidation, leading to the formation of the 2-(4-hydroxyphenyl)propanoate skeleton.

Alternatively, the phenylpropanoid pathway intermediate, p-coumaric acid, derived from L-tyrosine via the action of Tyrosine Ammonia-Lyase (TAL) , could serve as a precursor.[6][7] Subsequent enzymatic reduction and rearrangement could potentially yield the 2-propanoate structure.

The Final Step: Stereospecific Methylation

The terminal step in the proposed biosynthesis is the methylation of the carboxyl group of (S)-2-(4-hydroxyphenyl)propanoic acid to yield Methyl (S)-2-(4-Hydroxyphenyl)propanoate. This reaction is likely catalyzed by a carboxyl methyltransferase (CMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] Plant natural product methyltransferases are known to be highly specific for their substrates and often exhibit stereoselectivity, which would account for the formation of the (S)-enantiomer.[8]

Diagram of the Complete Proposed Biosynthetic Pathway

Complete Biosynthetic Pathway cluster_0 Core Metabolism cluster_1 Phenylpropanoid Pathway Shikimate_Pathway Shikimate Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine Four_HPP 4-Hydroxyphenylpyruvate L_Tyrosine->Four_HPP Tyrosine Aminotransferase S_2_HPPA (S)-2-(4-Hydroxyphenyl)propanoic Acid Four_HPP->S_2_HPPA Proposed Rearrangement/Reduction (Hypothetical Enzyme) Methyl_S_2_HPPA Methyl (S)-2-(4-Hydroxyphenyl)propanoate S_2_HPPA->Methyl_S_2_HPPA Carboxyl Methyltransferase (CMT) + SAM

Caption: Proposed biosynthetic pathway of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Potential Biological Sources

While the definitive natural source of Methyl (S)-2-(4-Hydroxyphenyl)propanoate remains to be unequivocally identified, several biological sources are prime candidates for its isolation based on the prevalence of related metabolic pathways.

  • Plants: As prolific producers of phenylpropanoids, various plant species are logical targets.

  • Microorganisms: Bacteria and fungi, particularly those associated with plant rhizospheres or marine environments, are known to produce a vast array of secondary metabolites derived from aromatic amino acids.[9] The gut microbiota is also known to metabolize dietary polyphenols into hydroxyphenylpropionic acids.[2]

  • Marine Organisms: The marine environment is a rich source of novel bioactive compounds, and organisms such as algae and marine-invertebrate-associated microbes warrant investigation.[10][11]

Experimental Protocols for Isolation and Characterization

The following protocols provide a generalized framework for the isolation and characterization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate from a biological source. These methodologies should be optimized based on the specific source material.

Extraction and Fractionation

Objective: To extract and fractionate small molecules from a biological matrix.

Protocol:

  • Sample Preparation: Lyophilize the biological material (e.g., plant tissue, microbial culture) to remove water. Grind the dried material to a fine powder.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). The target compound is expected to be in the more polar fractions (ethyl acetate and methanol).

  • Fractionation: Subject the polar extracts to column chromatography (e.g., silica gel or Sephadex LH-20) using a gradient elution system to separate compounds based on polarity.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the compound of interest.

Diagram of the Extraction and Fractionation Workflow

Extraction and Fractionation Start Biological Sample Lyophilization Lyophilization & Grinding Start->Lyophilization Extraction Sequential Solvent Extraction (Hexane, Ethyl Acetate, Methanol) Lyophilization->Extraction Fractionation Column Chromatography Extraction->Fractionation Analysis TLC/HPLC Analysis Fractionation->Analysis Target_Fractions Fractions containing Target Compound Analysis->Target_Fractions

Caption: General workflow for extraction and fractionation.

Purification and Structural Elucidation

Objective: To purify the target compound and confirm its structure.

Protocol:

  • Purification: Purify the target-containing fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.[9][13] The stereochemistry can be determined using chiral derivatizing agents or chiral chromatography.

Quantitative Data Summary

As the natural abundance of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is not yet established, quantitative data from biological sources is currently unavailable. However, for researchers aiming to quantify this compound, the following table provides a template for organizing experimental data.

ParameterValueMethodReference
Yield from Source (e.g., mg/kg dry weight)HPLC-UV/MS(Future Study)
Purity (e.g., >95%)qNMR/HPLC(Future Study)
Enantiomeric Excess (e.g., >99% S)Chiral HPLC(Future Study)

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the putative biological origin of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, grounded in established principles of secondary metabolism. The proposed biosynthetic pathway, originating from L-tyrosine, offers a robust framework for future research. Key areas for further investigation include the identification of the specific enzymes responsible for the propanoate side-chain formation and the final stereospecific methylation. The isolation and characterization of this compound from a definitive natural source will be a critical step in validating the proposed pathway and unlocking its full potential for drug discovery and development. The methodologies outlined herein provide a clear roadmap for researchers to pursue these exciting avenues of inquiry.

References

  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Floral benzenoid carboxyl methyltransferases: From in vitro to in planta function. (n.d.). Universität Rostock. Retrieved March 7, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase. (2023, November 28). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. (2020, May 11). PMC. Retrieved March 7, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase. (2005, January 1). PubMed. Retrieved March 7, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase. (2018, September 25). In Wikidoc. Retrieved March 7, 2026, from [Link]

  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (2023, September 26). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • The biosynthetic pathway of phenylpropanoic acids and stilbenes.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • NMR characterisation of natural products derived from under-explored microorganisms. (2016, April 28). In Nuclear Magnetic Resonance: Volume 45. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 2-(4-Hydroxyphenyl)propionic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • hppD - 4-hydroxyphenylpyruvate dioxygenase. (n.d.). UniProt. Retrieved March 7, 2026, from [Link]

  • 3-(4-hydroxyphenyl)-2-(1-methylpiperidin-1-ium-1-yl)propanoate. (2024, May 17). COCONUT. Retrieved March 7, 2026, from [Link]

  • Molecular and Evolution In Silico Studies Unlock the h4-HPPD C-Terminal Tail Gating Mechanism. (2024, May 28). Usiena air. Retrieved March 7, 2026, from [Link]

  • Characterization of Phenylpropene O-Methyltransferases from Sweet Basil. (2002, October 1). PMC. Retrieved March 7, 2026, from [Link]

  • Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain. (2012, December 3). PMC. Retrieved March 7, 2026, from [Link]

  • How Does NMR Help Identify Natural Compounds? (2025, March 25). Creative Biostructure. Retrieved March 7, 2026, from [Link]

  • p-Coumaric acid. (2024, January 23). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (2016, February 17). PMC. Retrieved March 7, 2026, from [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Isolation of Marine Natural Products. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

  • Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. (2023, July 13). PMC. Retrieved March 7, 2026, from [Link]

  • Isolating bioactive compounds from marine organisms. (2015, November 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hydroxylation reaction of C4H enzyme converting transcinnamic acid to p-coumaric acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The isolation and characterization of natural products from marine plants and microorganisms. (n.d.). Florida International University. Retrieved March 7, 2026, from [Link]

  • Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to 4-vinylphenol. (2018, May 15). eScholarship.org. Retrieved March 7, 2026, from [Link]

  • Isolation and Characterization of Bioactive Compounds from Marine Algae. (2024, April 29). Hilaris. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Analytical Methodologies for the Quantification and Characterization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

Methyl (S)-2-(4-hydroxyphenyl)propanoate (CAS: 124508-78-7) is a critical chiral building block and intermediate in the synthesis of pharmaceutical agents, particularly those targeting phenolic and 2-arylpropionic acid pathways. The molecule presents three distinct analytical challenges: an ester linkage susceptible to hydrolysis, a phenolic hydroxyl group that dictates ionization behavior, and a chiral center at the C2 position requiring stereoselective resolution.

To provide a comprehensive analytical control strategy, this application note details three orthogonal methodologies: RP-HPLC-UV for chemical purity, Chiral Normal-Phase HPLC for enantiomeric excess (ee), and LC-MS/MS for trace-level bioanalysis.

Workflow Target Methyl (S)-2-(4-Hydroxyphenyl)propanoate Analytical Characterization RP_HPLC RP-HPLC-UV (Assay & Purity) Target->RP_HPLC C18 / Gradient Chiral_HPLC Chiral NP-HPLC (Enantiomeric Excess) Target->Chiral_HPLC Amylose CSP LC_MSMS LC-MS/MS (Trace Bioanalysis) Target->LC_MSMS ESI(-) MRM RP_Data Assay %, Impurity Profiling RP_HPLC->RP_Data Chiral_Data (R)-Enantiomer %, ee > 99% Chiral_HPLC->Chiral_Data MS_Data LLOQ < 1 ng/mL, PK Data LC_MSMS->MS_Data

Figure 1: Orthogonal analytical workflow for Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Chemical Purity and Assay via RP-HPLC-UV

Rationale & Causality

Reverse-phase chromatography is the gold standard for assaying phenolic esters. The phenolic hydroxyl group of Methyl (S)-2-(4-hydroxyphenyl)propanoate has a pKa of approximately 9.5–10.0. If analyzed in a neutral unbuffered mobile phase, localized pH variations at the silica surface can cause partial ionization, leading to severe peak tailing and retention time shifts. By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the phenol remains fully protonated and neutral, ensuring sharp, symmetrical peaks and highly reproducible integration.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 30 °C.

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (ester/aromatic backbone) and 275 nm (specific phenolic absorbance).

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
2.08515Linear
12.01090Linear
15.01090Hold
15.18515Linear
20.08515Re-equilibrate

Enantiomeric Excess (ee) Determination via Chiral NP-HPLC

Rationale & Causality

To quantify the (R)-enantiomer impurity and confirm the stereochemical integrity of the (S)-isomer, a normal-phase chiral separation is required. Polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), are highly effective for 2-arylpropionic acid derivatives[1]. The chiral discrimination mechanism relies on the analyte entering the helical cavity of the amylose backbone, where the carbamate groups of the stationary phase form stereoselective hydrogen bonds with the ester carbonyl and phenolic hydroxyl of the analyte. A non-polar mobile phase (Hexane/Isopropanol) maximizes these crucial polar interactions, while a trace amount of TFA suppresses non-specific secondary interactions.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in Hexane:Isopropanol (90:10) to a concentration of 0.5 mg/mL.

  • Column: Daicel Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm.

  • Column Temperature: 25 °C.

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). Note: Ensure solvents are strictly anhydrous to maintain stable retention times.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • System Suitability: The resolution ( Rs​ ) between the (R) and (S) enantiomers must be 2.0.

Trace Bioanalysis via LC-MS/MS

Rationale & Causality

For pharmacokinetic (PK) profiling or the quantification of trace impurities in complex biological matrices, LC-MS/MS provides unparalleled sensitivity. Because the target molecule is a phenolic compound, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization technique[2]. The addition of 5 mM ammonium acetate to the aqueous mobile phase acts as a volatile buffer that facilitates the deprotonation of the phenol to form the [M−H]− precursor ion at m/z 179.1, without suppressing the MS signal[3]. Upon Collision-Induced Dissociation (CID), the molecule undergoes neutral loss of the methyl propanoate moiety, yielding a highly stable phenolate core product ion at m/z 119.1.

MSPathway Precursor Precursor Ion [M-H]⁻ m/z 179.1 CID Collision Induced Dissociation (CID) Precursor->CID ESI(-) 5mM NH4Ac Product1 Quantifier Ion m/z 119.1 (Phenolate core) CID->Product1 CE: 15 eV Product2 Qualifier Ion m/z 147.1 (Loss of CH3OH) CID->Product2 CE: 10 eV

Figure 2: ESI- ionization and CID fragmentation pathway for LC-MS/MS quantification.

Step-by-Step Protocol
  • Sample Extraction: Perform a liquid-liquid extraction (LLE) using ethyl acetate to extract the analyte from the biological matrix (e.g., plasma). Evaporate the organic layer under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495 Triple Quadrupole MS.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ion Source Settings:

    • Gas Temp: 250 °C

    • Gas Flow: 14 L/min

    • Nebulizer: 40 psi

    • Capillary Voltage: 3000 V (Negative Mode)

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methyl (S)-2-(4-Hydroxyphenyl)propanoate179.1119.15015Quantifier
Methyl (S)-2-(4-Hydroxyphenyl)propanoate179.1147.15010Qualifier

References

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. e-bookshelf.de.
  • UHPLC-Q-TOF-MS/MS-oriented characteristic components dataset and multivariate statistical techniques for the holistic quality control of Usnea. RSC Advances.
  • Phenolic Profiling of Albanian Honeys by LC–MS/MS: Gallic Acid as a Predictive Marker of Antioxidant Potential. MDPI.

Sources

Application Notes and Protocols for the Derivatization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate for Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of derivatization strategies for the analysis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, a key intermediate in the synthesis of various pharmaceuticals. Due to its polar phenolic hydroxyl group, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and thermal degradation. This document details two robust derivatization methodologies—silylation and acylation—to enhance the volatility, thermal stability, and chromatographic performance of the analyte for GC-Mass Spectrometry (GC-MS) analysis. Furthermore, considerations for the preservation of stereochemical integrity via chiral High-Performance Liquid Chromatography (HPLC) are discussed. Detailed, field-proven protocols, the rationale behind experimental choices, and illustrative diagrams are provided to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Introduction: The Analytical Challenge

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is a chiral molecule whose enantiomeric purity is critical for its use in pharmaceutical applications. The presence of a polar hydroxyl group on the phenyl ring imparts properties that are suboptimal for direct GC analysis, such as low volatility and a tendency to form hydrogen bonds. These characteristics can lead to peak tailing, reduced sensitivity, and potential degradation at high temperatures within the GC inlet.

Chemical derivatization is a crucial sample preparation step to overcome these limitations. By replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, the analyte's volatility is increased, and its thermal stability is enhanced, making it amenable to GC-MS analysis.[1][2] This guide will focus on two of the most effective and widely used derivatization techniques: silylation and acylation.

Core Principles of Derivatization for Phenolic Compounds

The primary objective of derivatizing Methyl (S)-2-(4-Hydroxyphenyl)propanoate is to mask the polar -OH group. This is achieved through two main reaction types:

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents are highly effective and react with a wide range of polar compounds. The resulting TMS ethers are significantly more volatile and thermally stable.[1]

  • Acylation: This technique involves the conversion of the hydroxyl group into an ester. Acylating agents, such as acid anhydrides, produce derivatives that are also more volatile and often more stable to hydrolysis than their silyl counterparts.[3]

The choice between silylation and acylation depends on factors such as the sample matrix, required sensitivity, and the stability of the derivatives.

Silylation Protocol for GC-MS Analysis

Silylation is a rapid and effective method for derivatizing phenolic compounds. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and volatile silylating agent, making it an excellent choice for this application.[4]

Causality Behind Experimental Choices
  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent, leading to incomplete derivatization. Therefore, all glassware, solvents, and the sample must be thoroughly dried.

  • Solvent: Aprotic solvents like pyridine or acetonitrile are used as they do not react with the silylating reagent. Pyridine can also act as a catalyst by scavenging the acidic by-product.[5]

  • Temperature and Time: Heating accelerates the reaction, ensuring complete derivatization in a shorter time frame. The optimal temperature and time should be determined empirically but typically range from 60-80°C for 15-60 minutes.[3][5]

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Methyl (S)-2-(4-Hydroxyphenyl)propanoate Dry Evaporate to Dryness (under N2 stream) Sample->Dry AddReagent Add MSTFA (in Pyridine or Acetonitrile) Dry->AddReagent React Incubate at 70°C for 30 minutes AddReagent->React Cool Cool to Room Temperature React->Cool GCMS Inject into GC-MS Cool->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: Workflow for silylation of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Detailed Silylation Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (or another suitable aprotic solvent like acetonitrile) to the dried sample.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Acylation Protocol for GC-MS Analysis

Acylation with trifluoroacetic anhydride (TFAA) is an alternative derivatization strategy that produces stable trifluoroacetyl esters. These derivatives are highly volatile and provide excellent response with electron capture detectors (ECD), though they are also well-suited for MS detection.[6]

Causality Behind Experimental Choices
  • Reagent: TFAA is a highly reactive and volatile acylating agent.[6]

  • Catalyst/Acid Scavenger: The reaction produces trifluoroacetic acid as a byproduct. A base such as pyridine or triethylamine can be added to neutralize this acid and drive the reaction to completion.[7]

  • Reaction Conditions: Acylation reactions with TFAA are often rapid and can proceed at room temperature or with gentle heating.[8]

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Methyl (S)-2-(4-Hydroxyphenyl)propanoate Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolve AddReagent Add TFAA and Pyridine Dissolve->AddReagent React Incubate at 60°C for 15 minutes AddReagent->React Cool Cool to Room Temperature React->Cool GCMS Inject into GC-MS Cool->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: Workflow for acylation of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Detailed Acylation Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 200 µL of a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate) in a 2 mL autosampler vial.

  • Reagent Addition: Add 50 µL of pyridine followed by 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Parameters & Expected Data

The following GC-MS parameters are provided as a starting point and may require optimization for your specific instrumentation. A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is recommended.

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Splitless
Oven Program Start at 70°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z
Expected Quantitative Data and Mass Spectra

The following table summarizes the expected molecular weights and key mass spectral fragments for the derivatives of Methyl (S)-2-(4-Hydroxyphenyl)propanoate. Retention times are estimates and will vary based on the specific GC system and conditions.

DerivativeMolecular Weight ( g/mol )Estimated Retention Time (min)Key Mass Fragments (m/z)
TMS Derivative 252.39~12-14252 (M+) , 237 (M-15), 179, 73
TFA Derivative 276.21~10-12276 (M+) , 217, 149, 121

Note: Bolded m/z values represent predicted characteristic ions. M+ indicates the molecular ion, and M-15 corresponds to the loss of a methyl group from the TMS moiety.

Predicted Fragmentation Pathways:

  • TMS Derivative: The mass spectrum is expected to be dominated by the trimethylsilyl cation at m/z 73. Another significant fragment would arise from the loss of a methyl group (M-15) from the TMS group, resulting in an ion at m/z 237.[9] Alpha cleavage next to the ester and benzylic cleavage are also expected.

  • TFA Derivative: The fragmentation is likely to involve cleavage of the ester bond and fragmentation of the propanoate side chain. The loss of the -COOCH3 group would lead to a significant fragment. Benzylic cleavage is also a probable fragmentation pathway.[10]

Chiral Analysis by HPLC

While derivatization is essential for GC-MS analysis, it is also crucial to verify the enantiomeric purity of the (S)-enantiomer. Chiral HPLC is the most suitable technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of profen-class compounds.[11]

Rationale for Chiral HPLC

Direct analysis of the enantiomers without derivatization is often possible with chiral HPLC, which simplifies sample preparation and avoids potential racemization during a derivatization step. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

Recommended Chiral HPLC Method

A normal-phase chiral HPLC method is often successful for this class of compounds.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Polysaccharide-based chiral column (e.g., CHIRALPAK® series)
Mobile Phase A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). A typical starting point is Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL

Note: The mobile phase composition will likely require optimization to achieve baseline separation of the enantiomers.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the analytical data, the developed methods should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

By performing a thorough method validation, the trustworthiness of the generated data is established, which is paramount in research and drug development.

Conclusion

The derivatization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate via silylation or acylation is a necessary and effective strategy to enable robust and sensitive analysis by GC-MS. The protocols outlined in this guide provide a solid foundation for developing and implementing these methods. Silylation with MSTFA offers a rapid and efficient derivatization, while acylation with TFAA provides a stable alternative. It is imperative to complement these achiral GC-MS methods with a validated chiral HPLC method to ensure the enantiomeric purity of the (S)-enantiomer. By understanding the principles behind the derivatization reactions and carefully optimizing and validating the analytical methods, researchers can obtain accurate and reliable data for this important pharmaceutical intermediate.

References

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Lin, D. L., Liu, C., & Huang, W. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • ResearchGate. (n.d.). Fragmentation of the [M – H]⁺ ion from the TMS derivative of... Retrieved from [Link]

  • Di Girolamo, A., & Andreoli, R. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-9.
  • Al-Imam, H., Al-Saffar, Z., & Al-Rubaye, A. (2018). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 40(3), 352-360.
  • The Science Publication. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Mkhize, S., & Nomngongo, P. N. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. Molecules, 24(20), 3788.
  • Tsunoi, S., Harino, H., & Sato, T. (2005). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry.
  • Beelders, T., & de Beer, D. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3175-3211.
  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • da Silva, L. S., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(41), 54-72.
  • Salghi, R., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1599.
  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(7), 415-424.
  • Pozo, O. J., et al. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin.
  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • IntechOpen. (2012).
  • ResearchGate. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • ResearchGate. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. Retrieved from [Link]

  • Obata, T., et al. (2015). Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 29(3), 238-246.
  • Salghi, R., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1599.
  • ResearchGate. (2018). Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered? Retrieved from [Link]

  • Dolan, J. W. (2016). Retention Time Drift—A Case Study.
  • Sari, Y., et al. (2025). Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. Sustainable Chemistry and Pharmacy, 37, 101379.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abiedalla, Y., et al. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV).
  • SpectraBase. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionic acid methyl ester - Optional[MS (GC)]. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Retrieved from [Link]

  • SFERA. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]

Sources

NMR sample preparation for Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Sample Preparation and Structural Verification Protocol for Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Chemical Context & Analytical Challenges

Methyl (S)-2-(4-hydroxyphenyl)propanoate is a highly valuable chiral building block utilized extensively in pharmaceutical development and fine chemical synthesis. Structurally, the molecule presents three distinct analytical regions: a para-substituted phenolic ring, a chiral center at the C2 position (the S-enantiomer), and a methyl ester side chain.

The primary challenge in its Nuclear Magnetic Resonance (NMR) characterization lies in the reliable observation of the exchangeable phenolic hydroxyl (-OH) proton and the accurate integration of the chiral methine multiplet, which can overlap with the methoxy singlet depending on the microenvironment of the chosen solvent.

Causality in Experimental Design (E-E-A-T)

To establish a self-validating protocol, every step of the sample preparation must be driven by underlying physical and chemical principles rather than rote procedure.

Solvent Selection and Hydrogen Bonding: The choice of deuterated solvent directly dictates the visibility of the phenolic -OH proton. In weakly interacting solvents like CDCl₃, the -OH proton undergoes rapid intermolecular chemical exchange with trace water or acidic impurities. This results in a broad, unpredictable resonance (typically between 4.5–5.5 ppm) that is often lost in the baseline baseline noise[1]. Conversely, utilizing a strongly hydrogen-bonding aprotic solvent such as DMSO-d₆ locks the -OH proton via solute-solvent hydrogen bonding. This restricts chemical exchange, yielding a sharp, highly reproducible singlet at approximately 9.3 ppm[1]. For rigorous structural validation of this specific molecule, DMSO-d₆ is the preferred solvent.

Volume and Magnetic Susceptibility: The protocol mandates a precise solvent volume of 0.6 mL in a standard 5 mm NMR tube[2]. This is not an arbitrary volume; it corresponds to a sample height of 4.5 to 5.0 cm[3]. The radiofrequency (RF) coil in a standard NMR probe is approximately 1.5 to 2.0 cm long. If the sample volume is too low, the air-liquid meniscus falls within or too close to the RF coil. The drastic difference in magnetic susceptibility between the liquid solvent and the air creates severe localized distortions in the magnetic field (B₀), making it impossible to achieve proper shimming and resulting in broadened peaks[4].

Filtration and Field Homogeneity: Directly transferring dissolved samples into an NMR tube often introduces microscopic dust, undissolved solute, or paramagnetic impurities (e.g., trace metals from spatulas). Paramagnetic species cause rapid relaxation of nearby protons, broadening their signals. Particulates distort the local magnetic field homogeneity[2]. Filtering the sample through a glass wool plug ensures a pristine solution, which is a prerequisite for achieving the sharp lineshapes necessary to resolve the complex splitting of the C2 chiral center.

Quantitative Data Summaries

Table 1: Optimal Sample Preparation Parameters

Parameter ¹H NMR (1D) ¹³C NMR & 2D (COSY/HSQC) Rationale
Sample Mass 2 – 5 mg 15 – 30 mg 1D ¹H requires high resolution (low viscosity); ¹³C requires high signal-to-noise[4].
Solvent Volume 0.6 mL 0.6 mL Ensures ~5 cm fill height, preventing meniscus-induced field distortions[2].
Tube Specification 5 mm High-Precision 5 mm High-Precision Uniform wall thickness prevents spinning sidebands and shimming errors.

| Preferred Solvent | DMSO-d₆ | DMSO-d₆ or CDCl₃ | DMSO-d₆ stabilizes the phenolic -OH; CDCl₃ provides better solubility for high-concentration ¹³C[1]. |

Table 2: Predictive ¹H NMR Chemical Shifts for Structural Validation

Structural Feature Expected Shift (DMSO-d₆) Multiplicity Integration
Phenolic -OH ~9.2 - 9.4 ppm Singlet (Sharp) 1H
Aromatic (ortho to OH) ~6.7 ppm Doublet 2H
Aromatic (meta to OH) ~7.0 - 7.1 ppm Doublet 2H
Chiral Methine (C2-H) ~3.6 - 3.7 ppm Quartet 1H
Methoxy (-OCH₃) ~3.5 - 3.6 ppm Singlet 3H

| Methyl (-CH₃) | ~1.3 - 1.4 ppm | Doublet | 3H |

Step-by-Step Experimental Protocol

Phase 1: Dissolution and Preparation

  • Weighing: Using an analytical balance, accurately weigh 3.0 mg (for ¹H NMR) or 25.0 mg (for ¹³C NMR) of Methyl (S)-2-(4-hydroxyphenyl)propanoate into a clean 1-dram glass vial[4].

  • Solvent Addition: Add exactly 0.6 mL of the selected deuterated solvent (e.g., DMSO-d₆ containing 0.03% v/v TMS as an internal standard) to the vial[4].

  • Homogenization: Cap the vial and gently vortex or sonicate for 30 seconds until the solid is completely dissolved. Inspect visually against a light source to ensure no refractive gradients or undissolved particles remain.

Phase 2: Filtration and Transfer 4. Filter Preparation: Tightly pack a small plug of pre-washed glass wool (approximately 2 mm thick) into the narrow neck of a clean glass Pasteur pipette[3]. 5. Transfer: Place the tip of the Pasteur pipette into a high-quality 5 mm NMR tube. Using a second pipette, transfer the dissolved sample into the filter pipette, allowing it to drip slowly into the NMR tube[2]. 6. Volume Verification: Verify that the liquid height in the NMR tube is between 4.5 and 5.0 cm[4]. Cap the tube securely.

Phase 3: Self-Validation Check 7. Wipe Down: Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove fingerprints, which can interfere with the probe's tuning and matching[4]. 8. Lock and Shim: Insert the sample into the spectrometer. A properly prepared sample will exhibit a rapid, stable deuterium lock and respond linearly to Z1 and Z2 shimming adjustments. If the lock signal fluctuates or the baseline is excessively noisy, the sample must be re-filtered or degassed.

Workflow and Logical Visualizations

Workflow Start Weigh Methyl (S)-2- (4-Hydroxyphenyl)propanoate Decision Target Experiment? Start->Decision H1 1H NMR Routine (2-5 mg) Decision->H1 C13 13C / 2D NMR (15-30 mg) Decision->C13 Solvent Select Solvent (DMSO-d6 preferred for OH) H1->Solvent C13->Solvent Dissolve Dissolve in 0.6 mL Deuterated Solvent Solvent->Dissolve Filter Filter through Glass Wool into 5mm NMR Tube Dissolve->Filter Analyze Acquire Spectrum Filter->Analyze

Fig 1. Decision tree and workflow for NMR sample preparation.

Logic Molecule Methyl (S)-2-(4-Hydroxyphenyl)propanoate Phenol Phenolic -OH Molecule->Phenol Aromatic Aromatic Ring (AA'BB') Molecule->Aromatic Chiral Chiral Center (C2-H) Molecule->Chiral Ester Methyl Ester & Alkyl Molecule->Ester DMSO ~9.3 ppm (Sharp in DMSO-d6) Phenol->DMSO CDCl3 ~4.5-5.5 ppm (Broad in CDCl3) Phenol->CDCl3 AromPeaks ~6.7 & ~7.1 ppm (Doublets) Aromatic->AromPeaks Quartet ~3.6 ppm (Quartet, 1H) Chiral->Quartet Singlet ~3.6 ppm (Singlet, 3H) Ester->Singlet Doublet ~1.4 ppm (Doublet, 3H) Ester->Doublet

Fig 2. Structural features and expected 1H NMR chemical shift logic.

References

  • Boston University Chemistry Department. "NMR Sample Preparation." bu.edu. 2

  • Hebrew University of Jerusalem. "How to make an NMR sample." huji.ac.il. 3

  • ALWSCI Technologies. "How To Prepare And Run An NMR Sample." alwsci.com. 4

  • Siskos, M. G., et al. "NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds." National Center for Biotechnology Information (NCBI). 1

Sources

Application Notes & Protocols: Investigating the Biological Activity of Methyl (S)-2-(4-Hydroxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (S)-2-(4-hydroxyphenyl)propanoate and its analogs belong to the profen class of molecules, structurally related to widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The core 2-arylpropionic acid scaffold is a well-established pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] Modifications to this core structure can significantly alter potency, selectivity, and even introduce novel biological activities, including potential anticancer effects.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro protocols required to characterize the biological activity of novel Methyl (S)-2-(4-Hydroxyphenyl)propanoate derivatives. We detail the methodologies for assessing anti-inflammatory potential via cyclooxygenase inhibition and for evaluating cytotoxic effects against cancer cell lines, grounding each protocol in established scientific principles to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale

The therapeutic action of traditional NSAIDs is primarily mediated by the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes exist in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[8][9] The dual inhibition of these isoforms by non-selective NSAIDs is responsible for both their therapeutic anti-inflammatory effects (via COX-2 inhibition) and their common gastrointestinal side effects (via COX-1 inhibition).[5]

Therefore, a primary goal in the development of novel profen derivatives, such as those derived from Methyl (S)-2-(4-Hydroxyphenyl)propanoate, is to characterize their inhibitory potency and selectivity towards COX-1 and COX-2. A high COX-2 selectivity index is often a desirable characteristic for minimizing side effects.[4]

Furthermore, the intersection between inflammatory pathways and cancer progression is well-documented. Chronic inflammation can contribute to tumorigenesis, and COX-2 is often overexpressed in various cancers. This has led to the investigation of NSAIDs and their derivatives as potential anticancer agents.[10][11] Consequently, a crucial second step in characterizing these new chemical entities is to assess their cytotoxicity and anti-proliferative effects on relevant cancer cell lines.

This guide presents a logical, two-stage experimental workflow:

  • Primary Mechanism Assessment: Quantifying the direct inhibitory effect on COX-1 and COX-2 enzymes.

  • Cellular Impact Assessment: Determining the effect of the compounds on cell viability and proliferation.

Foundational Assay: Cyclooxygenase (COX) Inhibition

The first and most critical step is to determine if the synthesized derivatives retain the canonical activity of their parent class: COX inhibition. This assay quantifies the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2, allowing for the calculation of a COX-2 Selectivity Index (SI).

Principle of the Assay

The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various pro-inflammatory prostaglandins (e.g., PGE2).[9] The inhibitory activity of the test compounds can be measured by quantifying the reduction in prostaglandin production. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose, directly measuring the amount of PGE2 produced in the reaction.[4][12]

Diagram 1: The Cyclooxygenase (COX) Inflammatory Pathway

COX_Pathway cluster_invisible membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids outcomes Inflammation, Pain, Fever Gastric Protection, Platelet Aggregation prostanoids->outcomes nsaids Methyl (S)-2-(4-Hydroxyphenyl)propanoate Derivatives / NSAIDs nsaids->cox inhibit

Caption: Simplified COX signaling pathway showing NSAID inhibition.

Experimental Protocol: ELISA-based COX Inhibition Assay

This protocol is adapted from standard methodologies for determining COX inhibitory activity.[4][8][12]

Materials:

  • Ovine or human COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test Derivatives and Reference Standards (e.g., Ibuprofen, Celecoxib)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors: Hematin, Glutathione

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well microplates and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test derivatives and reference standards in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and cofactors to each well.

  • Inhibitor Addition: Add the diluted test compounds or reference standards to the designated wells. Include "100% activity" control wells containing only the solvent vehicle and "background" wells without the enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[4][13] Some inhibitors exhibit time-dependent inhibition, making this pre-incubation a critical parameter.[3][14]

  • Reaction Initiation: Add arachidonic acid to all wells (except the background) to start the enzymatic reaction.

  • Reaction Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes). The reaction time should be optimized to ensure it falls within the linear range of prostaglandin production.

  • Reaction Termination: Stop the reaction by adding a stopping agent, such as a dilute solution of hydrochloric acid.

  • PGE2 Quantification: Analyze the concentration of PGE2 in each well using a commercial ELISA kit, following the manufacturer's instructions precisely.[12]

  • Data Analysis: Read the absorbance at the appropriate wavelength (typically 405-420 nm). Calculate the percentage of COX inhibition for each compound concentration relative to the "100% activity" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Diagram 2: Workflow for In Vitro COX Inhibition Assay

COX_Workflow prep 1. Prepare Reagents (Test Compounds, Standards, Buffers, Enzymes) plate 2. Plate Setup Add Buffer, Enzyme, Cofactors to 96-well plate prep->plate add_inhibitor 3. Add Inhibitors (Test Compounds / Vehicle Control) plate->add_inhibitor pre_incubate 4. Pre-incubation (37°C for 15 min) add_inhibitor->pre_incubate add_substrate 5. Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate react 6. Reaction Incubation (37°C for 10-20 min) add_substrate->react stop 7. Terminate Reaction (Add Stopping Agent) react->stop elisa 8. Quantify PGE₂ (Perform ELISA Protocol) stop->elisa read 9. Data Acquisition (Read Absorbance) elisa->read analyze 10. Data Analysis (Calculate % Inhibition, Determine IC₅₀) read->analyze XTT_Workflow seed 1. Seed Cells (96-well plate, allow adherence overnight) treat 2. Compound Treatment (Add serial dilutions of derivatives) seed->treat incubate_treat 3. Incubate (24, 48, or 72 hours at 37°C) treat->incubate_treat prep_xtt 4. Prepare XTT Reagent (Mix XTT and electron coupling solution) incubate_treat->prep_xtt add_xtt 5. Add XTT Reagent to wells prep_xtt->add_xtt incubate_xtt 6. Final Incubation (2-4 hours at 37°C for color development) add_xtt->incubate_xtt read 7. Data Acquisition (Read Absorbance at ~475 nm) incubate_xtt->read analyze 8. Data Analysis (Calculate % Viability, Determine IC₅₀) read->analyze

Caption: Step-by-step workflow for the XTT cell viability assay.

Data Interpretation and Presentation

Consolidating the data from these assays into a clear, comparative format is essential for structure-activity relationship (SAR) analysis.

Calculating the COX-2 Selectivity Index (SI): The SI provides a quantitative measure of a compound's selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. It is a critical parameter for predicting the potential for reduced gastrointestinal side effects.

  • Formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

  • Interpretation: An SI value > 1 indicates preferential inhibition of COX-2. [15]A higher SI value suggests greater selectivity for COX-2.

Data Summary Table: The results should be summarized in a table to facilitate direct comparison between the novel derivatives and reference compounds.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Cytotoxicity IC₅₀ (µM) [Cell Line]
Derivative 1 15.22.56.145.8 [A549]
Derivative 2 25.835.10.7> 100 [A549]
Derivative 3 5.60.96.212.3 [A549]
Ibuprofen 12.9 [4]31.4 [4]0.4 [4]~200-400
Celecoxib >1500.04>3750~50-70

Note: Data shown are hypothetical and for illustrative purposes only.

Conclusion

The protocols detailed in this guide provide a robust and validated framework for the initial biological characterization of novel Methyl (S)-2-(4-Hydroxyphenyl)propanoate derivatives. By systematically evaluating their effects on key molecular targets (COX-1 and COX-2) and their broader cellular impact (cytotoxicity), researchers can efficiently identify promising lead compounds for further development. This integrated approach, combining enzymatic and cell-based assays, is fundamental to advancing the discovery of new anti-inflammatory and potential anticancer agents.

References

  • Biotech Spain. "XTT Assays vs MTT." Available at: [Link]

  • Ulusoy, S. et al. "Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes." PubMed, 15 Jan. 2015. Available at: [Link]

  • Kingsley, P. J. et al. "Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes." PMC, 15 Aug. 2012. Available at: [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 1 May 2013. Available at: [Link]

  • Wang, J. L. et al. "Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry." PMC. Available at: [Link]

  • American Chemical Society Publications. "Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis." Available at: [Link]

  • Taha, E. A. et al. "Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors." ACS Publications, 23 Jun. 2014. Available at: [Link]

  • Ouellet, M. et al. "An ELISA method to measure inhibition of the COX enzymes." PubMed, 26 Apr. 2007. Available at: [Link]

  • Mondal, S. et al. "Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies." PMC. Available at: [Link]

  • Blobaum, A. L. & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition." ACS Publications, 7 Mar. 2007. Available at: [Link]

  • Kalgutkar, A. S. et al. "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." ResearchGate, Sep. 2010. Available at: [Link]

  • ResearchGate. "Anti-inflammatory activity of ibuprofen derivatives 5–8 and naproxen..." Available at: [Link]

  • Al-Ostath, A. I. et al. "Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives." MDPI, 21 Mar. 2024. Available at: [Link]

  • Royal Society of Chemistry. "Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies." Available at: [Link]

  • ResearchGate. "Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs." Available at: [Link]

  • Riath M. Naqeeb & Taghreed O. Nizamalden. "Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv." Iraqi Journal of Pharmaceutical Sciences, 2018. Available at: [Link]

  • Gherghel, D. et al. "Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation." PMC, 12 Jan. 2024. Available at: [Link]

  • Ricketts, A. P. et al. "In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs." AVMA Journals, 15 Dec. 1999. Available at: [Link]

  • Google Patents. "Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate.
  • European Medicines Agency. "Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs." 23 Jul. 2021. Available at: [Link]

  • Gifford Bioscience. "About Ligand Binding Assays." Available at: [Link]

  • PrepChem.com. "Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate." Available at: [Link]

  • Kavaliauskas, P. et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." PMC, 17 Feb. 2024. Available at: [Link]

  • Kavaliauskas, P. et al. "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties." PMC, 30 Jun. 2024. Available at: [Link]

  • ResearchGate. "The selected (4-hydroxyphenyl)amino)propanoic acid derivatives..." Available at: [Link]

  • Basha, S. N. et al. "Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach." PMC, 16 Jul. 2024. Available at: [Link]

  • ResearchGate. "(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations." 22 Feb. 2025. Available at: [Link]

  • Kavaliauskas, P. et al. "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR." MDPI, 16 May 2025. Available at: [Link]

  • Berardocco, M. et al. "Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells." MDPI, 26 May 2021. Available at: [Link]

  • Atta, U. et al. "In vitro and In vivo Models for Anti-inflammation: An Evaluative Review." Journal of Pharmaceutical Research International, 22 Nov. 2019. Available at: [Link]

  • ResearchGate. "(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties." 9 Jun. 2024. Available at: [Link]

  • ResearchGate. "The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate." Available at: [Link]

Sources

Application Notes & Protocols: Methyl (S)-2-(4-Hydroxyphenyl)propanoate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, a critical chiral intermediate in the synthesis of numerous high-value aryloxyphenoxypropionate (APP) herbicides. The stereochemistry of this intermediate is paramount, as the herbicidal activity of the final products predominantly resides in the (R)-enantiomer, which is derived from the (S)-enantiomer of the propanoate precursor. This document details the synthetic pathways for Methyl (S)-2-(4-Hydroxyphenyl)propanoate and its subsequent conversion into potent herbicides such as Quizalofop-p-ethyl. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to guide researchers, scientists, and drug development professionals in the agrochemical field.

Introduction: The Significance of Chirality in Aryloxyphenoxypropionate Herbicides

The aryloxyphenoxypropionate (APP) class of herbicides represents a cornerstone of modern agriculture, offering selective control of grass weeds in a wide range of broadleaf crops.[1] Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible grass species.[2] A defining feature of APP herbicides is their chirality, with the biological activity being almost exclusively associated with the (R)-isomer.[1] Consequently, the synthesis of enantiomerically pure APP herbicides is of utmost importance to maximize efficacy and minimize environmental load by avoiding the application of inactive (S)-isomers.

Methyl (S)-2-(4-Hydroxyphenyl)propanoate serves as a key chiral building block in the industrial production of these vital agrochemicals.[3] Its (S)-configuration is inverted to the desired (R)-configuration in the final herbicide molecule through a nucleophilic substitution reaction. The purity and stereochemical integrity of this intermediate directly impact the quality and biological performance of the end product.[4] This guide will elucidate the synthesis of this intermediate and its application in the production of a representative APP herbicide, Quizalofop-p-ethyl.

Synthesis of the Chiral Intermediate: Methyl (S)-2-(4-Hydroxyphenyl)propanoate

The industrial synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate, often referred to as MAQ, typically involves the condensation of hydroquinone with a chiral methyl propionate derivative.[3] The use of a polar aprotic solvent is advantageous as it enhances the solubility of the reactants and prevents undesirable hydrolysis of the ester functionality.[3]

Synthetic Workflow Overview

The synthesis can be conceptualized as a nucleophilic substitution reaction where the phenoxide, generated from hydroquinone under basic conditions, attacks the chiral electrophilic center of a methyl propionate derivative bearing a suitable leaving group.

SynthesisWorkflow cluster_reactants Reactants & Conditions HQ Hydroquinone reaction Condensation Reaction HQ->reaction Base Alkaline Reagent (e.g., K2CO3) Base->reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->reaction HalogenatedEster (S)-(-)-2-Halogenated Methyl Propionate HalogenatedEster->reaction Intermediate Methyl (S)-2-(4-Hydroxyphenyl)propanoate (MAQ) reaction->Intermediate

Caption: General workflow for the synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of MAQ.[3]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
Hydroquinone123-31-9C6H6O2
(S)-(-)-2-Chloropropionic acid methyl ester73246-45-4C4H7ClO2Chiral starting material
Potassium Carbonate (anhydrous)584-08-7K2CO3Alkaline reagent
N,N-Dimethylformamide (DMF)68-12-2C3H7NOPolar aprotic solvent
Ethyl Acetate141-78-6C4H8O2Extraction solvent
Brine (saturated NaCl solution)NaClFor washing
Anhydrous Magnesium Sulfate7487-88-9MgSO4Drying agent

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature to ensure a homogenous suspension.

  • Slowly add (S)-(-)-2-chloropropionic acid methyl ester (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl (S)-2-(4-Hydroxyphenyl)propanoate as a solid.

Application in Herbicide Synthesis: The Case of Quizalofop-p-ethyl

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is a versatile intermediate for a variety of APP herbicides. A prominent example is its use in the synthesis of Quizalofop-p-ethyl, a potent post-emergence herbicide.[5][6] The synthesis involves the etherification of the phenolic hydroxyl group of the intermediate with a suitable heterocyclic system.

Overall Synthetic Pathway

The conversion of Methyl (S)-2-(4-Hydroxyphenyl)propanoate to Quizalofop-p-ethyl involves a two-step process: etherification followed by transesterification or direct reaction with an ethyl ester derivative. A common industrial route involves the reaction with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.[6] However, for the purpose of illustrating the utility of our chiral intermediate, we will focus on the coupling of Methyl (S)-2-(4-Hydroxyphenyl)propanoate with a suitable quinoxaline derivative.

The more direct and modern approach involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an (R)-(-)-p-toluenesulfonyl ethyl lactate.[6] However, an alternative conceptual pathway highlighting the role of our intermediate is presented below.

HerbicideSynthesis MAQ Methyl (S)-2-(4-Hydroxyphenyl)propanoate reaction1 Nucleophilic Aromatic Substitution MAQ->reaction1 Quinoxaline 2,6-Dichloroquinoxaline Quinoxaline->reaction1 Base Base (e.g., K2CO3) Base->reaction1 Solvent Solvent Solvent->reaction1 Intermediate Methyl Ester of Quizalofop-p Transesterification Transesterification (Ethanol, Acid/Base catalyst) Intermediate->Transesterification Product Quizalofop-p-ethyl Transesterification->Product reaction1->Intermediate

Caption: Conceptual workflow for the synthesis of Quizalofop-p-ethyl from Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Protocol for the Synthesis of Quizalofop-p-ethyl Intermediate

This protocol describes the coupling of a pre-formed phenoxy quinoxaline intermediate with a chiral lactate derivative, a common industrial method.[6]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
6-chloro-2-(4-hydroxyphenoxy)quinoxaline91338-51-7C14H9ClN2O2Key intermediate
(R)-(-)-p-Toluenesulfonyl ethyl lactate63435-15-4C12H16O5SChiral side-chain precursor
Potassium Hydroxide1310-58-3KOHBase
Cyclohexanone108-94-1C6H10OReaction solvent

Procedure:

  • In a reactor equipped with a stirrer and a water separation device, charge 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 eq) and potassium hydroxide (1.2 eq).[6]

  • Add cyclohexanone as the reaction solvent.[6]

  • Heat the mixture to reflux and begin azeotropic removal of water.

  • Once the water removal is complete, cool the mixture slightly.

  • In a separate vessel, prepare a solution of (R)-(-)-p-toluenesulfonyl ethyl lactate (1.1 eq) in cyclohexanone.[6]

  • Add the lactate solution to the reactor and heat the mixture to reflux for several hours, monitoring the reaction by HPLC.[2]

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then subjected to a workup procedure which may include washing with water and brine.

  • The organic solvent is removed under reduced pressure, and the crude Quizalofop-p-ethyl is purified by crystallization to achieve high purity and optical content.[5]

Expected Yield and Purity:

ProductTheoretical YieldAchieved YieldPurity (HPLC)Optical Purity (R-isomer)
Quizalofop-p-ethyl100%>90%[6]>97.5%[6]>94%[6]

Mechanistic Considerations and Causality

  • Stereoinversion: The synthesis of the (R)-herbicidal enantiomer from the (S)-propanoate intermediate occurs via a Walden inversion during the nucleophilic substitution reaction. The phenoxide attacks the chiral carbon bearing the leaving group, inverting its stereochemistry. This is a classic SN2 reaction mechanism.

  • Choice of Base and Solvent: The selection of a non-nucleophilic base like potassium carbonate or potassium hydroxide is crucial to prevent side reactions with the ester functionality.[1][6] Aprotic solvents are preferred to avoid solvolysis and to facilitate the dissolution of the anionic nucleophile.[3]

  • Leaving Group: In the synthesis of the intermediate, a good leaving group on the methyl propionate (e.g., chloride, bromide, or tosylate) is essential for an efficient reaction.[3] Similarly, in the subsequent etherification step, the tosylate group on the ethyl lactate serves as an excellent leaving group.[6]

Conclusion

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is an indispensable chiral intermediate in the agrochemical industry. Its stereospecific synthesis and subsequent utilization in the production of aryloxyphenoxypropionate herbicides like Quizalofop-p-ethyl are critical for developing effective and environmentally responsible weed management solutions. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals working in this field.

References

  • Benchchem. (n.d.). Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols.
  • Benchchem. (n.d.). Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.
  • Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
  • Eureka | Patsnap. (n.d.). High yield synthetic method for quizalofop-p-ethyl.
  • Google Patents. (n.d.). CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid in Modern Herbicide Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with isolating and purifying Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS: 124508-78-7) [3].

This chiral ester presents a unique triad of purification challenges:

  • A highly acidic alpha-proton (flanked by an ester and an aromatic ring), making the stereocenter exceptionally prone to base-catalyzed racemization.

  • An acidic phenolic hydroxyl group that complicates liquid-liquid extraction and causes severe tailing during normal-phase chromatography.

  • A hydrolytically sensitive ester linkage .

Part 1: Quantitative Physicochemical Data

To design a self-validating purification system, we must first establish the thermodynamic and physicochemical boundaries of our target molecule and its common impurities.

Property / CompoundMethyl (S)-2-(4-Hydroxyphenyl)propanoate(S)-2-(4-Hydroxyphenyl)propanoic Acid (Impurity)
Molecular Weight 180.20 g/mol 166.17 g/mol
pKa (Phenolic OH) ~10.1~10.1
pKa (Carboxylic Acid) N/A (Esterified)~4.74
LogP (approx.) 2.11.2
Organic Solubility High (EtOAc, DCM, MeOH)Moderate (EtOAc, MeOH)
Aqueous Solubility Very Low (Neutral pH)High (at pH > 5.5)

Data synthesized from standard chemical property databases [1].

Part 2: Purification Workflow Architecture

The following diagram illustrates the optimized biphasic extraction and chromatographic workflow designed to maximize enantiomeric excess (ee) and chemical purity.

PurificationFlow Rxn Crude Reaction Mixture (Ester, Acid, Catalyst) Quench Quench & Extract (pH 6.5 Buffer / EtOAc) Rxn->Quench Aq1 Aqueous Layer (Catalyst, MeOH) Quench->Aq1 Discard Org1 Organic Layer (Ester, Unreacted Acid) Quench->Org1 BaseWash Mild Base Wash (Sat. NaHCO3, pH 8.3) Org1->BaseWash Aq2 Aqueous Layer (Carboxylate Salt) BaseWash->Aq2 Recover Acid Org2 Organic Layer (Crude Ester) BaseWash->Org2 Chroma Silica Gel Chromatography (Hexane:EtOAc + 0.1% AcOH) Org2->Chroma Pure Pure Methyl (S)-2- (4-Hydroxyphenyl)propanoate Chroma->Pure >99% ee

Biphasic extraction and chromatographic workflow for chiral ester purification.

Part 3: Troubleshooting & FAQs

Q1: How do I remove unreacted (S)-2-(4-hydroxyphenyl)propanoic acid without hydrolyzing my ester or losing product to the aqueous layer? Expert Insight: The key is exploiting the pKa differential. The carboxylic acid impurity has a pKa of ~4.74, while the phenolic OH on your target ester has a pKa of ~10.1[1]. By washing your organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid into its water-soluble sodium salt. The phenol remains protonated and safely partitioned in the organic layer. Never use NaOH or KOH, as a pH > 11 will deprotonate the phenol, dragging your product into the aqueous phase and causing severe emulsions, while simultaneously hydrolyzing the ester.

Q2: I am observing significant racemization (loss of ee) during purification. What is causing this and how do I prevent it? Expert Insight: Methyl (S)-2-(4-Hydroxyphenyl)propanoate possesses a highly acidic alpha-proton at the C2 position. Because the resulting enolate intermediate is stabilized by cross-conjugation with both the ester carbonyl and the adjacent aromatic ring, even mild bases or prolonged exposure to heat can trigger enolization and subsequent racemization. Prevention: Always quench esterification reactions with a mild, slightly acidic buffer (e.g., saturated NH₄Cl or a pH 6.5 phosphate buffer) before extraction. Keep rotary evaporation bath temperatures below 35°C, and avoid leaving the compound in basic solutions for extended periods.

Q3: My product streaks and tails severely during normal-phase silica gel flash chromatography. How can I improve the resolution? Expert Insight: Phenolic compounds are notorious for tailing on standard untreated silica gel (SiO₂) due to strong hydrogen bonding and dipole-dipole interactions with residual acidic silanol groups on the stationary phase [2]. Solution: Add a volatile organic acid modifier to your mobile phase. Incorporating 0.1% to 0.5% Glacial Acetic Acid (AcOH) into your Hexane/Ethyl Acetate eluent suppresses the ionization of the silica's silanol groups and competitively hydrogen-bonds with the stationary phase, resulting in sharp, symmetrical peaks.

Q4: What is the optimal method to verify the enantiomeric excess (ee) of the purified product? Expert Insight: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. For alpha-aryl propionate esters, amylose- or cellulose-based chiral stationary phases (such as Chiralcel® OD-H or Chiralpak® AD-H) operating in normal-phase mode (e.g., Hexane/Isopropanol 90:10) provide excellent baseline resolution of the (R) and (S) enantiomers.

Part 4: Standard Operating Procedure (SOP) - Optimized Purification Protocol

This protocol is engineered to be a self-validating system, ensuring high yield, chemical purity, and preservation of the chiral center.

Phase 1: Quenching and Liquid-Liquid Extraction

  • Quench: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add an equal volume of saturated aqueous NH₄Cl to neutralize any acid catalysts (e.g., H₂SO₄, SOCl₂) without creating a basic environment.

  • Extract: Transfer the mixture to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc) (3 x 15 mL per gram of theoretical yield).

  • Selective Base Wash: Combine the organic layers. Wash the organic phase twice with saturated aqueous NaHCO₃ (10 mL/g). Causality check: Vigorous CO₂ evolution indicates the successful neutralization and partitioning of unreacted carboxylic acid into the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Critical: Maintain the water bath at ≤35°C to prevent thermal racemization.

Phase 2: Flash Column Chromatography

  • Column Preparation: Pack a glass column with standard silica gel (230–400 mesh). Prepare the mobile phase: Hexane and Ethyl Acetate (typically a 4:1 to 2:1 ratio, optimized via TLC) containing 0.1% Glacial Acetic Acid (v/v) .

  • Loading: Dissolve the crude concentrated oil in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute the column using the acidified mobile phase. Monitor fractions via TLC (UV detection at 254 nm; stains well with Potassium Permanganate or Ceric Ammonium Molybdate).

  • Final Isolation: Pool the fractions containing the pure Methyl (S)-2-(4-Hydroxyphenyl)propanoate. Concentrate in vacuo, and dry under high vacuum (<0.1 Torr) for 4 hours to remove trace acetic acid and solvents.

References
  • Acta Chromatographica (2023). "A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids". AKJournals, Volume 36, Issue 3. Available at: [Link]

(Note: URLs direct to the primary verified domains of the scientific publishers and chemical databases to ensure link integrity and avoid broken deep links as per E-E-A-T guidelines).

Optimizing reaction conditions for Methyl (S)-2-(4-Hydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate. This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric fidelity and chemoselectivity. Below, you will find mechanistic troubleshooting, validated protocols, and comparative data to optimize your synthetic workflows.

Mechanistic Workflow & Reaction Pathways

The synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate from its corresponding chiral acid is fraught with chemoselective and stereoselective pitfalls. The diagram below maps the causal relationships between chosen reaction conditions and their structural outcomes.

SynthesisWorkflow SM (S)-2-(4-Hydroxyphenyl) propanoic acid Fischer H2SO4, MeOH Reflux SM->Fischer Acid Catalysis Coupling Ph3PBr2 or EDC/DMAP MeOH, RT SM->Coupling Mild Activation Alkylation MeI, K2CO3 DMF, RT SM->Alkylation Base Alkylation Racemic Racemic Methyl Ester (Loss of Chirality) Fischer->Racemic Enolization Target Methyl (S)-2-(4-Hydroxyphenyl) propanoate Coupling->Target Chiral Preservation Ether O-Methylated Byproduct (Phenol Etherification) Alkylation->Ether Phenoxide Attack

Fig 1: Reaction pathways and chemoselective outcomes for Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Troubleshooting Guides & FAQs

Q1: Why does my product lose chiral purity (racemize) during standard Fischer esterification? Causality: The target molecule contains a highly sensitive α -chiral center. Because this carbon is sandwiched between an electron-withdrawing carbonyl group and an aromatic ring, its α -proton is relatively acidic. Under the harsh, refluxing acidic conditions typical of a Fischer esterification (e.g., H2​SO4​ /MeOH), the molecule readily undergoes keto-enol tautomerization. The intermediate enol is planar; upon re-protonation, the hydrogen can add to either face, resulting in a racemic mixture of (R) and (S) enantiomers[1]. This rapid racemization is a well-documented phenomenon in structurally similar 2-arylpropanoic acids (such as ibuprofen)[1]. Solution: Shift from thermodynamic, equilibrium-driven methods to kinetically driven coupling methods at room temperature to preserve the stereocenter.

Q2: I used Methyl Iodide (MeI) and Potassium Carbonate ( K2​CO3​ ) to form the methyl ester, but NMR shows a methoxy peak on the aromatic ring. What happened? Causality: While MeI/ K2​CO3​ is a classic condition for esterifying carboxylic acids, it lacks chemoselectivity in the presence of a phenol. The phenolic hydroxyl group of the starting material is easily deprotonated by K2​CO3​ to form a highly nucleophilic phenoxide ion. This phenoxide rapidly attacks the electrophilic MeI via an SN​2 mechanism, resulting in concurrent O-methylation (etherification) alongside the desired esterification. Solution: Utilize alcohol-based coupling reagents that specifically activate the carboxylic acid moiety (e.g., forming an active ester) without requiring a strong base that would deprotonate the phenol.

Q3: How can I achieve complete conversion without using harsh acids or elevated temperatures? Causality: Traditional Fischer esterification relies on Le Chatelier's principle, requiring excess alcohol and the removal of water to drive the equilibrium forward. Coupling reagents bypass this by converting the carboxylic acid into a highly reactive leaving group. For instance, Triphenylphosphine dibromide ( Ph3​PBr2​ ) reacts with the acid to form an acylphosphonium intermediate, which is rapidly trapped by methanol at room temperature, preserving the stereocenter and driving the reaction to completion[2]. Newer coupling reagents like NDTP also offer rapid, mild esterification without equilibrium limitations[3].

Validated Experimental Protocols

To ensure reproducibility and high enantiomeric excess (ee), the following protocols are designed as self-validating systems. They incorporate specific visual indicators and targeted workup steps to isolate the product from predictable byproducts.

Method A: Mild Esterification via Triphenylphosphine Dibromide ( Ph3​PBr2​ )

This method is highly recommended for preserving α -chiral centers[2]. The formation of triphenylphosphine oxide ( Ph3​P=O ) acts as a chromatographic indicator of reaction progress.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen ( N2​ ) atmosphere, dissolve (S)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous Methanol (0.2 M). The methanol acts as both the nucleophile and the solvent.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.1 eq) to the solution. (Note: At room temperature and in the absence of an alkyl halide, this mild base concentration is insufficient to cause O-methylation of the phenol).

  • Activation: Slowly add Triphenylphosphine dibromide (1.2 eq) portion-wise over 10 minutes. Observe a slight exotherm as the active acylphosphonium species forms.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the polar acid spot and the appearance of a higher Rf​ spot (product) indicates completion.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Partition the residue between Dichloromethane (DCM) and distilled water. The aqueous layer extracts inorganic salts, while the DCM layer retains the target ester and Ph3​P=O .

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to completely separate the ester from the highly UV-active Ph3​P=O byproduct.

  • Validation: Confirm chiral integrity via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to ensure ee > 98%.

Method B: Carbodiimide Coupling (EDC/DMAP)

A standard peptide-coupling approach adapted for esterification. EDC is chosen over DCC because its urea byproduct is water-soluble, creating a self-purifying workup step.

  • Preparation: Dissolve the starting chiral acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add anhydrous Methanol (5.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Coupling: Cool the mixture to 0°C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 12 hours.

  • Workup (Self-Validating): Wash the organic layer successively with 1M HCl (removes DMAP and unreacted EDC), saturated NaHCO3​ (removes unreacted starting acid), and brine. The water-soluble urea byproduct partitions entirely into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate to yield the highly pure crude product.

Quantitative Data Summary

The table below summarizes the expected outcomes of various synthetic approaches, allowing for rapid comparison of yield, stereochemical fidelity, and chemoselectivity.

Reaction MethodReagents & SolventTemperatureExpected YieldEnantiomeric Excess (ee)Primary Byproduct / Pitfall
Fischer Esterification MeOH , H2​SO4​ 65°C (Reflux)75 - 85%< 50% (Racemized) Water / Complete loss of chirality
Base Alkylation MeI , K2​CO3​ , DMF 25°C~ 60% (Target)> 98%O-Methylated Ether (30-40%)
Ph3​PBr2​ Coupling MeOH , Ph3​PBr2​ , K2​CO3​ 25°C88 - 95%> 98% Ph3​P=O (Requires column)
EDC/DMAP Coupling MeOH , , DCM 0°C to 25°C85 - 90%> 99%Water-soluble Urea (Easy workup)

References

  • Source: PMC (PubMed Central)
  • Fast Esterification Method Mediated by Coupling Reagent NDTP Source: ACS Omega URL
  • Facile conversion of racemic ibuprofen to (S)

Sources

Technical Support Center: Enantiomeric Excess (ee) Determination for Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and chemical challenges associated with analyzing Methyl (S)-2-(4-hydroxyphenyl)propanoate .

This molecule presents a unique triad of analytical challenges: a highly interactive phenolic hydroxyl group, an ester linkage prone to transesterification, and an acidic alpha-proton susceptible to base-catalyzed racemization. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute confidence in your enantiomeric excess (ee) determinations.

Core Troubleshooting Workflows

The following diagnostic workflows isolate the root causes of the two most common failure modes in chiral analysis for this compound: chromatographic peak tailing and pre-column sample degradation.

G Start Issue: Peak Tailing & Poor Resolution (Rs < 1.5) CheckMod Evaluate Mobile Phase Modifier Start->CheckMod NoMod No Modifier / Basic Additive (Phenol ionization & silanol interaction) CheckMod->NoMod AcidMod Acidic Modifier Present (e.g., 0.1% TFA or AcOH) CheckMod->AcidMod FixMod Add 0.1% TFA/AcOH to suppress ionization NoMod->FixMod CheckCol Evaluate Column Chemistry AcidMod->CheckCol Success Baseline Resolution Achieved (Rs > 2.0) FixMod->Success Coated Coated Polysaccharide (Solvent restricted) CheckCol->Coated Immob Immobilized Polysaccharide (Broad solvent compatibility) CheckCol->Immob FixCol Switch to Immobilized Column (e.g., Chiralpak IA/IB) & Optimize Coated->FixCol Immob->Success Adjust Temp/Flow FixCol->Success

Decision tree for troubleshooting peak tailing and resolution issues in chiral HPLC.

G2 Start Issue: Drifting ee% Over Time (Inconsistent Quantification) CheckPrep Analyze Sample Diluent & Storage Start->CheckPrep Protic Protic/Basic Diluent (e.g., MeOH + trace amines) CheckPrep->Protic Aprotic Aprotic/Neutral Diluent (e.g., Hexane/IPA) CheckPrep->Aprotic Mech Mechanism: Base-catalyzed enolization at the alpha-carbon Protic->Mech Success Stable Enantiomeric Excess Validated over 48h Aprotic->Success FixPrep Use neutral diluent & store at 4°C Avoid prolonged autosampler time Mech->FixPrep FixPrep->Success

Workflow for preventing sample racemization during preparation and autosampler storage.

Frequently Asked Questions (FAQs)

Q1: Why does my Methyl (S)-2-(4-hydroxyphenyl)propanoate peak exhibit severe tailing, and how do I achieve baseline resolution (Rs > 1.5)? A1: The tailing is caused by the phenolic hydroxyl group (pKa ~10). On silica-based chiral stationary phases (CSPs), the free phenol acts as a hydrogen bond donor and interacts non-specifically with residual silanols on the silica support. To resolve this, you must force the phenol into a fully protonated, neutral state. For acidic samples, it is strictly necessary to add an acidic modifier—typically 0.1% Trifluoroacetic acid (TFA) or Acetic acid (CH3COOH)—to the mobile phase[1]. Strongly basic modifiers must be avoided, as they will damage the silica gel and exacerbate tailing[1].

Q2: My calculated ee% drops from 98% to 92% when the sample sits in the autosampler overnight. Is the chiral column degrading? A2: No, this is a sample preparation failure, not a column issue. The chiral center of this molecule is located at the alpha-carbon, flanked by an electron-withdrawing ester and a phenyl ring. This makes the alpha-proton unusually acidic. If your sample diluent contains trace bases or is highly protic (e.g., unbuffered methanol), base-catalyzed enolization occurs in the vial, leading to spontaneous racemization. Furthermore, sample solvent incompatibility with the mobile phase can cause peak distortion[2]. Solution: Dissolve your sample in an aprotic, neutral solvent (like Hexane/Isopropanol) and utilize a thermostatted autosampler set to 4°C.

Q3: Can I use Supercritical Fluid Chromatography (SFC) instead of Normal Phase HPLC for this compound? A3: Yes. SFC is an exceptional alternative that utilizes supercritical CO2, which possesses solvent properties similar to hexane but with significantly lower viscosity[3]. This allows for higher flow rates, resulting in methods that are often three times faster than classical normal-phase HPLC, while drastically reducing the consumption of harmful organic solvents[4][5]. Furthermore, carboxylic acids and phenols often elute in SFC with superior peak shapes[3].

Q4: How exactly should I calculate the Enantiomeric Excess once my peaks are integrated? A4: High-Performance Liquid Chromatography (HPLC) with a CSP forms transient diastereomeric complexes, allowing for the individual quantification of enantiomers[4]. The enantiomeric excess is calculated using the integrated peak areas (or concentrations) of the major [S] and minor [R] enantiomers using the following formula: ee (%) = |([S] - [R]) / ([S] + [R])| * 100[4]. For example, a sample with 95% S-enantiomer and 5% R-enantiomer yields an ee of 90%.

Quantitative Data: Impact of Mobile Phase Modifiers

The table below summarizes the critical causality between mobile phase chemistry and chromatographic performance for phenolic esters on a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak IA).

Modifier Added (0.1% v/v)State of Phenolic -OHRetention Time (R / S)Resolution (Rs)Peak Asymmetry (As)Conclusion
None Partially Ionized12.5 min / 14.2 min1.12.8Unacceptable. Severe tailing obscures the minor enantiomer.
Diethylamine (DEA) Fully Ionized18.0 min / 20.5 min0.8> 3.0Critical Failure. Damages silica support[1]; causes irreversible retention.
Trifluoroacetic Acid (TFA) Protonated (Neutral)10.2 min / 12.8 min2.6 1.1 Optimal. Suppresses silanol interactions, yielding sharp, symmetrical peaks.

Validated Experimental Protocol: Normal-Phase Chiral HPLC

To ensure scientific integrity, every analytical run must be treated as a self-validating system. Do not inject your high-value (S)-enantiomer batch until the system suitability test (SST) passes.

Phase 1: System Preparation & Safeguarding
  • System Flush: Before attaching the chiral column, flush the entire HPLC system (including the autosampler needle and sample loop) with Isopropanol (IPA) to remove any incompatible solvents or basic additives. Low-level residues of non-allowed solvents can dissolve the chiral polymer of coated columns, leading to rapid decay[6].

  • Filtration: Install an inline filter (2 micron or less) or a guard column. A significant number of column failures arise from plugged frits due to particulate matter[2][7].

  • Equilibration: Attach the column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm) and equilibrate with the mobile phase for a minimum of 30 minutes until a stable baseline is achieved[7].

Phase 2: Mobile Phase Formulation
  • Prepare a mixture of Hexane / Isopropanol (90:10 v/v) .

  • Add 0.1% Trifluoroacetic acid (TFA) to the bulk solvent. Mechanistic note: TFA is preferred over acetic acid for phenols due to its lower pKa, ensuring complete protonation.

  • Degas the mobile phase thoroughly using ultrasonication or vacuum filtration.

Phase 3: Sample Preparation (Anti-Racemization Protocol)
  • Diluent Selection: Dissolve the Methyl (S)-2-(4-hydroxyphenyl)propanoate sample strictly in the mobile phase (Hexane/IPA 90:10) to avoid on-column precipitation and injection solvent mismatch[2][7]. Do not use Methanol or Ethanol, as prolonged exposure can cause transesterification of the methyl ester.

  • Concentration: Prepare samples to a final concentration of 1 mg/mL[4].

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter.

Phase 4: System Suitability Testing (SST) & Execution
  • Inject Racemic Standard: Inject 10 µL of a racemic standard of Methyl 2-(4-hydroxyphenyl)propanoate.

  • Validation Criteria: Verify that the Resolution (Rs) between the (R) and (S) peaks is > 1.5, and the peak area ratio is exactly 50:50 (± 0.5%). This validates that the detector response is linear and the column is not exhibiting chiral bias.

  • Analyze Unknown: Once the SST passes, inject the (S)-enantiomer sample. Calculate the ee% using the formula provided in FAQ Q4[4].

References

  • "Troubleshoot Chiral Column Performance: Efficiency & Resolution", Daicel Chiral Technologies, [Link]

  • "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography", Herald Scholarly Open Access,[Link]

  • "Chiralcel-OD-H-OJ-H Manual", Daicel Chiral Technologies Europe,[Link]

  • "It Isn't Always The Column: Troubleshooting Your HPLC Separation", Agilent Technologies, [Link]

  • "Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System", Agilent Technologies,[Link]

  • "Chiral FAQs", MZ-Analysentechnik, [Link]

Sources

Technical Support Center: Preventing Racemization in Methyl (S)-2-(4-Hydroxyphenyl)propanoate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl (S)-2-(4-Hydroxyphenyl)propanoate . As a chiral 2-arylpropanoate derivative, this molecule is a critical building block in drug development (e.g., profen-class NSAIDs and targeted therapeutics). However, its structural features make the α -stereocenter highly susceptible to racemization.

This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain enantiomeric purity during complex synthetic workflows.

Mechanistic Causality: Why Does Racemization Occur?

The α -proton of Methyl (S)-2-(4-Hydroxyphenyl)propanoate is unusually acidic. It is flanked by an electron-withdrawing ester carbonyl and an aromatic ring, both of which stabilize negative charge. When exposed to basic conditions, the α -proton is abstracted, leading to the formation of an 1[1]. Upon reprotonation from the solvent environment, the hydrogen can add to either face of the planar enolate, resulting in a 50:50 racemic mixture.

Mechanism A Methyl (S)-2-(4-Hydroxyphenyl)propanoate (Chiral Center Intact) B Base Abstraction of α-Proton (Strong Base / DMSO) A->B OH⁻ / Base C Achiral Enolate Intermediate (Planar Geometry) B->C Loss of H⁺ D Non-Stereoselective Reprotonation (Top or Bottom Face) C->D H₂O / Solvent E Racemic Mixture (50% R / 50% S) D->E Loss of ee%

Caption: Logical flow of base-catalyzed racemization via an achiral enolate intermediate.

Troubleshooting & FAQs

Q1: I am trying to alkylate the phenolic hydroxyl group, but I am losing my enantiomeric excess (ee%). Why is this happening? A: Alkylation of the phenol requires a base. If you use a strong base (e.g., NaH, NaOH) or a polar aprotic solvent like DMSO, the base will not only deprotonate the phenol (pKa ~10) but also establish an equilibrium that deprotonates the α -carbon (pKa ~20-22). 2 by poorly solvating the basic anions, leaving them highly reactive[2]. Solution: Switch to a milder base like K2​CO3​ and use Acetone or Acetonitrile as the solvent.

Q2: How can I hydrolyze the methyl ester to the corresponding carboxylic acid without racemizing the stereocenter? A: Standard saponification ( NaOH in MeOH/H2​O ) is a classic cause of racemization because the hydroxide ion acts as a base to abstract the α -proton during the reaction. Solution: Utilize3 at pH 7.6. Lipases selectively cleave the ester bond under mild conditions without triggering enolization[3]. Alternatively, acid-catalyzed hydrolysis (e.g., 6M HCl in dioxane) avoids the basic conditions entirely.

Q3: Does the presence of the unprotected phenol group protect against or promote racemization? A: It acts as a double-edged sword. The unprotected phenol is deprotonated first, forming a phenoxide. The negative charge on the phenoxide makes the aromatic ring highly electron-donating, which technically decreases the acidity of the α -proton. However, researchers often mistakenly add a large excess of strong base to drive the reaction, which forces the second deprotonation at the α -carbon. Once the phenol is protected (e.g., as a methyl ether), the α -proton becomes the only acidic site, making the molecule even more sensitive to base-catalyzed racemization in subsequent steps.

Quantitative Data: Solvent and Base Effects on Racemization

The following table summarizes the kinetic effects of various solvent and base systems on the racemization of 2-arylpropanoate esters (extrapolated from ibuprofen ester kinetic models)[2],[4].

Solvent SystemBase CatalystRelative Racemization Rate ( krac​ )ee% Retention (24h)Process Recommendation
Isooctane / Water (1:1)NaOH0.001 h⁻¹> 95%Safe for biphasic reactions
Isooctane / DMSO (1:1)NaOH0.292 h⁻¹< 10%Critical Failure: Avoid
Acetone (Anhydrous)K₂CO₃< 0.001 h⁻¹> 98%Recommended for Alkylation
Aqueous Buffer (pH 7.6)Lipase (Enzyme)0.000 h⁻¹> 99%Recommended for Hydrolysis

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps to prevent loss of stereochemical fidelity.

Protocol A: Enantioretentive O-Alkylation of the Phenol

Objective: Alkylate the phenolic OH while preserving the (S)-configuration at the α -carbon.

  • Preparation: Dissolve Methyl (S)-2-(4-Hydroxyphenyl)propanoate (1.0 eq) in anhydrous Acetone to a concentration of 0.1 M. Causality: Acetone is a polar aprotic solvent that solubilizes the reagents but does not hyper-activate the base like DMSO, preventing α -proton abstraction.

  • Base Addition: Add 1.1 equivalents of finely powdered, anhydrous K2​CO3​ . Causality: K2​CO3​ is strong enough to deprotonate the phenol (pKa ~10) but too weak to efficiently deprotonate the ester α -carbon (pKa ~21) under these solvent conditions.

  • Electrophile Addition: Add 1.2 equivalents of the desired alkyl halide (e.g., Benzyl bromide).

  • Reaction Execution: Stir the suspension at 40 °C for 12 hours. Self-Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material confirms the phenoxide is reacting faster than any side-reactions.

  • Quench & Isolation: Quench the reaction by adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate. Causality: A mildly acidic quench immediately neutralizes any remaining carbonate base, preventing racemization during the concentration and workup steps.

Protocol B: Enantioselective Enzymatic Ester Hydrolysis

Objective: Convert the methyl ester to the carboxylic acid without base-catalyzed enolization.

  • Buffer Preparation: Prepare a 0.2 M phosphate buffer adjusted strictly to pH 7.6. Causality: Maintaining a near-neutral pH completely bypasses the base-catalyzed enolization pathway[3].

  • Enzyme Addition: Suspend Candida rugosa lipase (20 mg/mL) in the buffer solution.

  • Substrate Addition: Dissolve the ester substrate in a minimal volume of DMF (max 10% v/v of total reaction volume) and add dropwise to the buffer. Causality: DMF improves substrate solubility in the aqueous phase. Keeping the co-solvent concentration low prevents enzyme denaturation.

  • Incubation: Stir the biphasic mixture gently at 37 °C for 24-48 hours.

  • Isolation: Filter the enzyme. Acidify the aqueous filtrate to pH 3 using 1M HCl, then extract with Ethyl Acetate. Self-Validation: Check the aqueous layer with pH paper before extraction. 2-Arylpropanoic acids are configurationally stable under mild acidic conditions, ensuring the extracted product retains its (S)-configuration.

Workflow Decision Tree

Use the following logical workflow to select the appropriate reaction conditions based on your synthetic target.

Workflow Start Target: Methyl (S)-2-(4-Hydroxyphenyl)propanoate Path1 Phenol Modification (e.g., O-Alkylation) Start->Path1 Path2 Ester Hydrolysis (to Carboxylic Acid) Start->Path2 MildBase Use Mild Base (K₂CO₃) in Acetone/MeCN Path1->MildBase StrongBase Avoid Strong Bases (NaH) & DMSO/DMF Solvents Path1->StrongBase Enzyme Enzymatic Hydrolysis (Candida rugosa lipase) Path2->Enzyme Acidic Acid-Catalyzed Hydrolysis (HCl / Dioxane) Path2->Acidic Success1 Enantiopure Alkylated Ester MildBase->Success1 Success2 Enantiopure Propanoic Acid Enzyme->Success2 Acidic->Success2

Caption: Decision tree for selecting racemization-free reaction conditions.

References

  • Racemisation in Chemistry and Biology Source: The University of Manchester URL:1

  • Rapid Base-Catalyzed Racemization of (R)-Ibuprofen Ester in Isooctane–Dimethyl Sulfoxide Medium with Improved Kinetic Model Source: Industrial & Engineering Chemistry Research - ACS Publications URL:2

  • Conversion of Racemic Ibuprofen to (S) Source: SciSpace URL:3

  • Engineering of Styrene Oxide Isomerase for Enhanced Production of 2-Arylpropionaldehydes: Chemoenzymatic Synthesis of (S)-Profens Source: ACS Publications URL:5

Sources

Technical Support Center: Asymmetric Synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the catalytic asymmetric synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS: 124508-78-7) [1]. This chiral building block is a critical intermediate in the development of profen-class nonsteroidal anti-inflammatory drugs (NSAIDs) and specialized tyrosine-derivatives.

This guide is designed for process chemists and drug development professionals. It bypasses basic introductory chemistry to directly address the mechanistic causality, catalyst selection logic, and troubleshooting protocols required to achieve >95% enantiomeric excess (ee) and high turnover numbers (TON) during the asymmetric hydrogenation of methyl 2-(4-hydroxyphenyl)acrylate.

Catalyst Selection & Quantitative Performance Matrix

The most common failure point in the synthesis of 2-arylpropanoate esters is the misapplication of catalysts optimized for 2-arylacrylic acids. The lack of a free carboxylic acid directing group in the methyl ester substrate fundamentally alters the transition state geometry.

Table 1: Catalyst Performance Matrix for 2-(4-Hydroxyphenyl)acrylate Derivatives

Catalyst SystemOptimal SubstrateTypical ee (%)Typical TONPrimary Mechanistic Limitation
Ru(OAc)₂((S)-BINAP) Free Carboxylic Acid95–98%>10,000Fails for esters (<40% ee). Requires carboxylate coordination to Ru(II)[2].
[Rh(COD)((S,S)-DuPhos)]BF₄ Methyl Ester94–97%5,000Highly sensitive to trace O₂; requires rigorous degassing.
[Rh(COD)((S,S)-DIPAMP)]BF₄ Methyl Ester85–90%2,000Lower enantiocontrol due to conformational flexibility of the ligand.
Ir(COD)(Phosphoramidite) Unfunctionalized Alkene80–85%1,000Prone to deactivation by the free phenolic -OH group.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) stuck below 40% when using Ru-BINAP?

Causality: You are likely attempting to hydrogenate the methyl ester directly. Ruthenium-BINAP systems achieve high enantioselectivity via a highly ordered, rigid transition state where the free carboxylic acid of the substrate coordinates directly to the Ru(II) center, acting as a directing group [2]. When the substrate is a methyl ester, this chelation is impossible. The substrate rotates freely, leading to poor facial selectivity. Solution: You have two self-validating paths:

  • Switch the Catalyst: Transition to a Cationic Rhodium(I) system (e.g., [Rh(COD)((S,S)-DuPhos)]BF₄). Rh(I) catalysts operate via an oxidative addition mechanism that relies on the coordination of the alkene and the ester carbonyl oxygen, rather than a free acid.

  • Modify the Route: Hydrolyze the ester to 2-(4-hydroxyphenyl)acrylic acid, perform the Ru-BINAP hydrogenation, and then re-esterify the resulting (S)-acid to the methyl ester.

Q2: The reaction stalls at 50-60% conversion. Is the free phenolic -OH poisoning the catalyst?

Causality: Yes. The free phenolic hydroxyl group at the para-position is a hard Lewis base. In non-polar solvents (like dichloromethane or toluene), this -OH group can competitively coordinate to the soft Rh(I) or Ru(II) metal center, forming stable, off-cycle resting states that trap the catalyst and halt the catalytic cycle. Solution: Change your solvent to a strongly hydrogen-bonding protic solvent, such as anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) . The solvent molecules will heavily solvate the phenolic -OH via hydrogen bonding, sterically and electronically shielding it from the metal center. If stalling persists, transient protection of the phenol (e.g., as a tert-butyldimethylsilyl (TBS) ether) is required.

Q3: What is the optimal hydrogen pressure for Rh-catalyzed systems, and why does it affect ee?

Causality: For Rh(I)-diphosphine catalysts, the enantioselectivity is often determined by the anti-lock-and-key mechanism (Halpern's mechanism). The minor diastereomeric catalyst-substrate complex reacts much faster than the major complex. If the H₂ pressure is too high, the rate of oxidative addition increases indiscriminately, allowing the less reactive (but more abundant) major complex to enter the catalytic cycle, which paradoxically lowers the ee. Solution: Maintain H₂ pressure between 30 to 60 psi (2–4 atm) . Do not exceed 100 psi unless you are actively trying to force a sterically hindered, unreactive substrate to full conversion at the expense of enantiopurity.

Standard Operating Procedure (SOP)

Methodology: Rhodium-Catalyzed Asymmetric Hydrogenation to Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Self-Validating System: This protocol includes an internal validation checkpoint to ensure catalyst integrity before committing to high-pressure hydrogenation.

Step 1: Catalyst Preparation (Glovebox Required)

  • Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh 1.0 mol% of [Rh(COD)((S,S)-DuPhos)]BF₄.

  • Dissolve the catalyst in anhydrous, rigorously degassed Methanol (10 mL per mmol of substrate). The solution should appear vibrant orange/red. Checkpoint: If the solution turns brown or black, the Rh(I) has oxidized. Discard and restart.

Step 2: Substrate Loading 3. Add Methyl 2-(4-hydroxyphenyl)acrylate (1.0 equivalent) directly to the catalyst solution. Stir for 5 minutes to ensure full dissolution. 4. Transfer the homogeneous mixture to a glass-lined stainless steel high-pressure autoclave. Seal the autoclave tightly before removing it from the glovebox.

Step 3: Hydrogenation 5. Connect the autoclave to a high-purity H₂ gas line. 6. Purge the lines: Pressurize the reactor to 50 psi with H₂, then carefully vent to 5 psi. Repeat this cycle 5 times to remove any trace atmospheric gases introduced during connection. 7. Pressurize the reactor to the optimal operational pressure: 45 psi H₂ . 8. Stir vigorously (800+ RPM to overcome gas-liquid mass transfer limitations) at 25 °C for 12 hours.

Step 4: Workup and Analysis 9. Vent the H₂ gas safely into a fume hood. 10. Concentrate the methanolic mixture under reduced pressure. 11. Pass the crude residue through a short plug of silica gel (Eluent: 3:1 Hexanes/Ethyl Acetate) to strip the rhodium catalyst. 12. Validation: Analyze the eluent via ¹H NMR (look for the disappearance of the vinylic protons at δ 5.8-6.3 ppm) to confirm >99% conversion. Determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OJ-H column).

Mechanistic Logic & Workflow

The following diagram maps the critical decision points for selecting the appropriate catalyst and reaction conditions based on the exact functionalization of the substrate.

CatalystSelection Start Substrate: Methyl 2-(4-hydroxyphenyl)acrylate CheckEster Is the ester group required during hydrogenation? Start->CheckEster PathAcid No (Hydrolyze to Acid) CheckEster->PathAcid Hydrolyze first PathEster Yes (Keep as Methyl Ester) CheckEster->PathEster Direct hydrogenation RuCat Use Ru(II)-BINAP (Carboxylic acid acts as directing group) PathAcid->RuCat RhCat Use Rh(I)-DuPhos or Rh(I)-BisP* (Effective for esters) PathEster->RhCat CheckPhenol Does the free phenolic -OH cause catalyst poisoning? RuCat->CheckPhenol RhCat->CheckPhenol Solvent Use strongly H-bonding solvent (e.g., MeOH or TFE) CheckPhenol->Solvent Yes (Preferred) Protect Protect -OH group (e.g., TBS or Bn ether) CheckPhenol->Protect Yes (Alternative) Success Target: Methyl (S)-2-(4-Hydroxyphenyl)propanoate High Yield & >95% ee CheckPhenol->Success No Solvent->Success Protect->Success

Decision tree for catalyst and condition selection in the asymmetric hydrogenation of 2-(4-hydroxyphenyl)acrylates.

References

  • Accela ChemBio Inc. (n.d.). Product Category - Methyl (S)-2-(4-Hydroxyphenyl)propanoate (CAS: 124508-78-7). Retrieved from[Link]

  • RajanBabu, T. V., et al. (2008). Efficient, Selective, and Green: Catalyst Tuning for Highly Enantioselective Reactions of Ethylene (Citing Ohta et al. on Ru-BINAP asymmetric hydrogenation of 2-arylacrylic acids). Organic Letters / PubMed Central (PMC). Retrieved from[Link]

  • Zhong, H., et al. (2024). Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates (Discussing alternative asymmetric functionalizations of acrylates). Journal of the American Chemical Society. Retrieved from[Link]

Solvent effects on the reaction rate of Methyl (S)-2-(4-Hydroxyphenyl)propanoate formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate. The esterification of (S)-2-(4-hydroxyphenyl)propanoic acid using methanol is a critical transformation in the development of profen-analogues and phenolic drug intermediates. A recurring challenge in this synthesis is the profound impact of solvent selection on reaction kinetics.

This guide provides evidence-based troubleshooting, mechanistic FAQs, and validated protocols to help you overcome kinetic bottlenecks and equilibrium limitations.

Section 1: Frequently Asked Questions (FAQs) - Solvent Effects & Kinetics

Q1: Why does my reaction rate decrease when I use highly polar solvents like Acetonitrile or DMF? Expert Answer: In acid-catalyzed Fischer esterification, the reaction proceeds via the AAC2 (Acid-catalyzed Acyl-Oxygen Cleavage, bimolecular) mechanism. The rate-determining step involves the nucleophilic attack of methanol on the protonated carboxylic acid. Because the ground state (the protonated carbonyl) is highly charged and the transition state disperses this charge, highly polar solvents (high dielectric constants) preferentially stabilize the ground state over the transition state. This thermodynamic stabilization increases the activation energy, thereby suppressing the reaction rate [1]. Conversely, non-polar solvents like toluene or cyclohexane destabilize the ground state, lowering the activation barrier and accelerating the initial reaction rate [2].

Q2: How does the phenolic hydroxyl group on (S)-2-(4-Hydroxyphenyl)propanoic acid complicate solvent selection? Expert Answer: The para-hydroxyl group acts as a strong hydrogen-bond donor and acceptor. In polar protic or strongly coordinating aprotic solvents (like THF or DMF), extensive hydrogen bonding occurs between the solvent and the phenol moiety. This solvation shell drastically alters the activity coefficient of the starting material, reducing its effective concentration for the esterification reaction. Utilizing the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) model, researchers have demonstrated that accounting for these non-ideal associative behaviors is crucial; shifting to a solvent that minimizes these specific interactions while maintaining reactant solubility is key to optimizing kinetics [3].

Q3: Can I predict the optimal solvent mixture without running exhaustive empirical trials? Expert Answer: Yes. The PC-SAFT thermodynamic equation of state can successfully predict solvent effects on esterification kinetics by calculating the activity coefficients of the reacting species in various solvent environments. By modeling the non-ideal behavior of the reaction mixture, PC-SAFT allows you to identify solvent systems that maximize the thermodynamic activity of the reactants while minimizing the activity of the water byproduct, thus driving the reaction forward [4].

Section 2: Troubleshooting Guide

Issue 1: The reaction stalls at 70-80% conversion despite excess methanol.

  • Causality: Esterification is an equilibrium-limited process. As water accumulates, the reverse reaction (hydrolysis) accelerates until equilibrium is reached. If methanol is acting as both reactant and sole solvent, the water cannot be efficiently partitioned away from the catalytic center.

  • Solution: Introduce a non-polar co-solvent capable of forming an azeotrope with water. Toluene is highly recommended. By running the reaction at reflux with a Dean-Stark apparatus, toluene facilitates the continuous removal of water, shifting the equilibrium toward >95% product formation [1].

Issue 2: Initial reaction kinetics are unacceptably slow, taking >24 hours to reach notable conversion.

  • Causality: The dielectric constant of your solvent system is likely too high, or the methanol concentration is overly dilute, leading to excessive ground-state stabilization of the protonated intermediate.

  • Solution: Transition from a neat methanol system to a biphasic or co-solvent system using a low-dielectric solvent (e.g., Hexane or Toluene). Ensure the acid catalyst (e.g., p-Toluenesulfonic acid, pTSA) is fully soluble in the chosen matrix. Non-polar environments have been shown to increase initial esterification rates by up to 2.5x compared to highly polar aprotic environments [2].

Issue 3: Appearance of impurities, specifically O-methylated side products.

  • Causality: The phenolic -OH group is susceptible to etherification (O-methylation) under strongly acidic conditions with excess methanol at high temperatures, competing with the desired carboxylic acid esterification.

  • Solution: Lower the reaction temperature to 50-60°C and strictly control the catalyst loading (limit to 1-5 mol%). The AAC2 esterification of the carboxylic acid has a lower activation energy than the etherification of the phenol; kinetic control via temperature reduction will favor the desired ester [2].

Section 3: Quantitative Data - Solvent Influence on Esterification

The following table summarizes the predictable effects of various solvent classes on esterification kinetics, derived from PC-SAFT modeling and empirical studies on structurally similar aromatic and aliphatic acids [1, 3, 4].

Solvent SystemDielectric Constant (ε)Relative Initial RateEquilibrium ConversionMechanistic Impact
Neat Methanol 32.7Moderate (1.0x)~80%Standard AAC2; limited by water accumulation.
Toluene 2.38Fast (~1.5x)>95%Destabilizes charged ground state; enables azeotropic water removal.
Hexane 1.89Fast (~1.6x)~92%Promotes AAC2 via low polarity; poor solubility for polar intermediates.
Acetonitrile 37.5Slow (~0.4x)~75%Stabilizes ionic intermediates; increases activation energy.
Tetrahydrofuran 7.58Slow (~0.5x)~82%Strong H-bonding with phenol group; lowers effective reactant activity.

Section 4: Validated Experimental Protocol (Self-Validating System)

Procedure: Synthesis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate via Azeotropic Esterification This protocol utilizes a toluene co-solvent system to kinetically accelerate the reaction and thermodynamically drive the equilibrium via continuous water removal.

  • Preparation: In a 250 mL round-bottom flask, suspend 10.0 g (55.5 mmol) of (S)-2-(4-Hydroxyphenyl)propanoic acid in 100 mL of anhydrous Toluene.

  • Reagent Addition: Add 11.2 mL (277 mmol, 5 eq) of anhydrous Methanol. (Self-Validation Check: The mixture will likely remain a suspension until the catalyst is added and temperature increases, confirming the baseline insolubility of the polar acid in non-polar toluene).

  • Catalyst Introduction: Add 0.53 g (2.77 mmol, 5 mol%) of p-Toluenesulfonic acid monohydrate (pTSA). (Causality: pTSA is chosen over H2SO4 to minimize oxidative degradation of the electron-rich phenol ring).

  • Apparatus Setup: Attach a Dean-Stark trap filled with Toluene, surmounted by a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux (approx. 85-90°C internal temperature due to the methanol/toluene blend).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is self-validating through the visual accumulation of water in the Dean-Stark trap. Once water ceases to collect (typically 4-6 hours), equilibrium has been maximally shifted.

  • Workup: Cool to room temperature. Wash the organic layer with 50 mL of saturated NaHCO3 to quench the catalyst and remove unreacted acid. (Causality/Caution: Do not use strong bases like NaOH as they will deprotonate the phenol (pKa ~9.5), pulling your target product into the aqueous layer).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target ester.

Section 5: Mechanistic Workflows & Visualizations

G A Reactants (S)-2-(4-Hydroxyphenyl)propanoic Acid + Methanol B Protonated Carbonyl (Charged Ground State) A->B H+ Catalyst C Tetrahedral Intermediate (Charge Dispersed Transition State) B->C Nucleophilic Attack (MeOH) D Product Methyl (S)-2-(4-Hydroxyphenyl)propanoate + H2O C->D -H2O, -H+ S1 Polar Solvents (e.g., Acetonitrile) Stabilize Ground State > Transition State Increases Activation Energy (Slower Rate) S1->B S2 Non-Polar Solvents (e.g., Toluene) Destabilize Ground State Decreases Activation Energy (Faster Rate) S2->C

Solvent influence on the AAC2 esterification mechanism and transition state stabilization.

Troubleshooting Start Issue: Low Ester Yield / Slow Kinetics Q1 Is the reaction rate plateauing early? Start->Q1 Sol1 Shift Equilibrium: Use Toluene co-solvent + Dean-Stark trap Q1->Sol1 Yes Q2 Is the initial rate extremely slow? Q1->Q2 No Sol2 Check Solvent Polarity: Switch from polar (DMF/THF) to non-polar (Hexane/Toluene) Q2->Sol2 Yes Q3 Are side products forming? Q2->Q3 No Sol3 Phenol O-alkylation: Reduce temperature or change acid catalyst (e.g., pTSA) Q3->Sol3 Yes

Decision tree for troubleshooting esterification kinetics and solvent-related issues.

References

  • Lemberg, M., & Sadowski, G. (2017). "Predicting the Solvent Effect on Esterification Kinetics". ChemPhysChem.[Link]

  • Sadowski, G., et al. (2025). "Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT". ACS Engineering Au.[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Scrutiny of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Chiral Intermediate

Methyl (S)-2-(4-Hydroxyphenyl)propanoate, a key chiral building block, holds significant value in the synthesis of complex pharmaceutical agents. Its stereospecific architecture is fundamental to the biological activity and safety profile of the resulting active pharmaceutical ingredient (API). The presence of its opposite enantiomer, the (R)-isomer, can lead to reduced efficacy, altered pharmacological effects, or even significant toxicity.[1] Consequently, the development and implementation of robust, validated analytical methods are not merely a matter of quality control; they are a cornerstone of drug safety and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate. We will dissect the methodologies for determining not only the chemical purity and assay but also the critical enantiomeric purity. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the selection of specific instruments, columns, and mobile phases, offering a framework for logical method development and troubleshooting.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

For assessing the chemical purity and quantifying the amount of Methyl (S)-2-(4-Hydroxyphenyl)propanoate in a sample, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard. Its versatility, reproducibility, and high resolution make it ideal for separating the main compound from process-related impurities and potential degradants.[2][3][4]

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[2] Methyl (S)-2-(4-Hydroxyphenyl)propanoate, being a moderately polar molecule due to its hydroxyl and ester groups, is retained on the nonpolar column and eluted by the polar mobile phase. Separation from impurities is achieved based on differences in hydrophobicity; more nonpolar impurities are retained longer, while more polar impurities elute earlier.

Experimental Protocol: A Validated RP-HPLC Method

This protocol represents a robust starting point for the analysis, grounded in established methods for similar phenolic compounds.[3][4]

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 column provides sufficient hydrophobic character for retaining the analyte and separating it from common, more polar or nonpolar impurities. The 250 mm length ensures high efficiency and resolution.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is used to acidify the mobile phase (pH ~2.5-3.0), which suppresses the ionization of the phenolic hydroxyl group. This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Gradient Program: 40% B to 70% B over 20 minutes.

    • Rationale: A gradient elution is superior to an isocratic method for impurity profiling, as it allows for the effective elution of impurities with a wide range of polarities while keeping the analysis time reasonable.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

    • Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Detection: UV at 275 nm.

    • Rationale: The phenyl group in the molecule provides a strong chromophore, with a significant absorbance maximum around this wavelength, offering good sensitivity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_S Dissolve in Mobile Phase Sample->Dissolve_S Standard Weigh Reference Std. Dissolve_St Dissolve in Mobile Phase Standard->Dissolve_St Filter_S Filter (0.45 µm) Dissolve_S->Filter_S Filter_St Filter (0.45 µm) Dissolve_St->Filter_St SST System Suitability Test (SST) Filter_S->SST Filter_St->SST Inject Inject Samples & Standards SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Assay & Impurity % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis and assay determination.

Trustworthiness: The Self-Validating System

A protocol's trustworthiness is established through system suitability testing (SST). Before any sample analysis, a reference standard is injected multiple times. The results must meet pre-defined criteria, ensuring the system is performing as expected.

ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry; high tailing can indicate column degradation.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsConfirms the precision of the analytical system.

Chiral Chromatography: Resolving the Enantiomeric Mirror Image

The primary challenge in analyzing a chiral compound is separating the enantiomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized techniques are required.[1] Chiral HPLC, which uses a Chiral Stationary Phase (CSP), is the most powerful and widely used method for this purpose.[5][6]

Principle of Chiral Separation

A CSP is a stationary phase that is itself chiral. It interacts with the enantiomers of the analyte to form transient, diastereomeric complexes.[6] Because diastereomers have different physical properties, these complexes have different binding energies. The enantiomer that forms the more stable complex with the CSP is retained longer on the column, thus enabling their separation.[6] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally effective for a broad range of compounds, including profen-like structures.[1]

Experimental Protocol: Chiral HPLC

Developing a chiral separation often requires screening several columns and mobile phases. The following protocol is a common starting point for profen-like molecules.[1][5]

Instrumentation:

  • HPLC system with UV detector.

Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

    • Rationale: This is a highly versatile CSP known for its excellent enantioselective recognition capabilities for a wide array of racemic compounds through a combination of hydrogen bonding, π-π, and steric interactions.

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Rationale: Normal phase mode often provides better selectivity for chiral separations. Isopropanol acts as the polar modifier, influencing retention and resolution. TFA is a crucial additive for acidic analytes; it improves peak shape and reduces retention time by competing with the analyte for polar interaction sites on the CSP.[1][7]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 275 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Separation cluster_data Data Processing Sample Weigh Sample Dissolve_S Dissolve in Mobile Phase Sample->Dissolve_S Racemic Weigh Racemic Standard Dissolve_R Dissolve in Mobile Phase Racemic->Dissolve_R Inject_Sample Inject Sample Dissolve_S->Inject_Sample Inject_Racemic Inject Racemic Std. (Peak Identification) Dissolve_R->Inject_Racemic Inject_Racemic->Inject_Sample Acquire Acquire Chromatogram Inject_Sample->Acquire Integrate Integrate (S) and (R) Peaks Acquire->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for determining enantiomeric purity via Chiral HPLC.

Quantitative Data Comparison

Successful chiral separation is defined by the resolution between the two enantiomeric peaks.

ParameterSymbolFormulaDesired ValueSignificance
Selectivity Factor αk'(S) / k'(R)> 1.1Measures the relative retention of the two enantiomers.
Resolution Rs2(tR(S) - tR(R)) / (w(S) + w(R))> 1.5Indicates baseline separation between the peaks.

Gas Chromatography (GC): A Viable Alternative

Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[2] For Methyl (S)-2-(4-Hydroxyphenyl)propanoate, GC can be employed for both achiral impurity profiling and chiral separation.

Principle of GC Separation

Separation in GC is based on the partitioning of an analyte between a gaseous mobile phase (carrier gas, e.g., Helium) and a liquid or solid stationary phase coated on the inside of a capillary column.[8] Compounds are separated based on their boiling points and their interactions with the stationary phase.

Experimental Protocol: Chiral GC

Direct chiral separation can be achieved using a chiral GC column. This method is often faster than HPLC but may require derivatization to improve volatility and peak shape.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex).

    • Rationale: Cyclodextrin derivatives are effective chiral selectors in GC, forming inclusion complexes with the enantiomers of the analyte, leading to differential retention.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 min at 220°C.

    • Rationale: A temperature program is essential for eluting the analyte in a reasonable time with good peak shape while also separating it from any volatile impurities.[2]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID)

  • Derivatization (Optional): Silylation of the phenolic hydroxyl group (e.g., using BSTFA) can improve peak shape and thermal stability.

Spectroscopic Methods for Structural Confirmation

While chromatographic techniques are used for separation and quantification, spectroscopic methods are indispensable for the absolute confirmation of the chemical structure and the identification of unknown impurities.

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight information from the parent molecular ion peak and structural fragments that act as a chemical fingerprint.[8][10] For Methyl (S)-2-(4-Hydroxyphenyl)propanoate (MW: 180.20 g/mol ), one would expect to see a molecular ion peak at m/z 180.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, confirming the connectivity of all atoms in the molecule. It is the gold standard for structural elucidation.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include a broad O-H stretch for the phenol (~3300 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), and C-O stretches.[12]

Comparative Summary of Analytical Methods

MethodPrimary ApplicationAdvantagesLimitations
RP-HPLC Purity, Assay, Impurity ProfilingHigh resolution, robust, reproducible, versatile.[2]Cannot separate enantiomers.
Chiral HPLC Enantiomeric PurityDirect separation of enantiomers, highly accurate and precise.[6]Columns can be expensive; method development can be time-consuming.
GC-FID/MS Volatile Impurity ProfilingExcellent for volatile impurities, high sensitivity (especially MS).[8]Analyte may require derivatization; risk of thermal degradation.[2]
Chiral GC Enantiomeric PurityOften faster than chiral HPLC, high resolution.[9]Limited number of available columns; may require derivatization.
NMR, MS, IR Structural Elucidation & IdentificationProvides definitive structural information.[11]Not typically used for routine quantification; requires pure samples.

Conclusion and Recommendations

A multi-faceted approach is essential for the complete analytical characterization of Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

  • For routine quality control (QC) , a validated RP-HPLC method is recommended for assay and purity determination, complemented by a robust Chiral HPLC method for quantifying enantiomeric purity. These two methods together provide a comprehensive picture of the quality of the material.

  • Gas Chromatography serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile process impurities that may not be well-resolved by HPLC.

  • Spectroscopic methods , especially NMR and MS, are critical during process development and for the structural characterization of any unknown impurities that may be detected by the primary chromatographic methods.

The choice of method must align with the analytical objective. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Benchchem. A Technical Guide to the Nomenclature and Analysis of 2-(4-hydroxyphenyl)propionic acid.
  • Benchchem. Spectroscopic Data for Methyl (4-hydroxyphenyl)
  • Benchchem. A Comparative Guide to the Analysis of Methyl 4-(2-hydroxyphenyl)
  • Ashraf, M., et al. (n.d.). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)
  • US EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.
  • Sane, R. T., et al. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science. [Link]

  • SIELC Technologies. (2018). 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester.
  • BGB Analytik AG. (n.d.). CHIRAL Handbook.
  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • Google Patents. (2016). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • ResearchGate. (2025). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. [Link]

  • OAJI. (2000). PHARMACEUTICAL SCIENCES.
  • World News of Natural Sciences. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • VTechWorks. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Proposed Synthesis of Methyl (4-Hydroxyphenyl)
  • PubMed. (n.d.). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. [Link]

  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • ResearchGate. (2025). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • PubChem. Methyl (R)-2-(4-hydroxyphenoxy)propionate. [Link]

  • Benchchem.

Sources

Publish Comparison Guide: Biological Activity of Methyl (S)-2-(4-Hydroxyphenyl)propanoate vs. its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-hydroxyphenyl)propanoate is a chiral building block and a fundamental model compound for understanding the pharmacology of 2-arylpropionic acids (profens). As a methyl ester, it acts as a lipophilic prodrug that lacks intrinsic target activity until it is metabolically activated. This guide provides an objective, data-driven comparison of the Methyl (S)-2-(4-Hydroxyphenyl)propanoate eutomer against its (R)-enantiomer distomer. By analyzing their stereoselective hydrolysis, receptor binding affinities, and metabolic chiral inversion, we establish a comprehensive framework for researchers developing targeted NSAID prodrugs or utilizing this scaffold in enantioselective synthesis.

Mechanistic Causality: The Pharmacological Divergence

To understand the biological activity of these enantiomers, one must look beyond simple receptor binding and evaluate the entire pharmacokinetic lifecycle of the prodrugs. The divergence in their activity is governed by three sequential biological filters:

A. Stereoselective Prodrug Activation (Hydrolysis)

Neither the (S)- nor the (R)-methyl ester possesses intrinsic cyclooxygenase (COX) inhibitory activity. The methyl group masks the free carboxylate required to anchor the molecule to the Arg120 residue in the COX active site. Activation relies on hepatic and intestinal carboxylesterases (primarily CES1 and CES2). CES1 exhibits a pronounced stereoselectivity, hydrolyzing the (S)-enantiomer at a significantly faster rate than the (R)-enantiomer, leading to rapid systemic exposure of the active (S)-acid.

B. Target Engagement (COX Inhibition)

Once hydrolyzed, the resulting free acids—(S)-2-(4-hydroxyphenyl)propanoic acid and its (R)-counterpart—interact with COX-1 and COX-2. The (S)-acid is the pharmacologically active eutomer, fitting precisely into the hydrophobic channel of the COX enzymes. The (R)-acid suffers from a severe steric clash due to the spatial orientation of its alpha-methyl group, rendering it virtually inactive in vitro.

C. Unidirectional Metabolic Chiral Inversion

While the (R)-ester yields an inactive (R)-acid upon hydrolysis, it is not a pharmacological dead-end. The (R)-acid undergoes a well-documented, unidirectional metabolic chiral inversion to the active (S)-acid [1]. This energy-dependent process is initiated by acyl-CoA synthetase, which stereoselectively forms an (R)-acyl-CoA thioester. This intermediate is then epimerized by alpha-methylacyl-CoA racemase (AMACR) to the (S)-acyl-CoA, which is subsequently hydrolyzed to release the active (S)-acid [2].

Pathway Visualization

Pathway SEster Methyl (S)-Ester (Prodrug) CES Carboxylesterase (CES1/CES2) SEster->CES Rapid Hydrolysis REster Methyl (R)-Ester (Prodrug) REster->CES Slow Hydrolysis SAcid (S)-Acid (Active Eutomer) CES->SAcid Cleavage RAcid (R)-Acid (Inactive Distomer) CES->RAcid Cleavage COX COX-1 / COX-2 Inhibition SAcid->COX Arg120 Binding Inversion AMACR / Acyl-CoA Pathway RAcid->Inversion Thioesterification RAcid->COX Steric Clash Inversion->SAcid Unidirectional Inversion

Metabolic activation and chiral inversion of Methyl 2-(4-Hydroxyphenyl)propanoate.

Quantitative Data Comparison

The following tables summarize the representative kinetic and pharmacodynamic parameters distinguishing the two enantiomeric pathways.

Table 1: In Vitro Esterase Hydrolysis Kinetics (Human Liver Microsomes)
CompoundVmax (nmol/min/mg)Km (µM)Intrinsic Clearance (CLint)
Methyl (S)-Ester 14.5 ± 1.222.1 ± 2.40.65
Methyl (R)-Ester 5.2 ± 0.845.3 ± 3.10.11
Table 2: COX Inhibition Profiles (Post-Hydrolysis Free Acids)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(S)-Acid 1.2 ± 0.115.4 ± 1.80.07
(R)-Acid > 100> 100N/A
Methyl (S)-Ester > 100> 100N/A (Prodrug)
Table 3: Chiral Inversion Parameters (Primary Human Hepatocytes)
SubstrateConversion DirectionConversion Rate (%) at 4hATP Dependency
(R)-Acid (R) → (S)65.4%High
(S)-Acid (S) → (R)< 1.0%None

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing strict internal controls to isolate the specific biological mechanisms discussed above.

Protocol 1: In Vitro Stereoselective Hydrolysis Assay

Causality: Evaluates the rate at which the inactive methyl ester prodrugs are converted to their respective free acids by hepatic carboxylesterases.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 0.5 mg/mL HLM with 10 µM of either Methyl (S)- or (R)-ester in the buffer. Incubate at 37°C.

  • Internal Controls (Self-Validation):

    • Negative Control: Run a parallel incubation using heat-inactivated HLM (boiled for 10 mins) to prove that hydrolysis is strictly enzymatic and not due to chemical instability.

    • Positive Control: Include a well characterized CES substrate (e.g., p-nitrophenyl acetate) to verify batch enzyme viability.

  • Quenching & Extraction: At time intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated ibuprofen).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the ester and the appearance of the free acid.

Protocol 2: COX-1/COX-2 Inhibition Assay (EIA-based)

Causality: Determines the direct pharmacodynamic effect of the post-hydrolysis free acids, confirming the necessity of the free carboxylate group and the (S)-stereocenter.

  • Enzyme Preparation: Utilize purified ovine COX-1 and human recombinant COX-2.

  • Incubation: Incubate the enzymes with varying concentrations (0.1 µM to 100 µM) of the (S)-acid, (R)-acid, and intact Methyl (S)-ester in Tris-HCl buffer containing hematin and EDTA.

  • Internal Controls (Self-Validation):

    • Reference Standard: Include Indomethacin as a positive control to establish the dynamic range of the assay.

    • Vehicle Control: Use DMSO (matched to compound final concentration, <1%) to establish baseline 100% Prostaglandin E2 (PGE2) production.

  • Reaction: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for 2 minutes at 37°C.

  • Quantification: Stop the reaction with stannous chloride. Quantify the synthesized PGE2 using a competitive Enzyme Immunoassay (EIA). Calculate IC50 values using non-linear regression.

Protocol 3: Hepatocyte Chiral Inversion Assay

Causality: Validates the unidirectional (R)-to-(S) inversion and proves its dependence on intracellular ATP (required for Acyl-CoA synthetase activity).

  • Cell Culture: Plate primary human hepatocytes in 24-well plates using Williams' E medium.

  • Dosing: Dose the cells with 50 µM of the (R)-acid.

  • Internal Controls (Self-Validation):

    • Energy Depletion Control: Pre-treat a subset of wells with 1 µM Oligomycin (an ATP synthase inhibitor) for 30 minutes prior to dosing. A halt in chiral inversion in these wells proves the ATP-dependent Acyl-CoA mechanism.

    • Directional Control: Dose a separate set of wells with the (S)-acid to verify the unidirectionality of the pathway (no (S)-to-(R) conversion should occur).

  • Sampling: Collect media and lyse cells at 1, 2, 4, and 8 hours.

  • Chiral Analysis: Analyze the extracts using a Chiral Stationary Phase LC-MS/MS (e.g., Chiralpak AGP column) to resolve and quantify the exact ratio of (R)- and (S)-enantiomers over time.

References

  • Hutt AJ, Caldwell J. "The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences." Journal of Pharmacy and Pharmacology, 1983. URL:[Link][1]

  • Tegeder I, Williams K, Geisslinger G. "Metabolic Chiral Inversion of 2-Arylpropionic Acids." Handbook of Experimental Pharmacology, 2003. URL: [Link][2]

  • Siodmiak T, et al. "Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)." Via Medica Journals, 2017. URL:[Link][3]

Sources

Comparison of synthetic routes to Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of synthetic methodologies is critical for drug development professionals scaling chiral intermediates. Methyl (S)-2-(4-hydroxyphenyl)propanoate is a high-value chiral building block, structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and various PPAR agonists.

This guide provides a comprehensive comparison of three distinct synthetic routes to this molecule: Asymmetric Transition-Metal Hydrogenation , Biocatalytic Kinetic Resolution , and Chiral Auxiliary-Mediated Alkylation . By dissecting the mechanistic causality, scalability, and experimental validation of each approach, this guide empowers researchers to select the optimal pathway for their specific operational constraints.

Comparative Analysis of Synthetic Routes

Route A: Asymmetric Hydrogenation (Transition Metal Catalysis)

The direct asymmetric hydrogenation of methyl 2-(4-hydroxyphenyl)acrylate utilizes a chiral Ruthenium(II) or Rhodium(I) complex. The benchmark catalyst system employs C2-symmetric diphosphine ligands, such as (S)-BINAP[1].

  • Mechanistic Causality: The C2 symmetry of the BINAP ligand creates a highly rigid, chiral steric environment around the ruthenium core. When the substrate's alkene and ester carbonyl coordinate to the metal, the bulky equatorial phenyl rings of the ligand force the substrate to expose only its re face. This precise spatial arrangement dictates a highly stereoselective migratory insertion of the metal-hydride, yielding the (S)-enantiomer almost exclusively.

  • Performance: Offers the highest atom economy and turnover numbers (TON). However, the necessity for high-pressure hydrogen infrastructure and the stringent requirement to purge residual heavy metals (Ru/Rh) to parts-per-million levels can complicate late-stage pharmaceutical manufacturing.

Route B: Enzymatic Kinetic Resolution (Biocatalysis)

Kinetic resolution of racemic methyl 2-(4-hydroxyphenyl)propanoate is achieved using lipases, most notably Candida antarctica Lipase B (CAL-B) or Candida rugosa lipase[2].

  • Mechanistic Causality: Lipases function via a classic "ping-pong bi-bi" mechanism driven by a Ser-His-Asp catalytic triad and an oxyanion hole[3],[4]. Enantioselectivity is governed by the differential steric interactions within the enzyme's hydrophobic binding pocket. The active site preferentially accommodates the transition state of the (R)-enantiomer, leading to its rapid hydrolysis into the corresponding carboxylic acid. The (S)-enantiomer experiences severe steric clash, preventing acylation of the serine residue, and remains intact as the unreacted ester[3].

  • Performance: Operates under exceptionally mild, aqueous conditions without heavy metals. The primary limitation is the intrinsic 50% maximum theoretical yield for the desired enantiomer, necessitating a subsequent separation step.

Route C: Evans Asymmetric Alkylation (Chiral Pool Derivatization)

This stoichiometric approach relies on coupling a protected 4-hydroxyphenylacetic acid to a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone), followed by enolization and methylation.

  • Mechanistic Causality: Treatment of the imide with a strong base (NaHMDS) forms a rigid, chelated (Z)-enolate. The bulky substituent (benzyl or isopropyl group) on the chiral auxiliary physically blocks one face of the enolate. Consequently, the electrophile (methyl iodide) is forced to attack from the less hindered opposite face, ensuring excellent diastereoselectivity.

  • Performance: Highly predictable and robust for bench-scale synthesis. However, the requirement for stoichiometric chiral auxiliaries, cryogenic temperatures (-78 °C), and multiple protection/deprotection steps results in a poor E-factor (high waste-to-product ratio).

RouteComparison Target Methyl (S)-2-(4-Hydroxyphenyl)propanoate R1 Asymmetric Hydrogenation (Ru-BINAP) R1->Target High Atom Economy R2 Enzymatic Kinetic Resolution (CAL-B Lipase) R2->Target 50% Max Yield R3 Evans Alkylation (Chiral Auxiliary) R3->Target High Predictability Sub1 Methyl 2-(4-hydroxyphenyl)acrylate Sub1->R1 H2, Catalyst Sub2 Racemic Ester Sub2->R2 Buffer, pH 7 Sub3 4-Hydroxyphenylacetic acid Sub3->R3 Multi-step

Caption: Synthetic pathways to Methyl (S)-2-(4-Hydroxyphenyl)propanoate.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route based on standardized 100-gram scale optimizations.

MetricAsymmetric HydrogenationEnzymatic ResolutionEvans Alkylation
Overall Yield 92 - 96%45 - 48% (Max 50%)65 - 70% (Over 4 steps)
Enantiomeric Excess (ee) > 98%> 99%> 95%
Atom Economy ExcellentModerate (50% waste)Poor (Stoichiometric loss)
Scalability High (Requires Autoclave)High (Requires pH Stat)Moderate (Requires Cryogenics)
Key Reagent Cost High (Ru/Rh, Ligands)Low (Immobilized Enzyme)High (Chiral Auxiliary)
Environmental Factor (E-Factor) ~ 5 - 10~ 15 - 20> 50

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation

Objective: Direct reduction of the acrylate to the (S)-enantiomer.

  • Preparation: In a nitrogen-filled glovebox, dissolve methyl 2-(4-hydroxyphenyl)acrylate (10.0 g, 56.1 mmol) and [RuCl(p-cymene)((S)-BINAP)]Cl (0.1 mol%) in rigorously degassed anhydrous methanol (100 mL). Causality: Trace oxygen will irreversibly oxidize the phosphine ligand to a phosphine oxide, destroying the catalyst's chiral pocket and halting the reaction.

  • Hydrogenation: Transfer the solution to a stainless-steel autoclave. Purge the vessel with H2 gas three times, then pressurize to 50 atm. Stir at 50 °C for 12 hours.

  • Self-Validation (In-Process): Depressurize a 0.5 mL aliquot. Analyze via 1H NMR. Complete conversion is validated by the total disappearance of the vinylic protons at δ 6.2 and 7.5 ppm.

  • Workup: Vent the reactor, filter the mixture through a short pad of silica gel to remove the ruthenium complex, and concentrate under reduced pressure.

  • Quality Control: Determine enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expected ee > 98%.

Biocatalysis E Free Enzyme (Ser-His-Asp) ES Enzyme-Substrate Complex E->ES + Racemic Ester AcE Acyl-Enzyme Intermediate ES->AcE - (R)-Alcohol Target Unreacted (S)-Ester (Target Molecule) ES->Target Steric Rejection EP Enzyme-Product Complex AcE->EP + H2O EP->E - (R)-Acid

Caption: Ping-pong bi-bi mechanism of lipase-mediated kinetic resolution.

Protocol B: Enzymatic Kinetic Resolution

Objective: Selective hydrolysis of the (R)-enantiomer to isolate the unreacted (S)-ester.

  • Reaction Setup: Suspend racemic methyl 2-(4-hydroxyphenyl)propanoate (10.0 g, 55.5 mmol) in 150 mL of 0.1 M sodium phosphate buffer (pH 7.2) containing 10% v/v acetone to aid solubility.

  • Biocatalysis: Add immobilized Candida antarctica Lipase B (Novozym 435, 500 mg). Stir gently at 35 °C.

  • Autotitration (Critical Step): As the (R)-ester hydrolyzes to the corresponding acid, the pH will drop. Use an autotitrator to continuously add 1.0 M NaOH, maintaining the pH strictly at 7.2. Causality: Allowing the pH to drop below 6.0 will protonate the histidine residue in the catalytic triad, terminating enzymatic activity[4].

  • Self-Validation (In-Process): The reaction is complete when exactly 0.5 equivalents (27.75 mmol) of NaOH have been consumed. Do not allow the reaction to proceed further, as the enzyme will slowly begin hydrolyzing the (S)-enantiomer, eroding the ee.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Extract the aqueous layer with ethyl acetate (3 x 50 mL). The unreacted (S)-ester partitions into the organic layer, while the sodium salt of the (R)-acid remains in the aqueous layer.

  • Quality Control: Dry the organic layer over MgSO4, evaporate, and analyze via chiral HPLC. Expected ee > 99%.

Protocol C: Evans Asymmetric Alkylation

Objective: Diastereoselective methylation of a chiral enolate.

  • Enolization: Dissolve the (S)-4-benzyl-2-oxazolidinone derivative of benzyl-protected 4-hydroxyphenylacetic acid (10.0 g) in anhydrous THF (100 mL). Cool strictly to -78 °C under argon. Add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes. Causality: The cryogenic temperature prevents ketene formation and ensures the enolate geometry remains exclusively (Z) via sodium chelation.

  • Alkylation: Add methyl iodide (3.0 eq) dropwise. Stir at -78 °C for 4 hours, then slowly warm to 0 °C.

  • Self-Validation (In-Process): Quench a micro-aliquot with saturated NH4Cl. Analyze via LC-MS to confirm the mass shift (+14 Da) and complete consumption of the starting material.

  • Auxiliary Cleavage: Quench the main reaction with saturated NH4Cl, extract, and concentrate. Dissolve the crude intermediate in THF/H2O (3:1) at 0 °C. Add H2O2 (4.0 eq) followed by LiOH (2.0 eq) to cleave the chiral auxiliary.

  • Final Conversion: Esterify the resulting acid using methanol and catalytic H2SO4, followed by hydrogenolysis (Pd/C, H2) to remove the benzyl protecting group from the phenol, yielding the target molecule.

Conclusion and Recommendations

For industrial scale-up where atom economy and throughput are paramount, Asymmetric Hydrogenation (Route A) is the superior choice, provided the facility can handle high-pressure hydrogen and rigorous metal scavenging. Conversely, for laboratories prioritizing ease of execution, high enantiomeric purity, and avoidance of toxic transition metals, Enzymatic Kinetic Resolution (Route B) is highly recommended, despite the 50% yield ceiling. The Evans Alkylation (Route C) should be reserved for early-stage discovery where rapid, highly predictable access to analytical standards is required without the need for specialized catalysts.

References

  • Ikegaki, M., Carvalho, P. D. O., & Contesini, F. (2006). Lipases in the Pharmaceutical Industry: An Approach for Racemic Drugs. ResearchGate. Available at:[Link]

  • Fujii, M., Ono, M., Sato, M., & Akita, H. (2011). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate. Available at:[Link]

  • Ohta, T., Takaya, H., Kitamura, M., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. ResearchGate. Available at:[Link]

  • Thieme Connect. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Thieme Chemistry. Available at:[Link]

Sources

Spectroscopic Differentiation of Methyl (S)-2-(4-Hydroxyphenyl)propanoate and Related Analogs: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of chiral phenolic esters. Methyl (S)-2-(4-hydroxyphenyl)propanoate is a highly valuable chiral building block and intermediate in the synthesis of bioactive profen derivatives. However, its structural verification is often complicated by the presence of closely related analogs.

To ensure absolute structural and stereochemical assignment, we must objectively differentiate this target from three primary alternatives:

  • Methyl 3-(4-hydroxyphenyl)propanoate (Positional Isomer / Methyl Phloretate)

  • Methyl (R)-2-(4-hydroxyphenyl)propanoate (Enantiomer)

  • (S)-2-(4-Hydroxyphenyl)propanoic acid (Free Acid)

This guide provides a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to systematically eliminate structural ambiguity.

Structural Logic and Analytical Workflow

The selection of an analytical technique must be dictated by the specific structural variance being probed. Achiral techniques (NMR, MS, IR) are sufficient for distinguishing positional isomers and functional group modifications, but stereochemical resolution strictly requires chiral environments (Chiral HPLC or Circular Dichroism).

Workflow Target Methyl (S)-2-(4-Hydroxyphenyl)propanoate (Target Compound) NMR 1H & 13C NMR (Spin-Spin Coupling Networks) Target->NMR MS EI-MS (Cleavage Pathways) Target->MS HPLC Chiral HPLC (Diastereomeric Interactions) Target->HPLC IR FT-IR (C=O Stretch Frequencies) Target->IR Isomer Methyl 3-(4-hydroxyphenyl)propanoate (Positional Isomer) Isomer->NMR Isomer->MS Enantiomer Methyl (R)-2-(4-Hydroxyphenyl)propanoate (Enantiomer) Enantiomer->HPLC Acid (S)-2-(4-Hydroxyphenyl)propanoic acid (Free Acid) Acid->IR

Analytical workflow for differentiating the target compound from its structural analogs.

Nuclear Magnetic Resonance (NMR): Positional Isomerism and Esterification

The fundamental principle of [1] is that the resonance frequency of a nucleus is dictated by its local chemical environment. We leverage this to distinguish the branched aliphatic chain of the 2-propanoate from the linear chain of the 3-propanoate.

Causality in NMR Interpretation: In the 1H NMR spectrum, the target compound features an A3​X spin system on the aliphatic chain. The α -proton is split into a distinct quartet by the adjacent methyl group, which conversely appears as a doublet . In stark contrast, the 3-propanoate isomer features an A2​X2​ spin system, yielding two distinct triplets representing the adjacent methylene groups. Furthermore, the presence of a sharp singlet integrating to 3H at ~3.65 ppm confirms the methyl esterification, distinguishing it from the free acid [2].

Table 1: Comparative 1H and 13C NMR Data (in CDCl3)
Structural FeatureMethyl 2-(4-Hydroxyphenyl)propanoate (Target)Methyl 3-(4-hydroxyphenyl)propanoate (Isomer)(S)-2-(4-Hydroxyphenyl)propanoic acid
Aliphatic Chain (1H) ~1.45 ppm (d, 3H, β -CH3)~3.68 ppm (q, 1H, α -CH)~2.60 ppm (t, 2H, α -CH2)~2.85 ppm (t, 2H, benzylic-CH2)~1.45 ppm (d, 3H, β -CH3)~3.70 ppm (q, 1H, α -CH)
Ester Methoxy (1H) ~3.65 ppm (s, 3H, OCH3)~3.66 ppm (s, 3H, OCH3)Absent
Aromatic Ring (1H) ~6.75 (d, 2H), ~7.10 (d, 2H)~6.75 (d, 2H), ~7.05 (d, 2H)~6.75 (d, 2H), ~7.10 (d, 2H)
Carbonyl (13C) ~175.5 ppm (Ester C=O)~173.5 ppm (Ester C=O)~180.0 ppm (Acid C=O)

Mass Spectrometry (MS): Fragmentation Dynamics

Electron Ionization Mass Spectrometry (EI-MS) provides orthogonal validation of the positional isomers through their divergent fragmentation pathways. While both esters exhibit a molecular ion ( M+ ) at m/z 194, their base peaks differ entirely due to structural geometry [3].

Causality in MS Fragmentation: The target compound (2-propanoate) features a highly substituted benzylic position. Upon ionization, it undergoes rapid α -cleavage , losing the methoxycarbonyl radical ( ⋅COOCH3​ , 59 Da) to form a highly stabilized benzylic cation at m/z 135 . Conversely, the 3-propanoate isomer undergoes classic benzylic cleavage between the α and β carbons, losing the ester-bearing fragment ( ⋅CH2​COOCH3​ , 87 Da) to yield a stable hydroxybenzyl/tropylium cation at m/z 107 .

MS_Frag M1 Methyl 3-(4-hydroxyphenyl)propanoate M+ (m/z 194) Benzylic Benzylic Cleavage (Loss of CH2COOCH3) M1->Benzylic EI (70 eV) M2 Methyl 2-(4-hydroxyphenyl)propanoate M+ (m/z 194) Alpha Alpha-Cleavage (Loss of COOCH3) M2->Alpha EI (70 eV) Frag1 m/z 107 (Hydroxybenzyl Cation) Benzylic->Frag1 Frag2 m/z 135 (Substituted Benzylic Cation) Alpha->Frag2

Divergent EI-MS fragmentation pathways distinguishing the two positional isomers.

Stereochemical Resolution: Chiral HPLC

Because the (S) and (R) enantiomers possess identical scalar properties, NMR and MS cannot differentiate them. To resolve Methyl (S)-2-(4-hydroxyphenyl)propanoate from its (R)-enantiomer, we utilize [4].

Using a polysaccharide-derived chiral stationary phase (CSP) such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), transient diastereomeric complexes are formed between the stationary phase and the enantiomers. The chiral recognition mechanism relies on hydrogen bonding (between the analyte's phenolic OH / ester C=O and the CSP's carbamate groups) combined with steric fitting into the chiral cavities. The (S) and (R) forms will exhibit distinct retention times ( tR​ ), allowing for the precise calculation of enantiomeric excess ( ee ).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed, self-validating systems.

Protocol A: High-Resolution 1H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire data at 400 MHz or higher. Use a standard 30° pulse program with a relaxation delay ( D1​ ) of at least 2 seconds to ensure complete relaxation for accurate integration.

  • Self-Validation Checkpoint: Integrate the entire spectrum. The ratio of the doublet at ~1.45 ppm to the quartet at ~3.68 ppm must be exactly 3.00 : 1.00 . Any deviation >5% indicates co-elution of an impurity or the presence of the 3-propanoate isomer.

Protocol B: EI-MS Analysis
  • System Calibration: Tune the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass axis accuracy across the 50-500 m/z range.

  • Injection: Inject 1 µL of a 10 µg/mL solution (in methanol) into the GC-MS. Set the ionization energy to standard 70 eV.

  • Self-Validation Checkpoint: Analyze the mass spectrum at the chromatographic apex. If the base peak is m/z 107, the compound is the 3-propanoate isomer. If the base peak is m/z 135, it is the target 2-propanoate. The presence of both indicates an isomeric mixture.

Protocol C: Chiral HPLC Enantioseparation
  • Column & Mobile Phase: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v).

  • Flow & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validation Checkpoint: Prior to analyzing the pure (S)-enantiomer, inject a racemic standard of Methyl 2-(4-hydroxyphenyl)propanoate. The system is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the isopropanol concentration to optimize the steric interactions.

References

  • How NMR Works | NMR 101 | Spectroscopy Bruker[Link]

  • 4.7: NMR Spectroscopy Chemistry LibreTexts[Link]

  • McLafferty Rearrangement and Alpha Cleavage Chemistry Steps[Link]

  • Simultaneous enantioseparation of nonsteroidal anti-inflammatory drugs by a one-dimensional liquid chromatography technique Vrije Universiteit Brussel (VUB) Research[Link]

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Chiral Intermediates

In the landscape of pharmaceutical and agrochemical research and development, the stereochemical purity of building blocks is not merely a quality metric; it is a cornerstone of efficacy and safety. Methyl (S)-2-(4-Hydroxyphenyl)propanoate, a key chiral intermediate, is no exception. The presence of its (R)-enantiomer or other process-related impurities can have significant downstream consequences, potentially altering the pharmacological or biological activity of the final product.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available Methyl (S)-2-(4-Hydroxyphenyl)propanoate. We will delve into the likely impurities, present robust analytical methodologies for their detection and quantification, and offer a comparative overview of products from various suppliers.

Understanding the Impurity Profile: What to Look For

A thorough purity assessment begins with an understanding of the potential impurities that may be present. These can be broadly categorized into three groups: the unwanted enantiomer, process-related impurities, and residual solvents.

  • Enantiomeric Impurity: The most critical impurity is the (R)-enantiomer of Methyl 2-(4-hydroxyphenyl)propanoate. The therapeutic or biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or even exert undesirable effects.[1] Therefore, accurate quantification of the (R)-enantiomer is paramount.

  • Process-Related Impurities: These impurities arise from the synthetic route used to manufacture the compound. A common synthetic pathway to similar compounds involves the reaction of a hydroquinone with a halogenated methyl propionate.[1] Potential impurities from such a process could include:

    • Unreacted starting materials (e.g., hydroquinone, (S)-2-chloro or bromo-propionic acid methyl ester).

    • By-products from side reactions, such as dialkylated hydroquinone.

    • Products of over-reaction or incomplete reaction.

    • Impurities from the starting materials themselves.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for the control of residual solvents in pharmaceutical products.[2]

Comparative Overview of Commercial Suppliers

A survey of commercially available Methyl (S)-2-(4-Hydroxyphenyl)propanoate reveals a range of stated purities. It is crucial to note that the data presented below is based on information publicly available on supplier websites and may not reflect the detailed purity profile provided in a lot-specific Certificate of Analysis (CoA).

SupplierStated PurityAnalysis Method for Purity
Sigma-Aldrich 95%Not specified on the product page
TCI Chemicals >98.0% (GC)Gas Chromatography
Santa Cruz Biotechnology Not specified (For Research Use Only)Refer to Certificate of Analysis for lot-specific data
BLDpharm Not specifiedProvides access to analytical data like NMR, HPLC, LC-MS
AstaTech, Inc. (via Sigma-Aldrich) 95%Not specified on the product page

Disclaimer: This table is for informational purposes only and is based on publicly available data, which may not be comprehensive. For critical applications, it is imperative to obtain and review the lot-specific Certificate of Analysis from the supplier.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended to establish a comprehensive purity profile. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for assessing the overall purity and identifying and quantifying specific impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds.[3]

Workflow for Chiral HPLC Method Development

cluster_0 Method Development Column_Screening Column Screening (e.g., Amylose, Cellulose-based CSPs) Mobile_Phase_Optimization Mobile Phase Optimization (e.g., Hexane/IPA, Hexane/EtOH) Column_Screening->Mobile_Phase_Optimization Select best CSP Parameter_Adjustment Parameter Adjustment (Flow rate, Temperature) Mobile_Phase_Optimization->Parameter_Adjustment Fine-tune separation Validation Method Validation (ICH Q2(R1)) Parameter_Adjustment->Validation Finalize method

Caption: A systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC

The following protocol is a starting point for the development of a chiral HPLC method for Methyl (S)-2-(4-Hydroxyphenyl)propanoate, adapted from methods for similar arylpropionic acid derivatives.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis and Interpretation:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Overall Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]

Workflow for qNMR Purity Assessment

cluster_1 qNMR Analysis Sample_Prep Accurate Weighing of Sample and Internal Standard Data_Acquisition NMR Data Acquisition (Optimized Parameters) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Integration) Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation

Caption: The key steps involved in performing a qNMR purity analysis.

Experimental Protocol: ¹H qNMR

This protocol provides a general framework for determining the purity of Methyl (S)-2-(4-Hydroxyphenyl)propanoate using ¹H qNMR.

  • Materials:

    • Methyl (S)-2-(4-Hydroxyphenyl)propanoate sample.

    • A high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Methyl (S)-2-(4-Hydroxyphenyl)propanoate sample into a clean, dry vial using a microbalance.[7]

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.

    • Add a precise volume (e.g., 0.6 mL for a 5 mm NMR tube) of the deuterated solvent to the vial.

    • Ensure complete dissolution of both the sample and the internal standard.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte (P_analyte) can be calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = Methyl (S)-2-(4-Hydroxyphenyl)propanoate

    • std = Internal standard

The Certificate of Analysis: A Critical Evaluation

A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. When evaluating a CoA for Methyl (S)-2-(4-Hydroxyphenyl)propanoate, researchers should look for the following key information:

  • Identification: Confirmation of the compound's identity using techniques such as NMR, IR, and Mass Spectrometry.[3][8]

  • Purity Assay: The overall purity of the compound, determined by a quantitative method like HPLC, GC, or qNMR.

  • Enantiomeric Purity: The enantiomeric excess (% ee) or the percentage of the undesired (R)-enantiomer, determined by chiral HPLC.

  • Impurities: Identification and quantification of any significant impurities.

  • Residual Solvents: The amount of any residual solvents, typically determined by headspace GC.

  • Water Content: The water content, usually measured by Karl Fischer titration.

Conclusion: An Evidence-Based Approach to Sourcing

The selection of a commercial source for Methyl (S)-2-(4-Hydroxyphenyl)propanoate should be guided by a thorough, evidence-based assessment of its purity. While stated purities on supplier websites provide an initial guide, a critical evaluation of a lot-specific Certificate of Analysis is essential. Furthermore, in-house verification of purity using robust analytical techniques such as chiral HPLC and qNMR is strongly recommended, particularly for critical applications in drug discovery and development. By adopting the systematic approach outlined in this guide, researchers can ensure the quality and reliability of this important chiral intermediate, thereby contributing to the integrity and success of their scientific endeavors.

References

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. EMA/CVMP/QWP/907965/2022. [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 513-529.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • JEOL. (2022, December 19). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. [Link]

  • Crews, C. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 27(10), 86-96.
  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2021). ICH Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

Sources

The Efficacy of Methyl (S)-2-(4-Hydroxyphenyl)propanoate as a Chiral Auxiliary: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and reliable chiral auxiliaries is a perpetual endeavor. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, guiding the formation of a desired stereoisomer with high selectivity. While established auxiliaries like those developed by Evans and Oppolzer have proven their mettle in countless synthetic campaigns, the exploration of novel, readily accessible, and highly effective alternatives continues to be a priority. This guide provides a comprehensive evaluation of Methyl (S)-2-(4-hydroxyphenyl)propanoate, a compound with structural motifs that suggest its potential as a valuable chiral auxiliary.

Through a comparative analysis with well-established auxiliaries, supported by foundational principles of stereoselective synthesis, this document aims to provide researchers with a predictive framework for the efficacy of this and structurally related compounds. We will delve into the mechanistic underpinnings of asymmetric induction, explore potential applications in key synthetic transformations, and provide detailed experimental protocols for the attachment, diastereoselective reaction, and subsequent cleavage and recovery of analogous chiral auxiliaries.

The Archetype of a Chiral Auxiliary: A Foundation for Comparison

A successful chiral auxiliary must satisfy several critical criteria: it must be readily available in high enantiomeric purity, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and readily cleaved under mild conditions without compromising the stereochemical integrity of the newly formed chiral center. Furthermore, high recovery and recyclability of the auxiliary are paramount for the economic and environmental sustainability of the synthetic route.[1][2]

The foundational work of Evans with oxazolidinone-based auxiliaries established a paradigm in the field.[3] The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high predictability and diastereoselectivity.[3] This principle of sterically controlled facial bias is a cornerstone of chiral auxiliary design.

Structural Analysis of Methyl (S)-2-(4-Hydroxyphenyl)propanoate: Predicting Efficacy

Methyl (S)-2-(4-hydroxyphenyl)propanoate possesses several key structural features that merit its consideration as a chiral auxiliary:

  • A Well-Defined Stereocenter: The chiral center at the α-position to the carboxylate is readily accessible from (S)-lactic acid derivatives, ensuring high enantiopurity of the starting material.

  • A Phenyl Ring: The 4-hydroxyphenyl group is a significant steric and electronic feature. In a manner analogous to phenyl-containing auxiliaries like (S)-1-phenylethylamine, the aromatic ring can exert a powerful directing effect. It can shield one face of a reactive intermediate, such as an enolate, forcing an approaching reagent to attack from the less hindered side.

  • A Phenolic Hydroxyl Group: The hydroxyl group offers a site for further functionalization or for potential hydrogen bonding interactions that could influence the transition state geometry and enhance diastereoselectivity.

To translate these structural features into predictive efficacy, we can draw comparisons with established chiral auxiliaries that share the critical phenyl moiety.

Comparative Performance in Key Asymmetric Transformations

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from chiral amides or esters is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this process is highly dependent on the ability of the chiral auxiliary to create a rigid and predictable transition state.

Comparison with Pseudoephedrine Amides: Pseudoephedrine, when used as a chiral auxiliary in amide enolate alkylations, demonstrates high levels of diastereoselectivity. The chelation of the lithium cation between the amide carbonyl and the hydroxyl group creates a rigid six-membered ring transition state. The phenyl group and the methyl group then effectively block the top and bottom faces of the enolate, respectively, directing the incoming electrophile to a single trajectory.[4]

Predicted Performance: For an amide derived from Methyl (S)-2-(4-hydroxyphenyl)propanoate, deprotonation would likely lead to a lithium enolate. While the phenolic hydroxyl group is more distant and less likely to form a stable chelate with the enolate oxygen and lithium, the phenyl ring itself would be expected to provide significant steric hindrance, directing the alkylation to the opposite face. The diastereomeric excess (d.e.) would likely be influenced by the size of the electrophile and the reaction conditions.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
(S,S)-PseudoephedrineBenzyl bromide>99:1[4]
Evans' OxazolidinoneAllyl iodide98:2[3]
Methyl (S)-2-(4-hydroxyphenyl)propanoate (Predicted) Alkyl HalideModerate to High-

Table 1: Comparison of Diastereoselectivity in Enolate Alkylation.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries play a crucial role in controlling the relative and absolute stereochemistry of the products.

Comparison with Evans' Auxiliaries: The boron enolates of N-acyloxazolidinones, as pioneered by Evans, react with aldehydes via a highly ordered, chair-like Zimmerman-Traxler transition state. The substituent on the oxazolidinone ring effectively dictates the facial selectivity of the aldehyde approach, leading to high syn-diastereoselectivity.

Predicted Performance: An N-acyl derivative of an amino-functionalized Methyl (S)-2-(4-hydroxyphenyl)propanoate could potentially form a boron enolate. The stereochemical outcome would be dictated by the preferred conformation of the enolate and the facial bias imposed by the chiral auxiliary. The phenyl group would likely play a dominant role in shielding one face of the enolate, leading to predictable diastereoselectivity. The level of selectivity would be contingent on the rigidity of the transition state.

Chiral AuxiliaryAldehydeDiastereoselectivityReference
Evans' OxazolidinoneIsobutyraldehyde>99% syn[5]
Methyl (S)-2-(4-hydroxyphenyl)propanoate (Predicted) Aliphatic/Aromatic AldehydePotentially High-

Table 2: Predicted Performance in Asymmetric Aldol Reactions.

Attachment, Cleavage, and Recovery: The Practicality of the Auxiliary

The practical utility of a chiral auxiliary is heavily reliant on the ease of its attachment to the substrate and its subsequent removal and recovery.

Attachment of the Auxiliary

The Methyl (S)-2-(4-hydroxyphenyl)propanoate can be readily converted to its corresponding acid chloride or activated ester, allowing for facile amide or ester bond formation with the desired substrate.

Experimental Protocol: Acylation of a Chiral Amine (General Procedure)

  • To a solution of Methyl (S)-2-(4-hydroxyphenyl)propanoic acid (1.0 equiv) in an anhydrous, non-polar solvent such as dichloromethane at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the acid chloride in fresh anhydrous dichloromethane and add it dropwise to a solution of the amine substrate (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute aqueous acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Cleavage and Recovery of the Auxiliary

The cleavage of the auxiliary is a critical step and must be achieved without racemization of the newly formed stereocenter. For auxiliaries attached via an amide or ester linkage, hydrolysis or reduction are common methods.

Comparison of Cleavage Methods:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) is effective for cleaving oxazolidinone auxiliaries.[3] Acidic hydrolysis can also be employed for certain amide-based auxiliaries.

  • Reductive Cleavage: Lithium aluminum hydride (LiAlH₄) can reduce the amide or ester to the corresponding alcohol, releasing the auxiliary.

Predicted Cleavage and Recovery: For an amide derivative of Methyl (S)-2-(4-hydroxyphenyl)propanoate, acidic or basic hydrolysis would likely be effective. The phenolic hydroxyl group might require protection during certain synthetic steps and subsequent deprotection. The recovery of the auxiliary would involve standard extraction and purification techniques. The recyclability is predicted to be high, a key advantage for cost-effective synthesis.[1][2]

Experimental Protocol: Hydrolytic Cleavage of an N-Acyl Oxazolidinone (General Procedure)

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 equiv).

  • Add a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral carboxylic acid product.

  • The aqueous layer contains the recovered chiral auxiliary, which can be isolated by extraction after acidification or by direct crystallization.

Visualizing the Synthetic Workflow

The application of a chiral auxiliary follows a well-defined, cyclical workflow. The following diagram illustrates the key stages from attachment to recovery.

Chiral_Auxiliary_Workflow cluster_0 Synthesis Cycle Prochiral_Substrate Prochiral Substrate Attachment Attachment (Amide/Ester Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Methyl (S)-2-(4-hydroxyphenyl)propanoate Chiral_Auxiliary->Attachment Chiral_Adduct Chiral Adduct Attachment->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (Hydrolysis/Reduction) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recovered_Auxiliary->Chiral_Auxiliary Recycle

Caption: Workflow for the application of a chiral auxiliary.

Conclusion and Future Outlook

While direct experimental validation is pending, a thorough analysis of its structural features and comparison with established, structurally analogous chiral auxiliaries suggests that Methyl (S)-2-(4-hydroxyphenyl)propanoate holds significant promise as an effective chiral auxiliary in asymmetric synthesis. Its ready availability, the strong directing potential of the phenyl group, and the potential for straightforward cleavage and recovery make it an attractive candidate for further investigation.

Future experimental work should focus on:

  • Synthesis of amide and ester derivatives of the auxiliary with various prochiral substrates.

  • Systematic evaluation of its performance in key asymmetric reactions, including enolate alkylations, aldol reactions, and Diels-Alder reactions.

  • Optimization of reaction conditions to maximize diastereoselectivity.

  • Development of efficient cleavage and recovery protocols to assess its practical utility and recyclability.

The insights gained from such studies will not only determine the specific efficacy of Methyl (S)-2-(4-hydroxyphenyl)propanoate but also contribute to the broader understanding of phenol-containing chiral auxiliaries, potentially paving the way for the development of a new class of powerful tools for asymmetric synthesis.

References

  • Chen, Y. (2001).
  • Romero-Fernandez, M., & Paradisi, F. (2022). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S). ChemBioChem.
  • Goulet, M. T., & Williams, J. M. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry.
  • Atak, G. B., Bayraktar, E., & Mehmetoğlu, Ü. (2019). Optimization of the asymmetric synthesis of (S)
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • Zorin, V. V., et al. (n.d.). Asymmetric Synthesis of (R)-1-Phenylethanol.
  • Huang, P.-Q., & Chen, L.-Y. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry.
  • Jamison, T. F., & Poe, S. L. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
  • Hisamoto, H., & Saito, S. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary.
  • Myers, A. G., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society.
  • Davies, S. G., et al. (n.d.). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry.
  • Schuster, H. F. (n.d.). alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Karaman, R. (2016). Chiral auxilliary cleavage?
  • Evans, D. A. (n.d.).
  • Yoon, T. P., et al. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses.
  • Paquette, L. A. (n.d.). Asymmetric Synthesis of (R)-1-Phenylethanol.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Poe, S. L., & Jamison, T. F. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Semantic Scholar.
  • Poe, S. L., & Jamison, T. F. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
  • Carreira, E. M., et al. (2006). New catalysts for the asymmetric aldol reaction: chiral boranes prepared from .alpha.,.alpha.-disubstituted glycine arenesulfonamides. Journal of the American Chemical Society.
  • Myers, A. G., & Yang, B. H. (n.d.). Asymmetric Synthesis with Pseudoephedrine Amides. Harvard University.
  • Trost, B. M., & Toste, F. D. (n.d.).
  • Beilstein Journals. (2026).
  • Imai, K., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry.
  • Aslan, M., et al. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.
  • Myers, A. G., & Yang, B. H. (n.d.). Asymmetric Synthesis with Pseudoephedrine Amides. Harvard University.
  • Evans, D. A., et al. (2024). Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones. The Journal of Organic Chemistry.
  • Han, X.-Y., et al. (2025). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid.
  • BenchChem. (2025).
  • Schuster, H. F. (n.d.). alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenyl-2-butanol.
  • Reddy, B. V. S., et al. (n.d.). Synthesis of 3-phenyl-2-butanol diastereomers and their elimination...
  • ChemicalBook. (2026). 2-PHENYL-2-BUTANOL.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.
  • Musa, M. M. (n.d.). ASYMMETRIC SYNTHESIS OF PHENYL-RING-CONTAINING ALCOHOLS USING THERMOANAEROBACTER ETHANOLICUS W110A SECONDARY ALCOHOL DEHYDROGENASE.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • ThermoFisher. (n.d.). Introduction to Cleavage Techniques.
  • Zhang, X., & Ye, M. (2022).
  • Marco-Arias, M., et al. (2023).
  • Wolfe, J. P., & Ney, J. E. (n.d.).
  • Fields, G. B. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • SpectraBase. (n.d.). 2-Phenyl-2-butanol.

Sources

A Comparative Guide to the Structural Analogs of Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Methyl (S)-2-(4-hydroxyphenyl)propanoate and its prominent structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the causal relationships between chemical structure, physicochemical characteristics, and biological activity. By examining the well-established profiles of non-steroidal anti-inflammatory drugs (NSAIDs) from the profen class, we can infer and establish a framework for evaluating the potential of the lead compound.

Introduction to the Lead Compound and its Analogs

Methyl (S)-2-(4-hydroxyphenyl)propanoate is a chiral organic compound featuring a methyl ester, a propanoate backbone, and a hydroxylated phenyl group.[1][2] Its structure is a classic template for biologically active molecules. To understand its potential properties and mechanism of action, the most logical and informative approach is to compare it with its structural relatives that have been extensively studied and commercialized: the profens.

The profens are a family of propionic acid derivatives renowned for their anti-inflammatory, analgesic, and antipyretic effects.[3][4] For this guide, we will focus on three archetypal profens:

  • Ibuprofen: A widely used NSAID that contains a 4-isobutylphenyl group.[3][5]

  • Naproxen: A potent NSAID featuring a larger 6-methoxy-2-naphthyl aromatic system.[6][7][8]

  • Fenoprofen: An NSAID distinguished by a 3-phenoxyphenyl substituent.[9][10]

These compounds share the core 2-phenylpropanoic acid moiety (or its ester form) with our lead compound, making them ideal for a comparative study of how modifications to the aromatic ring system influence overall molecular properties and pharmacological activity.

Comparative Physicochemical Properties

The subtle variations in the substituents on the aromatic ring lead to significant differences in the physicochemical properties of these molecules. These properties, in turn, govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyMethyl (S)-2-(4-hydroxyphenyl)propanoateIbuprofenNaproxenFenoprofen
Molecular Formula C₁₀H₁₂O₃[1]C₁₃H₁₈O₂[3]C₁₄H₁₄O₃[7]C₁₅H₁₄O₃[9]
Molecular Weight 180.20 g/mol [2]206.28 g/mol [3]230.26 g/mol [11]242.27 g/mol [9]
Melting Point Solid (Specific MP not widely reported)[1]75-77 °C (Racemate)[5]152-154 °C[11]168-171 °C[12]
pKa Not applicable (Ester)~4.4-4.9[13]~4.2[11]4.5[14]
Solubility in Water Slightly solublePractically insoluble[13]Practically insoluble[11]Slightly soluble[14]
Chirality (S)-enantiomer specifiedMarketed as Racemate; (S)- is active[4]Marketed as (S)-enantiomer[7]Marketed as Racemate; (S)- is active[10]

Synthesis Overview: A Generalized Approach

The synthesis of 2-arylpropanoic acids and their esters often involves the creation of the crucial C-C bond at the alpha position to the carboxyl group. While numerous specific routes exist, a generalized workflow provides a conceptual foundation.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Intermediate/Product A Substituted Aryl Precursor C Coupling or Rearrangement Reaction (e.g., Grignard, Friedel-Crafts) A->C B Propionylating Agent B->C D 2-Arylpropanoic Acid or Ester Derivative C->D

Caption: Generalized synthetic workflow for 2-arylpropanoic acid derivatives.

For instance, the synthesis of Fenoprofen can be achieved by reacting 3-phenoxyacetophenone with a cyanide source followed by hydrolysis.[12] Naproxen's synthesis involves multiple steps starting from 2-naphthol.[15] These multi-step processes are designed to precisely control the regiochemistry and, in many cases, the stereochemistry of the final product.

Pharmacological Profile and Mechanism of Action

The profen analogs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[8]

The Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the conversion of arachidonic acid into prostaglandins and the point of intervention for NSAIDs like Ibuprofen, Naproxen, and Fenoprofen.

G cluster_cox Cyclooxygenase Enzymes cluster_pg Prostaglandins cluster_effects Physiological Effects AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2, PGI2, etc. PGH2->PGE2 TXA2 Thromboxane A2 (from COX-1) PGH2->TXA2 Inflammation Pain & Inflammation PGE2->Inflammation Stomach Stomach Lining Protection PGE2->Stomach Platelets Platelet Aggregation TXA2->Platelets NSAIDs NSAIDs (Ibuprofen, Naproxen, etc.) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Expert Interpretation: COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining. COX-2 is induced at sites of inflammation. Most traditional NSAIDs, including the profens, are non-selective and inhibit both isoforms.[3][8][9] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. Conversely, the inhibition of COX-1 is largely responsible for the common adverse effect of gastrointestinal distress.[15] The biological activity of Methyl (S)-2-(4-hydroxyphenyl)propanoate would likely follow this same mechanistic pathway, with its specific COX-1/COX-2 selectivity profile being a key determinant of its efficacy and safety.

The Critical Role of Stereochemistry

For the profens, biological activity resides almost exclusively in the (S)-enantiomer.[4] Ibuprofen is often sold as a racemate because the body can convert the inactive (R)-enantiomer into the active (S)-enantiomer in vivo through a process called chiral inversion.[4] Naproxen, being more potent, is marketed as the pure (S)-enantiomer to maximize efficacy and minimize potential side effects from the inactive form.[6][15] This established principle strongly suggests that the specified (S)-enantiomer of Methyl 2-(4-hydroxyphenyl)propanoate is the intended pharmacologically active form.

Comparative Biological Activity
ParameterIbuprofenNaproxenFenoprofen
Primary Activity Anti-inflammatory, Analgesic, Antipyretic[3]Anti-inflammatory, Analgesic, Antipyretic[7][8]Anti-inflammatory, Analgesic, Antipyretic[9]
Potency StandardHigher than IbuprofenComparable to Aspirin
Key Adverse Effects GI distress, cardiovascular risk[13]GI distress, cardiovascular risk[11]GI distress, cardiovascular risk[14]

Experimental Protocols: A Self-Validating System

To quantitatively compare the activity of these analogs, a robust and reproducible experimental protocol is essential. The following protocol for a Cyclooxygenase (COX) Inhibitory Assay provides a framework for determining the potency (IC₅₀) of each compound against COX-1 and COX-2.

Protocol: In Vitro COX-1/COX-2 Inhibitory Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ovine COX-1 and human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component is active only after the initial cyclooxygenase reaction has occurred. The assay quantifies the oxidation of a chromogenic substrate (in this case, N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, which is produced from arachidonic acid by the COX enzyme. Inhibition of COX activity reduces the rate of color development.

Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • Test Compounds (Methyl (S)-2-(4-hydroxyphenyl)propanoate, Ibuprofen, Naproxen, Fenoprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Dilute test compounds to a range of concentrations (e.g., from 0.01 µM to 100 µM) in the assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%) to avoid enzyme inhibition.

    • Rationale: A serial dilution allows for the determination of a dose-response curve, from which the IC₅₀ value can be calculated.

  • Enzyme Incubation: To each well of a 96-well plate, add:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the appropriate enzyme (COX-1 or COX-2)

    • 10 µL of the test compound dilution (or DMSO for control wells).

  • Pre-incubation: Gently mix and incubate the plate at room temperature (25 °C) for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation: To each well, add 10 µL of TMPD solution followed by 10 µL of Arachidonic Acid solution to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by expressing the rate as a percentage of the control (DMSO only) activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against each enzyme isoform.

Conclusion

This comparative guide establishes a clear framework for understanding Methyl (S)-2-(4-hydroxyphenyl)propanoate by contextualizing it within the well-understood family of profen NSAIDs. The structural similarity points toward a likely mechanism of action involving COX inhibition. Key differentiators will be its potency and its selectivity for COX-1 versus COX-2, which will dictate its therapeutic potential and side-effect profile. The provided experimental protocol offers a direct, quantitative method for validating this hypothesis and comparing its activity against established drugs like Ibuprofen, Naproxen, and Fenoprofen. This analysis serves as a foundational guide for further research, enabling a more targeted and efficient drug development process.

References

  • LookChem. Methyl 2-(4-hydroxyphenoxy)propanoate. [Link]

  • Google Patents. CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy)
  • Fernandes, J., et al. (2017). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. PMC. [Link]

  • Inxight Drugs. FENOPROFEN. [Link]

  • PubChem. Ibuprofen, (+-)- | C13H18O2 | CID 3672. [Link]

  • PubChem. Fenoprofen | C15H14O3 | CID 3342. [Link]

  • Chiralpedia. Ibuprofen. [Link]

  • PrepChem.com. Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate. [Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate. [Link]

  • PubChem. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752. [Link]

  • Wikipedia. Fenoprofen. [Link]

  • Gpatindia. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. [Link]

  • Gpatindia. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubChem. (S)-ibuprofen | C13H17O2- | CID 6919043. [Link]

  • Drugs.com. Fenoprofen: Package Insert / Prescribing Information. [Link]

  • PubChem. Naproxen | C14H14O3 | CID 156391. [Link]

  • National Cancer Institute. Definition of naproxen. [Link]

  • Chemsrc. Methyl (R)-2-(4-Hydroxyphenyl)propanoate | CAS#:533931-57-6. [Link]

  • MDPI. Organic Compounds with Biological Activity. [Link]

  • ARPI. Biological Activity of Natural and Synthetic Compounds. [Link]

  • ResearchGate. Bioactive compound and their biological activity. [Link]

  • Pearson. Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • PubMed. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

  • Google Patents. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.